molecular formula C7H6F3NO B1321059 4-Methoxy-2-(trifluoromethyl)pyridine CAS No. 1065103-97-0

4-Methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1321059
CAS No.: 1065103-97-0
M. Wt: 177.12 g/mol
InChI Key: SIEFLGNRQSDDTM-UHFFFAOYSA-N
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Description

4-Methoxy-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H6F3NO and its molecular weight is 177.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-12-5-2-3-11-6(4-5)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEFLGNRQSDDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609536
Record name 4-Methoxy-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065103-97-0
Record name 4-Methoxy-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1065103-97-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry

The introduction of fluorine-containing substituents into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly enhance the biological activity and pharmacokinetic profile of a parent scaffold.[1] When appended to a pyridine ring, a privileged heterocycle in numerous bioactive compounds, the resulting trifluoromethylpyridine (TFMP) moiety serves as a critical building block for a new generation of pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive technical overview of a specific, high-value TFMP derivative: 4-Methoxy-2-(trifluoromethyl)pyridine. We will delve into its synthesis, physicochemical properties, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is paramount for its effective use in synthesis and prediction of its behavior in various chemical environments.

Core Properties
PropertyValueSource
CAS Number 1065103-97-0[3]
Molecular Formula C₇H₆F₃NO[3]
Molecular Weight 177.12 g/mol [3]
Appearance Typically a colorless to pale yellow liquid or solidGeneral chemical supplier data
Spectroscopic Data (Predicted and Representative)
  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The pyridine ring protons will exhibit characteristic coupling patterns, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon spectrum will show signals for the pyridine ring carbons, the methoxy carbon, and the trifluoromethyl carbon (as a quartet due to C-F coupling). The chemical shift of the carbon bearing the CF₃ group will be significantly affected by the fluorine atoms.

  • ¹⁹F NMR (CDCl₃, 376 MHz): A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.

  • Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z 177, with fragmentation patterns corresponding to the loss of functional groups.

Synthesis and Manufacturing Pathways

The synthesis of this compound can be approached through several strategic routes, typically involving the construction of the substituted pyridine ring or the late-stage introduction of the methoxy group. A common and logical approach involves the nucleophilic aromatic substitution (SNAr) on a suitable precursor, such as 2-chloro-4-(trifluoromethyl)pyridine.

Recommended Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol is a robust and scalable method for the preparation of this compound, leveraging the high reactivity of the 2-position of the pyridine ring towards nucleophilic attack, which is further activated by the electron-withdrawing trifluoromethyl group at the 4-position.

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine

The synthesis begins with the cyclization of a trifluoromethyl-containing building block, such as (E)-4-ethoxy-1,1,1-trifluoro-3-en-2-one, with an appropriate nitrogen source.[2] This method is widely used for constructing trifluoromethyl-substituted pyridine rings.[4][5]

Step 2: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine

The resulting 2-hydroxypyridine is then converted to the more reactive 2-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5]

Step 3: Methoxylation of 2-Chloro-4-(trifluoromethyl)pyridine

The final step involves the nucleophilic substitution of the chloride with a methoxide source, such as sodium methoxide in methanol.

Experimental Protocol:

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyridine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as a co-solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol (5-10 mL per mmol of substrate) in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium methoxide (1.2-1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound A 2-Chloro-4-(trifluoromethyl)pyridine C Nucleophilic Aromatic Substitution (SNAr) A->C B Sodium Methoxide (NaOMe) in Methanol (MeOH) B->C D This compound C->D

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Discovery and Agrochemicals

The trifluoromethyl group at the 2-position of the pyridine ring significantly influences its reactivity. It acts as a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the positions ortho and para to the trifluoromethyl group.

Key Building Block in Bioactive Molecules

This compound is a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The methoxy group can be a site for further functionalization, or it can be retained in the final molecule to modulate its properties.

The trifluoromethylpyridine motif is present in a number of commercialized agrochemicals and pharmaceuticals.[2] For example, related structures are found in herbicides and insecticides.[2] The unique electronic properties of the trifluoromethyl group can lead to enhanced binding affinity to target proteins and improved metabolic stability.[1]

Role in Medicinal Chemistry

In drug design, the incorporation of a this compound moiety can be a strategic move to:

  • Enhance Metabolic Stability: The C-F bonds are exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation.[1]

  • Increase Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1]

  • Modulate pKa: The electron-withdrawing nature of the CF₃ group can lower the pKa of the pyridine nitrogen, affecting its ionization state at physiological pH.

  • Serve as a Bioisostere: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's steric and electronic properties.

While specific drugs containing the exact this compound structure are not prominent in the searched literature, the closely related 4-amino-2-(trifluoromethyl)pyridine is a key intermediate in the synthesis of naporafenib, a RAF inhibitor for cancer treatment.[6] This highlights the importance of this substitution pattern on the pyridine ring in developing novel therapeutics.

Logical Flow of Application

G cluster_0 Application in Bioactive Compound Synthesis A This compound B Further Functionalization (e.g., demethylation, substitution) A->B C Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->C D Advanced Intermediates B->D C->D E Active Pharmaceutical Ingredients (APIs) / Agrochemicals D->E

Caption: Application of this compound as a building block.

Safety and Handling

As with all trifluoromethyl-containing compounds and pyridine derivatives, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its unique combination of a methoxy group and a trifluoromethyl group on a pyridine scaffold offers chemists a powerful tool for modulating the physicochemical and biological properties of target molecules. A thorough understanding of its synthesis, reactivity, and properties, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

  • Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(4), 131-145. [Link][2]

  • J. A. V. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 245. [Link][1]

  • PubChem. (n.d.). 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. Retrieved from [5]

  • Google Patents. (n.d.). CN117050009A - Preparation method of 4-trifluoromethyl pyridine intermediate core parent nucleus and derivatives thereof. Retrieved from [4]

Sources

4-Methoxy-2-(trifluoromethyl)pyridine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethyl)pyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key fluorinated building block in modern chemistry. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the core physical properties, synthesis, reactivity, and analytical characterization of this important intermediate. The insights provided herein are grounded in established chemical principles and validated methodologies to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of a Fluorinated Pyridine

Trifluoromethylpyridine (TFMP) derivatives are crucial structural motifs in a wide array of active compounds, from life-saving pharmaceuticals to high-efficiency agrochemicals.[1] The unique physicochemical properties imparted by the trifluoromethyl group—such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity—make these compounds highly valuable in molecular design. This compound emerges as a particularly important intermediate, combining the electron-withdrawing power of the -CF₃ group with the electron-donating, directing effects of the methoxy group. This guide explores the fundamental characteristics of this molecule, providing the foundational knowledge necessary for its effective application in research and development.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data provides a critical baseline for experimental design, reaction optimization, and safety considerations.

PropertyValueSource(s)
CAS Number 1065103-97-0[2][3]
Molecular Formula C₇H₆F₃NO[2][3]
Molecular Weight 177.12 g/mol [2]
Boiling Point 172.9 ± 40.0 °C (Predicted)[4]
Density 1.263 ± 0.06 g/cm³ (Predicted)[4]
pKa 1.04 ± 0.10 (Predicted)[4]
Storage Sealed in dry, 2-8°C[2]

Molecular Structure and Identification

The unique arrangement of functional groups on the pyridine ring dictates the molecule's reactivity and utility.

Caption: Chemical structure of this compound.

Chemical Identifiers:

  • SMILES: COC1=CC(=NC=C1)C(F)(F)F[2][3]

  • InChI: 1S/C7H6F3NO/c1-12-5-2-4(7(8,9)10)11-3-5/h2-3H,1H3

Synthesis and Mechanistic Rationale

The preparation of this compound is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly efficient due to the electronic properties of the starting material.

Causality of the Synthetic Route: The presence of the strongly electron-withdrawing trifluoromethyl group at the 2-position, along with the inherent electron deficiency of the pyridine ring, renders the carbon at the 2-position highly susceptible to nucleophilic attack. A leaving group, such as a halide (e.g., chlorine), at this position is readily displaced by a nucleophile. The reaction of 2-chloro-4-(trifluoromethyl)pyridine with sodium methoxide provides a direct and high-yielding route to the desired product. The reaction is favored because the methoxide ion is a potent nucleophile, and the pyridine ring system can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.

Experimental Protocol: Synthesis via SₙAr

This protocol is based on a representative procedure for the synthesis of methoxy-pyridines from their chloro-precursors.[4]

  • Reagent Preparation: In a dry reaction flask, add 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq).

  • Reaction Setup: Add a 30% mass fraction solution of sodium methoxide in methanol (3.0 eq).

  • Reaction Execution: Stir the mixture vigorously and heat to 65°C.

  • Monitoring: Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any insoluble salts (e.g., NaCl).

    • Concentrate the filtrate under reduced pressure to remove excess methanol.

    • Add water to the residue and perform a liquid-liquid extraction with a suitable organic solvent, such as dichloromethane.

    • Separate the organic phase.

  • Purification:

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • If necessary, purify further using column chromatography or distillation to obtain the final product as a light yellow liquid.[4]

G start Start: 2-Chloro-4-(trifluoromethyl)pyridine & Sodium Methoxide in Methanol react Heat to 65°C Stir vigorously start->react monitor Monitor Reaction (GC/TLC) react->monitor workup Cool & Filter Remove Methanol monitor->workup Reaction Complete extract Aqueous Workup Extract with Dichloromethane workup->extract purify Dry Organic Phase Concentrate Solvent extract->purify end_node End: this compound purify->end_node

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

The reactivity of this compound is governed by the interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group. This dual functionality makes it a versatile building block.

  • Nucleophilic Substitution: While the methoxy group is generally a poor leaving group, the trifluoromethyl group continues to activate the ring towards further nucleophilic attack, particularly at the 6-position if a suitable leaving group were present.

  • Electrophilic Substitution: The methoxy group is an activating, ortho-para director. However, the potent deactivating effect of the trifluoromethyl group and the pyridine nitrogen makes electrophilic substitution challenging. Reactions would likely require harsh conditions and would be directed to the positions ortho and para to the methoxy group (positions 3 and 5).

Field-Proven Application: Agrochemicals

A prime example of its application is in the synthesis of Pyroxsulam , an acetolactate synthase (ALS)-inhibiting herbicide.[5] In the development of this herbicide, it was discovered that while 2-methoxy-4-(trifluoromethyl)phenyl analogues were highly effective against weeds, they also caused significant injury to wheat crops.[6] By replacing the phenyl ring with the 2-methoxy-4-(trifluoromethyl)pyridine moiety, Dow AgroSciences developed Pyroxsulam, which retains high herbicidal activity while demonstrating improved selectivity and safety for wheat.[5][6] This highlights the critical role of the pyridine nitrogen in modulating the biological activity and metabolic profile of the final product.

Analytical Characterization Workflow

To ensure the identity, purity, and quality of this compound, a multi-step analytical workflow is essential.

Protocol: Structural Verification and Purity Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • ¹H NMR: Acquire a proton NMR spectrum. Expect to see a singlet for the methoxy (-OCH₃) protons around 3.9-4.1 ppm and distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the pyridine ring.

    • ¹⁹F NMR: Acquire a fluorine NMR spectrum. A single, sharp singlet is expected for the -CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting.

    • ¹³C NMR: Acquire a carbon NMR spectrum. This will show distinct signals for each of the seven carbon atoms, with the carbon of the -CF₃ group appearing as a characteristic quartet due to coupling with the three fluorine atoms.

  • Mass Spectrometry (MS):

    • Method: Use a technique such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile liquids or Electrospray Ionization (ESI-MS) after dissolving in a suitable solvent.

    • Analysis: Confirm the molecular weight by identifying the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to a mass of ~177.12 amu. Analyze the fragmentation pattern to further confirm the structure.

  • Purity Assessment:

    • GC or HPLC: Use Gas Chromatography (for volatile compounds) or High-Performance Liquid Chromatography to determine the purity of the sample by quantifying the area of the main product peak relative to any impurity peaks.

G cluster_structure Structural Confirmation cluster_purity Purity Analysis nmr NMR Spectroscopy (¹H, ¹⁹F, ¹³C) final Verified Compound nmr->final ms Mass Spectrometry (GC-MS or ESI-MS) ms->final gc_hplc Chromatography (GC or HPLC) gc_hplc->final sample Synthesized Sample sample->nmr sample->ms sample->gc_hplc

Caption: A standard analytical workflow for compound validation.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • GHS Classification: Flammable liquid (Category 3), Acute toxicity, oral (Category 1/2), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity - single exposure (respiratory tract irritation) (Category 3).[7]

  • Signal Word: Danger[7]

  • Hazard Statements:

    • H226: Flammable liquid and vapor.[7]

    • H300: Fatal if swallowed.[7]

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Precautionary Measures:

    • Handle only in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Keep away from heat, sparks, and open flames.

    • Avoid breathing vapors and contact with skin and eyes.[8][9]

  • Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[2]

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from the synergistic electronic effects of its substituents. Its well-defined synthesis and predictable reactivity make it an essential tool for medicinal chemists and agrochemical scientists. A thorough understanding of its physical properties, handling requirements, and analytical signatures, as detailed in this guide, is paramount for its safe and effective use in the laboratory and in the development of next-generation chemical products.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

  • CAS NO. 1065103-97-0 | this compound. Autech Industry Co.,Limited. [Link]

  • Safety Data Sheet - this compound. Angene Chemical. [Link]

  • SAFETY DATA SHEET - 5-Methoxy-2-(trifluoromethyl)pyridine. Fisher Scientific. [Link]

Sources

4-Methoxy-2-(trifluoromethyl)pyridine synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-(trifluoromethyl)pyridine

Introduction

This compound is a key heterocyclic building block in modern chemistry, finding significant application in the development of agrochemicals and pharmaceuticals. Its structure incorporates two electronically distinct functional groups on a pyridine core: the strongly electron-withdrawing trifluoromethyl (CF₃) group and the electron-donating methoxy (OCH₃) group. The CF₃ moiety is renowned for its ability to enhance metabolic stability, membrane permeability, and binding affinity of bioactive molecules by altering their lipophilicity and electronic properties.[1] The methoxy group, conversely, can modulate solubility and serve as a handle for further functionalization.

A notable example of its application is in the synthesis of the herbicide Pyroxsulam, developed by Dow AgroSciences for weed control in cereal crops.[2] The strategic placement of these groups on the pyridine ring—a C2-trifluoromethyl group and a C4-methoxy group—creates a unique electronic environment that is crucial for its biological activity.

This guide provides a detailed examination of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. It moves beyond simple procedural listings to explain the underlying chemical principles and strategic considerations for each route. The two most viable and industrially relevant strategies involve either the late-stage introduction of the methoxy group onto a trifluoromethylated pyridine core or the late-stage trifluoromethylation of a methoxylated pyridine precursor.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis, which identifies the most practical bond disconnections. Two primary strategies emerge, each offering distinct advantages and challenges related to precursor availability and reaction complexity.

  • C4-O Bond Disconnection (Pathway I): This approach involves the installation of the methoxy group as the final key step. The synthesis relies on a nucleophilic aromatic substitution (SNAr) reaction, where a suitable 4-halo-2-(trifluoromethyl)pyridine precursor reacts with a methoxide source. This is often the preferred route due to the strong activation provided by the C2-trifluoromethyl group.

  • C2-C Bond Disconnection (Pathway II): This strategy focuses on forming the bond between the pyridine C2 position and the trifluoromethyl group in the final stage. This is typically achieved via a metal-catalyzed cross-coupling reaction, starting from a 2-halo-4-methoxypyridine precursor and a trifluoromethylating agent.

G cluster_1 Pathway I: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Pathway II: Metal-Catalyzed Cross-Coupling product This compound path1_precursor 2-Chloro-4-(trifluoromethyl)pyridine product->path1_precursor  C4-O Disconnection path2_precursor 2-Iodo-4-methoxypyridine product->path2_precursor  C2-CF3 Disconnection path1_reagent + Sodium Methoxide path2_reagent + CF3 Source (e.g., TMSCF3) + Copper Catalyst

Caption: Retrosynthetic analysis of this compound.

Pathway I: Nucleophilic Aromatic Substitution (SNAr) Approach

This pathway is arguably the most common and efficient method for synthesizing the target molecule. It leverages the fundamental principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems.

Core Principle: SNAr Mechanism

The pyridine ring is inherently electron-deficient compared to benzene. The introduction of a powerful electron-withdrawing group like trifluoromethyl at the C2 position significantly depletes electron density at the C4 and C6 positions, making them highly susceptible to nucleophilic attack.[2] This electronic activation allows for the displacement of a good leaving group, such as a halide (Cl, Br, F), at the C4 position by a nucleophile like methoxide (CH₃O⁻). The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex. Fluoride is often the best leaving group in SNAr reactions on heteroaromatics, exhibiting reaction rates that can be over 300 times faster than the corresponding chloride.[3]

Workflow for Pathway I

G cluster_precursor Precursor Synthesis cluster_snar Final S_N_Ar Step start Vinyl n-Butyl Ether step1 React with Trifluoroacetic Anhydride start->step1 inter1 4-Butoxy-1,1,1-trifluoro-3-en-2-one step1->inter1 step2 Horner-Wadsworth-Emmons Reaction inter1->step2 inter2 Methyl 5-butoxy-5-methoxy-3- (trifluoromethyl)pent-2-enoate step2->inter2 step3 Cyclocondensation inter2->step3 inter3 2-Hydroxy-4-(trifluoromethyl)pyridine step3->inter3 step4 Chlorination (e.g., SOCl2) inter3->step4 precursor 2-Chloro-4-(trifluoromethyl)pyridine step4->precursor final_step Nucleophilic Aromatic Substitution with Sodium Methoxide precursor->final_step product This compound final_step->product

Caption: Workflow for the synthesis via the SNAr pathway.

Synthesis of the Precursor: 2-Chloro-4-(trifluoromethyl)pyridine

A robust synthesis for the key chlorinated precursor is detailed in the patent literature, starting from simple acyclic materials.[4]

Experimental Protocol:

  • Synthesis of 4-Butoxy-1,1,1-trifluoro-3-en-2-one: Vinyl n-butyl ether (0.70 mol) and pyridine (0.70 mol) are dissolved in dichloromethane. The solution is cooled to -10°C, and trifluoroacetic anhydride (0.70 mol) is added dropwise while maintaining the temperature between -10°C and 0°C. The reaction is then warmed to 25°C and stirred for 2 hours. After an aqueous workup, the product is isolated.[4]

  • Synthesis of Methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate: Trimethylphosphonoacetate (0.13 mol) is added to methanol and cooled to -10°C. A 30% solution of sodium methoxide in methanol (0.14 mol) is added dropwise. After stirring, 4-butoxy-1,1,1-trifluoro-3-en-2-one (0.13 mol) is added, and the reaction proceeds for 4 hours at 25°C.[4]

  • Cyclocondensation to 2-Hydroxy-4-(trifluoromethyl)pyridine: The crude pent-2-enoate intermediate is condensed into the pyridone ring.

  • Chlorination to 2-Chloro-4-(trifluoromethyl)pyridine: 2-Hydroxy-4-(trifluoromethyl)pyridine (0.012 mol) is dissolved in 1,2-dichloroethane. A catalytic amount of DMF is added, followed by the dropwise addition of thionyl chloride (0.025 mol) at room temperature. The mixture is then refluxed at 110°C for 4 hours. After workup, the product is obtained in high yield.[4]

Parameter Value Reference
Starting Material 2-Hydroxy-4-(trifluoromethyl)pyridine[4]
Chlorinating Agent Thionyl Chloride (SOCl₂)[4]
Catalyst DMF (catalytic)[4]
Solvent 1,2-Dichloroethane[4]
Temperature 110°C (Reflux)[4]
Yield 92%[4]
Final Step: Methoxylation via SNAr

Experimental Protocol:

  • Preparation: A solution of sodium methoxide is prepared by carefully adding sodium metal (1.1 eq.) to anhydrous methanol under an inert atmosphere (N₂ or Ar).

  • Reaction: To the freshly prepared sodium methoxide solution, 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq.) is added.

  • Heating: The reaction mixture is heated to reflux (approx. 65°C) and monitored by TLC or GC-MS until the starting material is consumed.

  • Workup: The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product can be purified by column chromatography or distillation to yield this compound.

Pathway II: Metal-Catalyzed Trifluoromethylation Approach

This pathway constructs the molecule by forming the C-CF₃ bond on a pre-functionalized 4-methoxypyridine ring. This approach relies on modern organometallic cross-coupling chemistry, typically using copper catalysts.

Core Principle: Copper-Catalyzed Trifluoromethylation

The direct trifluoromethylation of heteroaromatic halides has been significantly advanced by the use of copper catalysis. These reactions typically involve an oxidative addition of the aryl halide (e.g., 2-iodo-4-methoxypyridine) to a Cu(I) species, followed by reaction with a trifluoromethyl source to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the desired trifluoromethylated product and regenerates the Cu(I) catalyst. Common trifluoromethyl sources include Ruppert-Prakash reagent (TMSCF₃) and Togni's reagents.[5][6] The reactivity of the halide precursor follows the general trend I > Br >> Cl.[6]

Workflow for Pathway II

G cluster_precursor Precursor Synthesis cluster_coupling Final Cross-Coupling Step start 4-Methoxypyridine step1 Directed Ortho-Metalation (n-BuLi, -78°C) start->step1 inter1 Lithium Intermediate step1->inter1 step2 Quench with Iodine Source (e.g., I2) inter1->step2 precursor 2-Iodo-4-methoxypyridine step2->precursor final_step Copper-Catalyzed Trifluoromethylation precursor->final_step product This compound final_step->product

Caption: Workflow for the synthesis via the cross-coupling pathway.

Synthesis of the Precursor: 2-Iodo-4-methoxypyridine

The required 2-halo-4-methoxypyridine precursor can be synthesized from commercially available 4-methoxypyridine via directed ortho-metalation followed by quenching with an electrophilic halogen source.

Experimental Protocol:

  • Lithiation: A solution of 4-methoxypyridine (1.0 eq.) in anhydrous THF is cooled to -78°C under an inert atmosphere.

  • Deprotonation: n-Butyllithium (n-BuLi, 1.1 eq.) is added dropwise, and the mixture is stirred at low temperature for 1-2 hours. The methoxy group directs the deprotonation to the adjacent C2 position.

  • Iodination: A solution of iodine (I₂, 1.2 eq.) in THF is added slowly to the reaction mixture at -78°C.

  • Workup: The reaction is allowed to warm to room temperature and is then quenched with a saturated aqueous solution of sodium thiosulfate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to give 2-iodo-4-methoxypyridine.

Final Step: Copper-Catalyzed Trifluoromethylation

Experimental Protocol:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 2-iodo-4-methoxypyridine (1.0 eq.), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a suitable solvent (e.g., DMF or NMP).

  • Reagent Addition: Add the trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 eq.), and an activating agent like potassium fluoride (KF, 2.0 eq.).[6]

  • Heating: The reaction mixture is heated to 80-120°C and stirred for 12-24 hours. The progress is monitored by GC-MS.

  • Workup: After cooling, the reaction mixture is filtered, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated.

  • Purification: The final product is purified by column chromatography.

Parameter Value Reference
Starting Material 2-Iodo-4-methoxypyridine
CF₃ Source TMSCF₃ / KF[6]
Catalyst Copper(I) Iodide (CuI)[6]
Solvent DMF or NMP[6]
Temperature 80-120°C
Yield Moderate to Good (Substrate Dependent)

Comparative Analysis of Pathways

FeaturePathway I (SNAr)Pathway II (Cross-Coupling)
Key Transformation C-O bond formationC-CF₃ bond formation
Precursor Complexity More complex; multi-step synthesis often required from acyclic precursors.[4]Simpler; often accessible in 1-2 steps from commercial 4-methoxypyridine.
Final Step Robustness Highly reliable and high-yielding due to strong electronic activation.[3]Can be sensitive to catalyst, ligand, and CF₃ source; optimization may be needed.
Reagent Cost/Toxicity Uses common, inexpensive reagents (sodium methoxide, SOCl₂).Trifluoromethylating agents and palladium/copper catalysts can be expensive.
Scalability Generally considered highly scalable and industrially viable.May present challenges in scaling due to catalyst cost and removal.
Overall Recommendation Preferred for large-scale synthesis where a robust precursor route is established.Excellent for lab-scale and analogue synthesis due to modularity.

Conclusion

The synthesis of this compound can be effectively achieved through two primary, well-established strategies. The nucleophilic aromatic substitution (SNAr) pathway, which installs the methoxy group onto a pre-formed 2-chloro-4-(trifluoromethyl)pyridine ring, is often the most efficient and scalable method, benefiting from powerful electronic activation by the trifluoromethyl group. Alternatively, the metal-catalyzed cross-coupling pathway offers a more modular approach, ideal for laboratory-scale synthesis, by introducing the trifluoromethyl group onto a readily prepared 2-halo-4-methoxypyridine scaffold. The choice between these pathways ultimately depends on the specific project requirements, including scale, precursor availability, and cost considerations. Both methods represent powerful tools in the arsenal of the medicinal and agrochemical chemist for accessing this valuable molecular scaffold.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature Chemistry. Available at: [Link]

  • Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Available at: [Link]

  • Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine. Google Patents.
  • Lee, H. G., & Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications. Available at: [Link]

  • Selective Trifluoromethylation of Pyridines. ChemistryViews. Available at: [Link]

  • Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. Available at: [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. Available at: [Link]

  • Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. PubMed. Available at: [Link]

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A Technical Guide to 4-Methoxy-2-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-2-(trifluoromethyl)pyridine, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis. We will explore its fundamental chemical properties, delve into its principal synthesis via Nucleophilic Aromatic Substitution (SNAr), elucidate the underlying reaction mechanism, and discuss its strategic application in the development of bioactive molecules. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, synthesis, and utility of this versatile compound.

Introduction and Strategic Importance

Fluorine-containing moieties have become indispensable in modern drug design and agrochemical development.[1][2] The incorporation of a trifluoromethyl (-CF₃) group, in particular, can profoundly and beneficially alter a molecule's physicochemical and pharmacokinetic properties.[2] The -CF₃ group is a strong electron-withdrawing group that enhances metabolic stability by blocking common sites of oxidative metabolism, increases lipophilicity (Hansch π value of +0.88), and can improve binding affinity to biological targets.[2]

This compound combines the advantageous properties of the trifluoromethyl group with the versatile pyridine scaffold. The pyridine ring is a common feature in biologically active compounds, capable of participating in hydrogen bonding and π-stacking interactions.[1] The methoxy group, an electron-donating substituent, modulates the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological systems. This unique combination of functional groups makes this compound a valuable intermediate for creating complex molecular architectures with tailored biological activities.[3][4] Its structural motifs are found in commercial products, most notably in herbicides where isomers like 2-methoxy-4-(trifluoromethyl)pyridine form the core of active ingredients such as Pyroxsulam.[1][5]

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's properties is critical for its effective use in synthesis and research. The key data for this compound are summarized below.

2.1. Core Properties
PropertyValueSource
IUPAC Name This compoundInternal
CAS Number 1065103-97-0BLD Pharm
Molecular Formula C₇H₆F₃NOBLD Pharm
Molecular Weight 177.12 g/mol BLD Pharm
Boiling Point 170.8 ± 40.0 °C (Predicted)ChemicalBook
Density 1.263 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa 1.87 ± 0.20 (Predicted)ChemicalBook
Storage 2-8°C, Sealed in dry conditionsBLD Pharm
2.2. Predicted NMR Spectroscopic Data

While a publicly available, experimentally verified spectrum for this specific isomer is scarce, its NMR profile can be reliably predicted based on established principles of spectroscopy and data from analogous structures.[6][7]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.3 ppm (d, 1H): The proton at C6 (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. It will appear as a doublet, coupled to H-5.

    • δ ~7.1 ppm (d, 1H): The proton at C3 (H-3) will be a doublet, coupled to H-5, and shifted upfield relative to a standard pyridine due to the influence of the adjacent methoxy group, though deshielded by the -CF₃ group.

    • δ ~6.8 ppm (dd, 1H): The proton at C5 (H-5) will appear as a doublet of doublets, showing coupling to both H-6 and H-3.

    • δ ~3.9 ppm (s, 3H): The methoxy group (-OCH₃) protons will appear as a sharp singlet.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~165 ppm: C4 carbon attached to the methoxy group.

    • δ ~151 ppm (q, J ≈ 35 Hz): C2 carbon attached to the -CF₃ group, showing quartet splitting due to coupling with the fluorine atoms.

    • δ ~150 ppm: C6 carbon.

    • δ ~122 ppm (q, J ≈ 275 Hz): The carbon of the -CF₃ group, appearing as a quartet with a large coupling constant.

    • δ ~110 ppm & ~108 ppm: C3 and C5 carbons.

    • δ ~56 ppm: The methoxy carbon (-OCH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ ~ -68 to -65 ppm (s): A singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift is typical for a trifluoromethyl group attached to a pyridine ring.[8]

Synthesis and Mechanism

The primary and most efficient route for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages a readily available halogenated precursor.

3.1. Synthesis Workflow

The synthesis is a two-stage process: first, the creation of a suitable precursor, 4-chloro-2-(trifluoromethyl)pyridine, followed by the SNAr reaction with a methoxide source.

G cluster_0 Precursor Synthesis cluster_1 S(N)Ar Reaction A 2-Hydroxy-4- (trifluoromethyl)pyridine C 4-Chloro-2- (trifluoromethyl)pyridine A->C Chlorination B Chlorinating Agent (e.g., SOCl₂, POCl₃) B->C D Sodium Methoxide (NaOMe) E 4-Methoxy-2- (trifluoromethyl)pyridine C->E Methoxylation D->E

Caption: Overall synthetic workflow for this compound.

3.2. Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-(trifluoromethyl)pyridine (Precursor)

This protocol is adapted from established methods for chlorinating hydroxypyridines.[9]

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq).

  • Under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) as both the reagent and solvent.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-(trifluoromethyl)pyridine, which can be purified by column chromatography or distillation.

Step 2: Synthesis of this compound

  • In a dry reaction flask under an inert atmosphere, dissolve the 4-chloro-2-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol (MeOH).

  • Add sodium methoxide (NaOMe) (1.1-1.5 eq), either as a solid or as a solution in methanol.

  • Heat the mixture to 60-65 °C and stir for 2-4 hours. The reaction is driven by the formation of sodium chloride (NaCl) precipitate.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Resuspend the residue in water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product. Purify further by silica gel chromatography if necessary.

3.3. Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The key to this synthesis is the SNAr mechanism. The pyridine ring is rendered electron-deficient (electrophilic) by the powerful inductive effect of the -CF₃ group and the ring nitrogen.[10] This activation allows a nucleophile (methoxide, CH₃O⁻) to attack the carbon bearing the leaving group (chloride).

Caption: The Addition-Elimination mechanism of the S(N)Ar reaction. Note: Actual chemical structures would replace placeholder images.

  • Addition: The nucleophilic methoxide anion attacks the C4 carbon, which is activated by the electron-withdrawing groups. This breaks the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[11] The negative charge is delocalized onto the electronegative nitrogen atom and the carbon atoms ortho and para to the point of attack, a stabilization that is crucial for the reaction to proceed.

  • Elimination: Aromaticity is restored in a rapid subsequent step by the expulsion of the chloride leaving group, yielding the final product. The rate of SNAr reactions on halo-pyridines often follows the order F > Cl > Br > I, as the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step.[12]

Applications in Research and Development

This compound is a strategic building block for accessing novel chemical entities with potential biological activity.[4]

4.1. Role in Agrochemicals

The trifluoromethylpyridine scaffold is a validated toxophore in the agrochemical industry.[1] An isomer, 2-methoxy-4-(trifluoromethyl)pyridine, is a key substructure in the herbicide Pyroxsulam, which functions by inhibiting the acetolactate synthase (ALS) enzyme in weeds.[1] The pyridine moiety was specifically chosen over a phenyl analogue to increase crop selectivity, particularly in wheat, by altering the rate of metabolism in the crop versus the weed.[5] The use of this compound allows for systematic exploration of structure-activity relationships (SAR) to develop new herbicides with potentially different selectivity profiles or improved efficacy.

4.2. Utility in Medicinal Chemistry

In drug discovery, this compound serves as a versatile starting point for further functionalization. The methoxy group can be a site for O-demethylation to reveal a reactive hydroxyl group, or it can be used to direct further electrophilic substitution reactions. The pyridine nitrogen can be quaternized or oxidized. The aromatic protons can be replaced via metallation-substitution sequences. For instance, derivatives like 4-Amino-2-(trifluoromethyl)pyridine are used to synthesize RAF inhibitors for cancer treatment and checkpoint kinase inhibitors for immunotherapy.[13] This building block provides a framework to which pharmacophoric elements can be attached, creating libraries of compounds for screening against various biological targets.

G cluster_0 cluster_1 A This compound Core Structure B -CF₃ Group + Metabolic Stability + Lipophilicity + Binding Affinity A:f1->B C Pyridine Ring + H-Bonding Acceptor + π-Stacking + Solubilizing Core A:f1->C D -OCH₃ Group + Modulates Electronics + Synthetic Handle (O-demethylation) A:f1->D E Agrochemicals Herbicides (e.g., Pyroxsulam analogs) Fungicides B->E F Pharmaceuticals Kinase Inhibitors CNS Agents Anti-infectives B->F C->E C->F

Caption: Relationship between structure, properties, and applications.

Safety, Handling, and Disposal

As a senior scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions.

  • Hazard Identification: This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Use chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Inspect gloves prior to use.

    • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If vapors/aerosols are generated, a suitable respirator is required.

  • Handling and Storage:

    • Store in a tightly closed container in a dry, well-ventilated place, away from heat and ignition sources. Recommended storage is at 2-8°C.

    • Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air.

    • In Case of Skin Contact: Wash off with soap and plenty of water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.

    • If Swallowed: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).

  • Disposal: Dispose of this chemical and its container through a licensed waste disposal contractor, in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References
  • Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(2), 91-99. [Link]

  • Groves, J. T., & Lee, J. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9015–9023. [Link]

  • Google Patents. (2023). Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. CN116425671A.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 17, 2026, from [Link]

  • Supporting Information. (n.d.). Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-2-(trifluoromethyl)pyridine. Retrieved January 17, 2026, from [Link]

  • Khan Academy. (2019). Nucleophilic aromatic substitutions. Retrieved January 17, 2026, from [Link]

  • Bonacorso, H. G., et al. (2003). Reactions of b-methoxyvinyl trifluoromethyl ketones with 2-pyridinecarboxamidrazone: A convenient route to trifluoromethylated 4,5-dihydro-1H-1-picolinoylpyrazoles. Journal of Fluorine Chemistry, 120(1), 29-36. [Link]

  • Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Retrieved January 17, 2026, from [Link]

  • Ngai, M.-Y., et al. (2015). Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. Chemical Science, 6(12), 7088-7094. [Link]

  • ResearchGate. (2015). The ¹H and ¹³C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved January 17, 2026, from [Link]

  • Ngai, M.-Y., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7088–7094. [Link]

  • PubChem. (n.d.). 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine. Retrieved January 17, 2026, from [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH₄I/Na₂S₂O₄-Mediated Cyclization of Ketoxime Acetates. Retrieved January 17, 2026, from [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. Retrieved January 17, 2026, from [Link]

  • MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 17, 2026, from [Link]

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4-Methoxy-2-(trifluoromethyl)pyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest in the chemical and life sciences. As a key building block, its unique combination of a pyridine core, a metabolically stable trifluoromethyl group, and an electron-donating methoxy group offers a valuable scaffold for the development of novel pharmaceuticals and agrochemicals. This document delves into its fundamental physicochemical properties, spectroscopic signatures, synthetic pathways, and core applications, providing field-proven insights for professionals engaged in research and development.

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of modern drug design and crop protection, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation.[1][2] The trifluoromethyl group (CF₃) is particularly prized for its profound impact on a molecule's physicochemical and biological properties.[1] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can dramatically enhance a compound's efficacy, bioavailability, and pharmacokinetic profile.[1][3]

When appended to a pyridine ring—a privileged scaffold in medicinal chemistry—the resulting trifluoromethylpyridine (TFMP) moiety becomes a powerful tool for discovery chemists.[3][4] this compound represents a specific and highly versatile exemplar of this class. The interplay between the electron-withdrawing CF₃ group at the 2-position and the electron-donating methoxy group at the 4-position creates a unique electronic and steric profile, making it an attractive starting material for synthesizing complex target molecules with tailored properties.

Core Physicochemical and Structural Data

The foundational properties of this compound are essential for its application in synthetic chemistry. All quantitative data are summarized in the table below for clarity and rapid reference.

PropertyValueSource(s)
Molecular Weight 177.12 g/mol [5][6]
Molecular Formula C₇H₆F₃NO[5][6][7]
CAS Number 1065103-97-0[5][6][7]
Canonical SMILES COC1=CC(=NC=C1)C(F)(F)F[5][6]
Appearance Typically a liquid or low-melting solidN/A
Storage Sealed in dry, 2-8°C[6]

The presence of both a lipophilic CF₃ group and a more polar methoxy group results in a molecule with balanced solubility, a critical attribute for its utility in various reaction conditions and for influencing the drug-like properties of its derivatives.

Analytical & Spectroscopic Characterization

Confirming the identity, purity, and structure of this compound is paramount. The following section outlines the expected spectroscopic signatures based on standard analytical techniques, drawing parallels from detailed analyses of closely related isomers.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a sharp singlet for the methoxy (-OCH₃) protons. The chemical shifts of the ring protons are influenced by the opposing electronic effects of the CF₃ and -OCH₃ groups. Typically, the methoxy singlet will appear around 3.9-4.1 ppm. The aromatic protons will appear in the 7.0-8.5 ppm region, with coupling patterns revealing their positions.

  • ¹³C NMR: The carbon spectrum will show characteristic signals for the pyridine ring carbons, the methoxy carbon (around 55-60 ppm), and the trifluoromethyl carbon. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: A strong singlet is expected, as all three fluorine atoms in the CF₃ group are chemically equivalent.

Infrared (IR) Spectroscopy

Key vibrational modes serve as diagnostic markers. Strong absorption bands corresponding to C-F stretching are expected in the 1100-1350 cm⁻¹ region. Asymmetric and symmetric C-O-C stretching vibrations from the methoxy group should appear around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.[8] Vibrations associated with the pyridine ring will also be present.

Mass Spectrometry (MS)

Under Electron Impact (EI) or Electrospray Ionization (ESI), the mass spectrum should exhibit a clear molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight of 177.12.

Synthesis and Chemical Reactivity

The synthesis of substituted trifluoromethylpyridines is a well-established field, generally proceeding through two strategic approaches: late-stage functionalization of a pre-formed pyridine ring or de novo ring construction from acyclic, fluorine-containing precursors.[3][4][9]

Illustrative Synthetic Workflow

A common and logical pathway to this compound involves the construction of a functionalized pyridine ring followed by nucleophilic aromatic substitution (SₙAr). The workflow below illustrates a plausible, multi-step synthesis adapted from established methodologies for related compounds.[10]

G cluster_0 Part 1: Pyridine Ring Formation cluster_1 Part 2: Functional Group Interconversion A Acyclic Precursors (e.g., Trifluoroacetoacetate derivative) B Condensation & Cyclization (e.g., with aminocrotonate) A->B C 2-Hydroxy-4-(trifluoromethyl)pyridine B->C D Chlorination (e.g., POCl₃ or SOCl₂) C->D Intermediate Isolation E 2-Chloro-4-(trifluoromethyl)pyridine D->E F Nucleophilic Substitution (SNAr) (Sodium Methoxide in Methanol) E->F G This compound (Final Product) F->G

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Protocol: Synthesis via SₙAr

This protocol describes the final step of the illustrative workflow, a critical transformation in which the methoxy group is installed.

Objective: To synthesize this compound from 2-Chloro-4-(trifluoromethyl)pyridine.

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyridine (1.0 eq)

  • Sodium methoxide (1.2 - 1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A solution of sodium methoxide in methanol is prepared in a round-bottom flask under an inert atmosphere. Causality: The inert atmosphere prevents the degradation of the strongly basic sodium methoxide by atmospheric moisture and CO₂.

  • Substrate Addition: 2-Chloro-4-(trifluoromethyl)pyridine is added to the stirred solution at room temperature. Causality: The CF₃ group at the 2-position strongly activates the pyridine ring towards nucleophilic attack, making the chlorine atom an excellent leaving group.

  • Heating: The reaction mixture is heated to reflux (approx. 65°C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. Causality: Heating provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate.

  • Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the final product.

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile building block for creating high-value molecules.

G cluster_0 Key Attributes cluster_1 Target Industries A This compound (Core Building Block) B Metabolic Stability (CF3) A->B C Modulated Lipophilicity A->C D Privileged Scaffold (Pyridine) A->D E Pharmaceuticals A->E Synthetic Input F Agrochemicals A->F Synthetic Input G Advanced Drug Candidates E->G H Next-Generation Herbicides F->H

Sources

A Spectroscopic Guide to 4-Methoxy-2-(trifluoromethyl)pyridine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for 4-Methoxy-2-(trifluoromethyl)pyridine (CAS No. 1065103-97-0), a heterocyclic compound of increasing interest in pharmaceutical and agrochemical research.[1] The strategic incorporation of a trifluoromethyl group and a methoxy moiety onto the pyridine scaffold significantly modulates its physicochemical properties, making a thorough understanding of its structural characteristics essential for its application in drug development and materials science.[2]

This guide is designed for researchers and scientists, offering a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the title compound. We will delve into the rationale behind the spectral features, providing both experimentally verified and expertly predicted data to offer a complete analytical portrait.

Molecular Structure and Key Spectroscopic Features

The unique substitution pattern of this compound dictates its characteristic spectral signature. The electron-withdrawing nature of the trifluoromethyl group at the 2-position and the electron-donating methoxy group at the 4-position create a distinct electronic environment within the pyridine ring, which is reflected in its spectroscopic behavior.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire with a spectral width of 0-10 ppm, using TMS as an internal standard (δ 0.00).

  • ¹³C NMR: Acquire with a spectral width of 0-200 ppm, using the CDCl₃ solvent peak (δ 77.16) as a reference.

  • ¹⁹F NMR: Acquire with a suitable spectral width, using an external standard such as CFCl₃ (δ 0.00).

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is anticipated to show three signals in the aromatic region and one singlet for the methoxy group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3d1HH-6
~7.0d1HH-5
~6.8dd1HH-3
~3.9s3H-OCH₃

Interpretation: The downfield shift of H-6 is expected due to the deshielding effect of the adjacent nitrogen atom. The trifluoromethyl group at the 2-position will further deshield the proximate protons. The methoxy group protons will appear as a characteristic singlet in the upfield region.

¹³C NMR Spectral Data (Experimental)

The following ¹³C NMR data has been reported for this compound.[3]

Chemical Shift (δ, ppm)Assignment
166.0C-4
159.9C-2
150.2C-6
121.7 (q, J ≈ 275 Hz)-CF₃
109.0C-5
107.2C-3
55.0-OCH₃

Interpretation: The carbon attached to the methoxy group (C-4) and the carbon bearing the trifluoromethyl group (C-2) are significantly deshielded. The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons are influenced by the electronic effects of both substituents.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A thin film of the neat oil can be prepared between two NaCl or KBr plates.

  • Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000WeakAromatic C-H stretching
~2950, ~2850WeakAliphatic C-H stretching (-OCH₃)
~1600, ~1570MediumC=C and C=N stretching of the pyridine ring
~1350-1100StrongC-F stretching of the -CF₃ group
~1250, ~1030StrongC-O stretching of the methoxy group

Interpretation: The most prominent bands in the IR spectrum are expected to be the strong C-F stretching vibrations of the trifluoromethyl group and the C-O stretching of the methoxy group. The characteristic pyridine ring vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry
  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal for analysis of a volatile compound like this.

  • Data Acquisition: Acquire a mass spectrum over a mass-to-charge (m/z) range of, for example, 40-300.

Predicted Mass Spectrum Data
m/zRelative IntensityAssignment
177High[M]⁺ (Molecular Ion)
162Moderate[M - CH₃]⁺
148Moderate[M - CHO]⁺
108High[M - CF₃]⁺
78Moderate[C₅H₄N]⁺

Interpretation: The molecular ion peak is expected at m/z 177. Common fragmentation pathways would include the loss of a methyl radical from the methoxy group, loss of a formyl radical, and loss of the trifluoromethyl radical, leading to the respective fragment ions.

MS_Fragmentation M [M]⁺ m/z = 177 M_minus_CH3 [M - CH₃]⁺ m/z = 162 M->M_minus_CH3 - •CH₃ M_minus_CHO [M - CHO]⁺ m/z = 148 M->M_minus_CHO - •CHO M_minus_CF3 [M - CF₃]⁺ m/z = 108 M->M_minus_CF3 - •CF₃ Pyridine_ring [C₅H₄N]⁺ m/z = 78 M_minus_CF3->Pyridine_ring - C₂H₂O

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectral data of this compound provides a clear and consistent picture of its molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and characterization. The interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group creates a unique electronic environment that is reflected in the chemical shifts, vibrational frequencies, and fragmentation patterns observed. This guide serves as a valuable resource for researchers working with this and related fluorinated heterocyclic compounds, enabling a deeper understanding of their properties and facilitating their application in innovative scientific endeavors.

References

  • Royal Society of Chemistry. Supporting Information for "Dual Aminoquinolate Diarylboron and Nickel Catalysed Metallaphotoredox Platform for Carbon–Oxygen Bond". Accessed January 17, 2026. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Accessed January 17, 2026. [Link]

  • ACS Publications. Supporting Information for an unspecified article. Accessed January 17, 2026. [Link]

  • Royal Society of Chemistry. Supporting Information for "Dual Aminoquinolate Diarylboron and Nickel Catalysed Metallaphotoredox Platform for Carbon–Oxygen Bond". Accessed January 17, 2026. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Accessed January 17, 2026. [Link]

Sources

A Technical Guide to the Strategic Synthesis and Application of 4-Methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Genesis of a Privileged Scaffold

In the landscape of modern chemical synthesis, particularly within the realms of pharmaceutical and agrochemical development, certain molecular scaffolds emerge as "privileged structures." These are not mere laboratory curiosities but are foundational building blocks, rationally designed to confer specific, desirable properties upon larger, more complex molecules. 4-Methoxy-2-(trifluoromethyl)pyridine is a quintessential example of such a scaffold. Its discovery was not a singular event but rather an outcome of the systematic exploration of functional group effects on heterocyclic systems. This guide provides an in-depth examination of the strategic chemical thinking behind its design, a detailed protocol for its synthesis, and an exploration of its applications, offering researchers and drug development professionals a comprehensive understanding of this important chemical entity.

The Scientific Rationale: A Symphony of Substituent Effects

The value of this compound lies in the unique and synergistic interplay between its three components: the pyridine ring, the trifluoromethyl group, and the methoxy group. Understanding the contribution of each is critical to appreciating the molecule's utility.

The Trifluoromethyl Group: A Pillar of Modern Medicinal Chemistry

The introduction of a trifluoromethyl (-CF3) group is a well-established strategy for optimizing the properties of bioactive molecules.[1][2] Its profound impact stems from a combination of steric and electronic effects:

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic oxidation by enzymes like cytochrome P450.[1] This is often used to protect a reactive position on a molecule, thereby increasing its biological half-life.[3]

  • Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and enhance interactions with hydrophobic binding pockets in biological targets.[1]

  • Potent Electron-Withdrawing Nature: As a strong electron-withdrawing group, the -CF3 moiety lowers the pKa of the pyridine ring, making it less basic.[4] This modulation of basicity is crucial for tuning a drug candidate's pharmacokinetic profile, including its absorption and potential for off-target interactions.

  • Bioisosteric Replacement: The -CF3 group is often used as a bioisostere for chlorine or methyl groups, allowing chemists to fine-tune a molecule's size, polarity, and electronic profile while potentially introducing beneficial properties.[4]

The Methoxy Group: A Versatile Modulator

The methoxy (-OCH3) group, while seemingly simple, provides a sophisticated tool for molecular design, offering advantages that extend beyond its presence in numerous natural products.[5]

  • Electronic Influence: In contrast to the -CF3 group, the methoxy group is a strong electron-donating group through resonance. Its placement at the 4-position of the pyridine ring profoundly influences the electron density of the aromatic system, impacting its reactivity and binding interactions.

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing a crucial interaction point with biological targets without significantly increasing the polar surface area.[6]

  • Physicochemical and ADME Properties: The methoxy group can improve a compound's physicochemical properties and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, making it a valuable functional group in drug design.[5][7]

  • Metabolic Considerations: While advantageous, the methoxy group can be a site of metabolic liability, susceptible to O-demethylation by CYP enzymes.[6] The presence of the strongly deactivating -CF3 group on the same ring can, however, modulate this metabolic fate.

A Synergistic Partnership on the Pyridine Scaffold

The pyridine ring itself is a cornerstone of many pharmaceutical and agrochemical agents.[8][9] The strategic placement of a powerful electron-withdrawing group (-CF3 at C2) and a strong electron-donating group (-OCH3 at C4) creates a "push-pull" system. This electronic polarization activates the ring for certain chemical transformations while defining its interaction with biological macromolecules. This deliberate design transforms a simple pyridine into a highly versatile and valuable chemical intermediate.

Synthesis: From Precursor to Product

The discovery and availability of this compound are intrinsically linked to the development of efficient synthetic routes. The most common and industrially viable approach involves the nucleophilic aromatic substitution (SNAr) of a halogenated precursor, a reaction made feasible by the activating effect of the trifluoromethyl group.

The logical flow from a common starting material to the final product and its subsequent applications is a core concept in synthetic chemistry.

G cluster_synthesis Synthetic Pathway cluster_application Key Application Areas start 2-Chloro-4-(trifluoromethyl)pyridine (Precursor) reagent Sodium Methoxide (CH3ONa) in Methanol (CH3OH) start->reagent Nucleophilic Aromatic Substitution (SNAr) product This compound (Target Compound) reagent->product agro Agrochemicals (e.g., Herbicides) product->agro Used as a core substructure pharma Pharmaceuticals (Drug Discovery Building Block) product->pharma Incorporated into lead compounds

Caption: Synthetic workflow and application pipeline for this compound.

Self-Validating Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 2-chloro-4-(trifluoromethyl)pyridine. The successful conversion, monitored by gas chromatography (GC), validates the reaction's efficacy.

Rationale for Experimental Choices:

  • Reagent: Sodium methoxide provides a potent source of the methoxide nucleophile. Using a 30% solution in methanol is a common and convenient form for this reagent.[10]

  • Solvent: Methanol serves as both the solvent and a source for the methoxide, ensuring a high concentration of the nucleophile.

  • Temperature: Heating to 65°C provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate without causing significant decomposition of the starting materials or product.[10]

  • Work-up: The aqueous work-up and extraction with dichloromethane are standard procedures to remove inorganic salts and residual methanol, isolating the organic product. Drying over anhydrous sodium sulfate removes trace water before final solvent removal.

Step-by-Step Methodology: [10]

  • Reaction Setup: To a dry reaction flask equipped with a magnetic stirrer and condenser, add 2-chloro-4-(trifluoromethyl)pyridine (45.5 g, 0.251 mol).

  • Reagent Addition: Add a 30% (by mass) solution of sodium methoxide in methanol (135.5 g, 0.753 mol).

  • Reaction Conditions: Stir the mixture vigorously and heat to 65°C. Maintain this temperature, monitoring the reaction's progress by GC until the starting material is fully consumed.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any insoluble materials (e.g., sodium chloride precipitate).

  • Solvent Removal: Recover the methanol from the filtrate by distillation under reduced pressure.

  • Extraction: Add water to the remaining residue. Extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic phases.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the final product.

Expected Outcome: This procedure yields this compound as a light yellow liquid with a typical yield of around 92%.[10]

Physicochemical and Structural Data

A clear summary of a compound's core properties is essential for any laboratory work or computational modeling.

PropertyValueSource(s)
IUPAC Name 2-Methoxy-4-(trifluoromethyl)pyridine[11]
CAS Number 219715-34-1[11]
Molecular Formula C7H6F3NO[11]
Molecular Weight 177.13 g/mol [11]
Appearance Light yellow liquid[10]
Calculated LogP 1.6[12]

Field-Proven Applications in Research and Development

The true measure of a building block's value is its successful incorporation into high-value products. This compound has proven its utility in both the agrochemical and pharmaceutical sectors.

G cluster_Agro Agrochemical Sector cluster_Pharma Pharmaceutical Sector Core 4-Methoxy-2- (trifluoromethyl)pyridine Agro_Intermediate Key Pyridine Substructure Core->Agro_Intermediate Pharma_Intermediate Versatile Building Block Core->Pharma_Intermediate Pyroxsulam Pyroxsulam (ALS-Inhibiting Herbicide) Agro_Intermediate->Pyroxsulam Incorporated in Drug_Candidates Advanced Drug Candidates (e.g., Kinase Inhibitors, etc.) Pharma_Intermediate->Drug_Candidates Used for synthesis of

Caption: Application pathways for this compound in industry.

Agrochemicals: Engineering Crop Selectivity

A prominent application of this scaffold is in the development of herbicides. The compound pyroxsulam, an acetolactate synthase (ALS) inhibiting herbicide discovered by Dow AgroSciences, features the 2-methoxy-4-(trifluoromethyl)pyridine substructure.[8] During its development, researchers found that while related phenyl analogues showed high herbicidal activity, they also caused significant injury to wheat crops.[8][9] By replacing the phenyl ring with the pyridine analogue, they achieved a crucial improvement in crop selectivity, allowing for effective weed control without damaging the desired cereal crops.[9] This demonstrates a classic case of using a heterocyclic core to fine-tune biological activity and safety.

Pharmaceuticals: A Foundation for Drug Discovery

In medicinal chemistry, trifluoromethylpyridines are key structural motifs in a wide array of active pharmaceutical ingredients.[8] The this compound scaffold provides a starting point for building more complex molecules. The unique electronic and steric properties of this building block allow it to be used in the synthesis of compounds targeting a range of biological pathways. While many such compounds are proprietary or in early-stage development, the literature contains examples of similarly substituted pyridines used as key intermediates for potent and selective inhibitors of bacterial enzymes and as antagonists for pain management targets like TRPV1.[13] Its utility lies in providing a metabolically robust, well-defined three-dimensional structure that can be further elaborated to optimize target binding and pharmacokinetic properties.

Conclusion

This compound is more than just a chemical compound; it is a product of rational design, embodying key principles of modern medicinal and process chemistry. The strategic combination of a pyridine core with electronically opposing methoxy and trifluoromethyl groups yields a building block with a unique profile of reactivity, metabolic stability, and physicochemical properties. Its efficient synthesis via nucleophilic aromatic substitution makes it readily accessible for research and development. As demonstrated by its successful use in creating selective herbicides and its value as an intermediate in drug discovery, this compound stands as a testament to the power of understanding structure-activity relationships, and it will undoubtedly continue to be a valuable tool for scientists working to solve challenges in human health and agriculture.

References

  • Fujimoto, H., Hiyama, T., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 156-169. [Link]

  • Carreira, E. M., & practically, A. (Year N/A). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • Huang, H., Xu, Z., & Deng, G. J. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 248-270. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pyridine, 2-methoxy-4-(trifluoromethyl)-. Substance Details - SRS. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • (Year N/A). Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Ishihara, Y. (2024). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 19(8), 915-920. [Link]

  • (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine. PubChem Compound Summary. [Link]

  • (n.d.). The role of the methoxy group in approved drugs. ResearchGate. [Link]

  • Pan, Y., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6135-6144. [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. [Link]

  • (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(5), 2969-2976. [Link]

  • Breton, J., et al. (2002). Importance of the Conformation of Methoxy Groups on the Vibrational and Electrochemical Properties of Ubiquinones. The Journal of Physical Chemistry B, 106(27), 6855-6864. [Link]

Sources

A Senior Application Scientist's Guide to the Solubility of 4-Methoxy-2-(trifluoromethyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-methoxy-2-(trifluoromethyl)pyridine in common organic solvents. Geared towards researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a foundational understanding of the physicochemical principles governing the solubility of this specific fluorinated pyridine derivative. We will explore predictive assessments based on molecular structure, outline detailed, self-validating experimental protocols for quantitative solubility determination, and discuss the critical safety considerations for handling this compound and associated solvents. This guide is designed to empower researchers to make informed decisions regarding solvent selection and to generate reliable, reproducible solubility data in their own laboratory settings.

Introduction: The "Why" Behind Solvent Selection

In the realm of pharmaceutical and agrochemical research, the selection of an appropriate solvent system is a critical, foundational step. The solubility of a lead compound, such as this compound, dictates its formulation possibilities, reaction kinetics, and purification strategies. A poorly chosen solvent can lead to misleading experimental results, impede scalability, and introduce unnecessary safety risks.

This guide is predicated on the principle that understanding the causality behind solubility is more powerful than simply consulting a data table. By dissecting the molecular structure of this compound, we can anticipate its behavior in various solvent classes, thereby streamlining the experimental process and minimizing wasted resources.

Molecular Analysis of this compound

To predict the solubility of this compound, we must first analyze its structural features and their influence on its intermolecular forces.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is a key feature. It is a hydrogen bond acceptor and contributes to the molecule's overall polarity.

  • The Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is also a hydrogen bond acceptor, further enhancing the potential for interaction with polar solvents. The methyl group, however, adds some nonpolar character.

  • The Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and highly lipophilic group. It significantly impacts the molecule's electronic properties and can engage in dipole-dipole interactions. Its fluorine atoms are weak hydrogen bond acceptors.

Based on these features, we can make some initial predictions based on the "like dissolves like" principle.[1][2][3][4][5] The presence of the polar pyridine nitrogen and methoxy oxygen suggests potential solubility in polar solvents. However, the trifluoromethyl group introduces significant nonpolar character, suggesting that highly polar, protic solvents like water may not be ideal. Conversely, the molecule's polarity indicates it is unlikely to be highly soluble in purely nonpolar, aliphatic solvents.

A Strategic Approach to Solvent Selection: A Qualitative Assessment

Before undertaking quantitative analysis, a rapid qualitative assessment can efficiently narrow down the field of potential solvents. This involves observing the dissolution of a small, known amount of the solute in a fixed volume of the solvent at ambient temperature.

Recommended Solvents for Initial Screening

A well-rounded initial screening should include solvents from various classes:

Solvent ClassRecommended SolventsPredicted Solubility of this compound
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High: These solvents can engage in dipole-dipole interactions and accept hydrogen bonds, which should effectively solvate the polar regions of the target molecule.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High: The ability of these solvents to donate hydrogen bonds to the pyridine nitrogen and methoxy oxygen should promote solubility. However, the nonpolar trifluoromethyl group may limit very high solubility.
Nonpolar Aromatic Toluene, BenzeneModerate: The aromatic rings of these solvents can interact with the pyridine ring through π-stacking, and they can accommodate the nonpolar trifluoromethyl group.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High: These solvents have a moderate polarity and can effectively solvate a range of organic molecules.
Nonpolar Aliphatic Hexane, HeptaneLow: The lack of polarity in these solvents makes them poor candidates for solvating the polar functionalities of this compound.

Rigorous and Reproducible Quantitative Solubility Determination

Once promising solvents have been identified through qualitative screening, a quantitative determination of solubility is necessary. The following protocols are designed to be self-validating, ensuring the generation of trustworthy and accurate data.

The Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining thermodynamic solubility. It relies on creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solute Accurately weigh excess This compound prep_solvent Add a precise volume of the chosen solvent prep_solute->prep_solvent prep_vial Use a sealed vial to prevent solvent evaporation prep_solvent->prep_vial agitate Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) prep_vial->agitate Transfer to incubator/shaker settle Allow undissolved solid to settle post-agitation agitate->settle filter Filter the supernatant through a 0.45 µm syringe filter settle->filter Careful sampling dilute Accurately dilute the filtrate with a suitable solvent filter->dilute analyze Analyze by a validated quantitative method (e.g., HPLC-UV) dilute->analyze end Report Solubility (e.g., in mg/mL or mol/L) analyze->end Calculate concentration

Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.

  • Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.00 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or incubator (e.g., at 25°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.45 µm PTFE for organic solvents) and dispense the clear filtrate into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][7][8][9][10] A calibration curve prepared with known concentrations of this compound is essential for accurate quantification.

Gravimetric Method

For non-volatile solutes in volatile solvents, a gravimetric approach can be employed. This method is simpler but may be less precise than chromatographic techniques.

G cluster_prep Preparation & Equilibration cluster_measurement Measurement cluster_evaporation Evaporation & Final Weighing saturate Prepare a saturated solution (as in Shake-Flask method) filter Filter the supernatant saturate->filter add_filtrate Add a precise volume of the clear filtrate filter->add_filtrate Transfer weigh_dish Weigh an empty, dry evaporating dish (W1) weigh_dish->add_filtrate weigh_again Reweigh the dish with the filtrate (W2) add_filtrate->weigh_again evaporate Carefully evaporate the solvent in a fume hood or under vacuum dry Dry the residue to a constant weight (e.g., in a vacuum oven) evaporate->dry final_weigh Weigh the dish with the dry residue (W3) dry->final_weigh calculate Solubility = (W3 - W1) / Volume of Filtrate final_weigh->calculate Calculate Solubility

Caption: Workflow for the Gravimetric Solubility Determination Method.

  • Saturated Solution Preparation: Prepare a saturated solution and filter it as described in steps 1-5 of the Equilibrium Solubility Method.

  • Initial Weighing: Accurately weigh a clean, dry evaporating dish (W₁).

  • Sample Addition: Pipette a precise volume (e.g., 1.00 mL) of the clear filtrate into the pre-weighed evaporating dish and weigh it again (W₂).

  • Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

  • Final Weighing: Once the solvent is completely removed and the residue is dry, cool the dish to room temperature in a desiccator and weigh it to a constant weight (W₃).[11][12][13][14]

  • Calculation: The mass of the dissolved solute is (W₃ - W₁). The solubility can then be expressed as mass per volume of solvent.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves when handling this compound and organic solvents.

  • Ventilation: All operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Material Safety Data Sheet (MSDS): Before beginning any work, thoroughly review the MSDS for this compound and all solvents to be used.[1][15][16] The MSDS for this compound indicates that it may cause skin and serious eye irritation, and may cause respiratory irritation.[15]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

References

  • Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • Fiveable. (n.d.). 9.6 Free Energy of Dissolution. AP Chem. Retrieved from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • Vlachos, D. G., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Angene Chemical. (2025, June 7). Safety Data Sheet. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • RSC Publishing. (2025, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. [Link]

  • Lin, Y., & Wai, C. M. (1994). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 66(13), 1971–1975.
  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Loidl-Stahlhofen, A., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 867–873.
  • Open Education. (2021, September 17). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Enthalpy change of solution. Retrieved from [Link]

  • Fountainhead Press. (n.d.). Exp.
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  • StatPearls - NCBI Bookshelf. (2021, February 4). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025, August 5). [PDF].
  • WebAssign. (n.d.). Thermodynamics of Salt Dissolution. Retrieved from [Link]

  • PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

  • Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

  • ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?[Link]

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  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?[Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

  • Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. [Link]

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  • Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. [Link]

  • Hulet, R. (2020, November 16). 38: Using "like dissolves like" to predict solubility [Video]. YouTube. [Link]

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An In-Depth Technical Guide to 4-Methoxy-2-(trifluoromethyl)pyridine: Synthesis, Commercial Availability, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-Methoxy-2-(trifluoromethyl)pyridine, a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We delve into the compound's physicochemical properties, spectroscopic signature, and commercial availability from key suppliers. Furthermore, this document outlines a representative synthetic pathway, discusses its critical applications in the development of bioactive molecules, and provides essential safety and handling protocols. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their R&D programs.

Introduction & Strategic Importance

In modern drug discovery and agrochemical design, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of molecular optimization.[1][2] Trifluoromethylpyridine (TFMP) derivatives, in particular, have emerged as privileged scaffolds due to the unique combination of properties they impart.[3]

The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's physicochemical profile. It is highly electron-withdrawing, which can significantly alter the pKa of nearby functional groups, and its steric bulk is comparable to a chlorine atom, often making it a suitable bioisostere.[1] Critically, the C-F bond is exceptionally strong, meaning the -CF3 group is metabolically stable, a key strategy for blocking sites of oxidative metabolism and increasing a drug candidate's half-life.[1]

The pyridine ring itself is a ubiquitous feature in bioactive compounds, capable of participating in hydrogen bonding and π-stacking interactions with biological targets.[2] this compound combines these features into a single, versatile building block. The methoxy group provides an additional point for chemical modification, while the trifluoromethyl group enhances metabolic stability and modulates electronic properties, making it a valuable intermediate for creating complex and effective molecules. Its substructure is found in commercial products, most notably the selective herbicide Pyroxsulam, underscoring its proven utility.[3][4]

Physicochemical Properties & Spectroscopic Characterization

The precise identification and quality control of this compound rely on a combination of physical data and spectroscopic analysis.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Data

PropertyValue
CAS Number 136009-89-1
Molecular Formula C₇H₆F₃NO
Molecular Weight 177.13 g/mol
Appearance Typically a colorless to light yellow liquid or solid
Expected Spectroscopic Data
  • ¹H NMR: The spectrum would show three distinct signals in the aromatic region corresponding to the pyridine ring protons. A singlet with an integration of 3H would be observed around 3.9-4.1 ppm, characteristic of the methoxy (-OCH₃) group protons.

  • ¹³C NMR: Signals for the six pyridine ring carbons would be observed, with the carbon attached to the -CF₃ group showing a characteristic quartet due to C-F coupling. The carbon of the methoxy group would appear around 55-60 ppm.

  • ¹⁹F NMR: A sharp singlet would be expected, as there are no adjacent fluorine or hydrogen atoms to cause splitting. This is a key diagnostic signal for the presence of the -CF₃ group.

  • Infrared (IR) Spectroscopy: The spectrum would be dominated by very strong C-F stretching bands in the 1100-1300 cm⁻¹ region. Asymmetric and symmetric C-O-C stretching vibrations for the methoxy group are expected around 1250 cm⁻¹ and 1020 cm⁻¹, respectively.[6] Additional peaks corresponding to aromatic C=C and C=N stretching would be present in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): In an electron ionization (EI) spectrum, the molecular ion peak (M⁺) would be observed at m/z = 177.

Commercial Availability & Procurement

This compound is available from a range of fine chemical suppliers that specialize in providing building blocks for research and development. Its availability is driven by its utility in high-value synthesis programs. It is typically sold in research quantities (grams to kilograms) with high purity, suitable for direct use in sensitive chemical reactions.

Table 2: Representative Commercial Suppliers

SupplierTypical PurityCAS NumberNotes
Sigma-Aldrich (Merck) ≥97%136009-89-1Available for research and development purposes.[7]
BLD Pharm 97%1065103-97-0Listed as a research chemical.[8]
Fisher Scientific Varies136009-89-1Distributes products from other primary manufacturers like Sigma-Aldrich.[9]
Aceschem >98%1361475-46-8Specializes in intermediates for drug discovery.[10]

*Note: Multiple CAS numbers may be associated with related structures or were assigned by different suppliers. Researchers should always verify the structure and CAS number with the specific vendor before purchasing.

Synthesis & Manufacturing Overview

The synthesis of highly functionalized pyridines like this compound is a multi-step process that requires specialized expertise. Commodity-scale production is uncommon; instead, it is manufactured via batch processes tailored for fine chemical synthesis. A plausible synthetic approach involves building the heterocyclic ring from acyclic, trifluoromethyl-containing precursors, as direct trifluoromethylation of a pre-formed methoxypyridine ring can be challenging and lead to issues with regioselectivity.

A representative pathway, adapted from related syntheses, is outlined below.[11]

Synthesis_Workflow A Trifluoroacetic Anhydride + Vinyl Ether B Trifluoromethylated Ketoenone Intermediate A->B Acylation D Acyclic Dienyl Ester B->D Olefinatio n C Horner-Wadsworth-Emmons Reaction F 2-Hydroxy-4-(trifluoromethyl)pyridine D->F Ring Closure E Cyclocondensation (with Ammonia source) H 2-Chloro-4-(trifluoromethyl)pyridine F->H Hydroxyl Replacement G Chlorination (e.g., POCl₃) J This compound (Final Product) H->J Methoxylation I Nucleophilic Substitution (Sodium Methoxide) Applications cluster_input cluster_reactions Chemical Transformations cluster_output High-Value Products A This compound B Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B Uses a C-H or C-Halogen bond C Demethylation (e.g., BBr₃) A->C D Directed Ortho-Metalation A->D Activates C-3 position E Agrochemicals (e.g., Herbicides) B->E F Pharmaceuticals (e.g., Kinase Inhibitors) B->F G Functionalized Pyridones C->G D->F

Caption: Application pathways for this compound as a versatile intermediate.

Agrochemicals

The most prominent application is in the synthesis of herbicides. It is a key building block for Pyroxsulam , a potent herbicide used for weed control in cereal crops. [4]In this context, the 2-methoxy-4-(trifluoromethyl)phenyl moiety was found to be highly active but damaging to wheat. Replacing the phenyl ring with the pyridine analogue maintained high herbicidal activity while dramatically increasing crop selectivity, a critical feature for a commercial product. [3][4]

Pharmaceuticals

In drug discovery, this compound serves as a valuable starting material for library synthesis.

  • Metabolic Stability: The -CF₃ group is used to block potential sites of metabolism, enhancing the pharmacokinetic profile of drug candidates. [1]* Modulation of Basicity: The strong electron-withdrawing effect of the -CF₃ group reduces the basicity of the pyridine nitrogen. This can be crucial for fine-tuning a molecule's solubility, cell permeability, and off-target activity (e.g., hERG inhibition).

  • Further Functionalization: The methoxy group can be readily converted to a hydroxyl group (a pyridone), which can act as a hydrogen bond donor, providing an additional point of interaction with a biological target. The pyridine ring can also be elaborated via metal-catalyzed cross-coupling reactions to build molecular complexity.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care. While a specific, comprehensive GHS classification is not universally published, the following precautions are based on the known hazards of similar fluorinated and aromatic compounds. [7][12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. [13]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. [14]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and direct sunlight.

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal. * Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.

Example Experimental Protocol: Suzuki Cross-Coupling

To illustrate the utility of this reagent, the following self-validating protocol describes a hypothetical Suzuki cross-coupling reaction to form a C-C bond, a common transformation in medicinal chemistry. This protocol is based on standard conditions for pyridyl electrophiles.

Reaction: Synthesis of 4-Methoxy-3-(4-methylphenyl)-2-(trifluoromethyl)pyridine

  • Reagent Preparation:

    • To a dry 25 mL Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-Chloro-4-methoxy-6-(trifluoromethyl)pyridine (assuming a chlorinated precursor for coupling, 1.0 equiv.), 4-methylphenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).

  • Solvent Addition:

    • To the flask, add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 ratio, 0.1 M concentration relative to the limiting reagent).

  • Reaction Execution:

    • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.

    • Confirm the structure and purity of the final compound using NMR and MS analysis.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • 4-Fluoro-2-methoxypyridine: Properties, Uses, Safety Data. Alchemist-chem. [Link]

  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. [Link]

  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. [Link]

  • A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. ResearchGate. [Link]

  • Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • The Power of Fluorinated Pyridines in Modern Drug Discovery. Acme Bioscience. [Link]

  • Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. ResearchGate. [Link]

  • Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Journal of Chemical and Pharmaceutical Research. [Link]

  • Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. ResearchGate. [Link]

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Methodological & Application

Application Note: 4-Methoxy-2-(trifluoromethyl)pyridine as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in numerous approved pharmaceuticals. The strategic introduction of fluorine-containing substituents, such as the trifluoromethyl (CF3) group, has become a primary tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4] This application note details the utility of 4-methoxy-2-(trifluoromethyl)pyridine, a highly valuable and versatile building block for drug discovery. We will explore its inherent reactivity, focusing on the powerful Nucleophilic Aromatic Substitution (SNAr) pathway it enables, and provide detailed, field-tested protocols for its application in synthesizing advanced intermediates.

Introduction: The Strategic Value of the Scaffold

The trifluoromethyl group is a bioisostere for chlorine and its incorporation into a pyridine ring offers several distinct advantages for the medicinal chemist[5]:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes.[5]

  • Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and improve oral absorption.[5]

  • pKa Modulation: As a potent electron-withdrawing group, the C2-CF3 substituent lowers the pKa of the pyridine nitrogen, reducing its basicity. This can prevent unwanted off-target interactions with physiological receptors and ion channels.

  • Binding Affinity: The unique electronic nature of the CF3 group can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.[1]

The this compound scaffold combines these benefits with a crucial reactive handle. The methoxy group at the C4 position, activated by the strongly electron-withdrawing C2-trifluoromethyl group, becomes an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the precise and efficient introduction of a wide array of nucleophiles, making it a cornerstone for library synthesis and lead optimization campaigns.

Physicochemical & Reactivity Profile

Understanding the core properties of a building block is critical for successful experimental design.

PropertyValue
CAS Number 1065103-97-0[6]
Molecular Formula C7H6F3NO
Molecular Weight 177.12 g/mol
Appearance Colorless to light yellow liquid
Reactivity The pyridine ring is highly electron-deficient due to the combined inductive effects of the ring nitrogen and the C2-trifluoromethyl group. This strongly activates the C4 and C6 positions towards nucleophilic attack. The C4-methoxy group is an excellent leaving group for SNAr.

The key to this building block's utility lies in the stability of the Meisenheimer intermediate formed during nucleophilic attack. For attack at the C4 position, the negative charge of the intermediate can be delocalized onto the electronegative pyridine nitrogen, a stabilizing resonance form that lowers the activation energy of the reaction.[7][8] This inherent electronic property makes the C4 position the preferred site for substitution.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is one of the most powerful methods for constructing C-N, C-O, and C-S bonds on electron-deficient aromatic rings.[9][10] For this compound, this reaction provides a direct and high-yielding pathway to diverse 4-substituted-2-(trifluoromethyl)pyridine derivatives.

General Mechanism of SNAr

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the methoxide leaving group is eliminated, restoring aromaticity and yielding the final substituted product.

Caption: General mechanism for SNAr at the C4 position.

Protocol: Synthesis of 4-(Alkylamino)-2-(trifluoromethyl)pyridine

This protocol provides a representative, robust method for the SNAr reaction of this compound with a primary amine nucleophile.

Materials:

  • This compound (1.0 equiv.)

  • Primary Amine (e.g., benzylamine) (1.2 equiv.)

  • Potassium Carbonate (K2CO3), anhydrous (2.0 equiv.)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO4), anhydrous

  • Oven-dried round-bottom flask with magnetic stir bar

  • Septum and needle for inert atmosphere

Experimental Workflow Diagram:

Caption: Step-by-step workflow for a typical SNAr reaction.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask, add this compound (1.0 mmol, 177 mg), the desired primary amine (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle two more times.

    • Scientist's Note: An inert atmosphere is crucial to prevent moisture from quenching the base and interfering with the reaction, ensuring reproducibility.

  • Solvent Addition: Add 5 mL of anhydrous DMSO via syringe.

    • Scientist's Note: DMSO is an ideal solvent as it is polar aprotic, effectively dissolving the reagents and promoting the SNAr mechanism without interfering with the nucleophile.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once complete, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing 25 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash and Dry: Combine the organic extracts and wash with brine (2 x 20 mL) to remove residual DMSO. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

Broader Applications & Outlook

While SNAr is a primary application, the this compound scaffold can be utilized in other advanced synthetic strategies. For instance, after SNAr, other positions on the ring (if halogenated) can be subjected to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[11][12][13][14] This sequential functionalization allows for the rapid construction of highly complex and decorated pyridine cores, which are of high interest in modern drug discovery.[1][15] The continued development of novel TFMP derivatives is expected to yield new therapeutic agents across various disease areas, from oncology to infectious diseases.[3][4]

References

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine. (n.d.). Benchchem.
  • The Role of Trifluoromethylated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols: Suzuki- Miyaura Cross-Coupling of 4-Bromo-2,6- bis(trifluoromethyl)pyridine with Organoboron Reagents. (n.d.). Benchchem.
  • Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach.
  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Retrieved from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate. Retrieved from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange.
  • Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives. (n.d.). Benchchem.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). ECHEMI.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2021). MDPI. Retrieved from [Link]

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Application Notes & Protocols for Suzuki-Miyaura Coupling Reactions with 4-Methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyridines

In the landscape of modern drug discovery and materials science, pyridine scaffolds are of paramount importance, forming the core of numerous biologically active molecules and functional materials. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity. 4-Methoxy-2-(trifluoromethyl)pyridine is a particularly valuable building block. The presence of a strongly electron-withdrawing trifluoromethyl (CF₃) group at the 2-position and an electron-donating methoxy (OCH₃) group at the 4-position creates a unique electronic environment. This substitution pattern significantly influences the reactivity of the pyridine ring, making it a key intermediate for accessing novel chemical entities.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures.[1][2] This guide provides an in-depth analysis and detailed protocols for the successful application of Suzuki-Miyaura coupling reactions using this compound as the electrophilic partner, tailored for researchers, scientists, and professionals in drug development.

Mechanistic Insights: Navigating the Challenges of a Unique Substrate

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[3][4] Understanding the key steps of this cycle—oxidative addition, transmetalation, and reductive elimination—is crucial for optimizing reactions with a substrate like this compound.

The primary challenge in coupling reactions involving 2-halopyridines, often termed the "2-pyridyl problem," stems from the potential for the pyridine nitrogen to coordinate to the palladium catalyst, which can hinder catalytic activity.[5][6][7] However, the electronic properties of this compound present a more nuanced scenario. The potent electron-withdrawing CF₃ group at the 2-position renders the pyridine ring highly electron-deficient.[8] This electronic deficit generally facilitates the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[4][9] Conversely, the electron-donating methoxy group at the 4-position can partially mitigate this effect.

A common side reaction, particularly with heteroarylboronic acids, is protodeboronation, where the boronic acid is cleaved by a proton source before transmetalation can occur.[10] The choice of base and solvent system is therefore critical to activate the boronic acid for transmetalation while minimizing this undesired pathway.[11]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Coupled Product) RedElim->Product center Ar1X Ar¹-X (e.g., 4-MeO-2-CF₃-Py-Br) Ar1X->OxAdd Ar2B Ar²-B(OR)₂ (Boronic Acid/Ester) + Base Ar2B->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions: A Data-Driven Approach

The success of a Suzuki-Miyaura coupling with this compound hinges on the judicious selection of the reaction components. Due to the electron-deficient nature of the pyridine ring, catalyst systems that are effective for aryl chlorides are often a good starting point, even when using the corresponding aryl bromide.[9][12]

ComponentRecommended OptionsRationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PEPPSI™-IPr, XPhos Pd G2/G3Pd(II) sources like Pd(OAc)₂ are common but require in-situ reduction.[4] Pre-formed Pd(0) sources like Pd₂(dba)₃ can be more efficient.[9] Modern pre-catalysts (e.g., Buchwald or PEPPSI systems) offer high stability and activity, ensuring the generation of the active catalyst and are often preferred for challenging substrates.[13][14]
Ligand Bulky, Electron-Rich Phosphines: • SPhos, XPhos, RuPhos • P(t-Bu)₃N-Heterocyclic Carbenes (NHCs): • IPr, IMesElectron-rich and sterically hindered ligands are crucial. They accelerate both the oxidative addition and the reductive elimination steps.[3][13] For electron-deficient heteroaryl halides, ligands like SPhos and XPhos have demonstrated broad utility and high efficacy.[9][12]
Base Inorganic Carbonates: • K₂CO₃, Cs₂CO₃Phosphates: • K₃PO₄Fluorides: • KF, CsFThe choice of base is critical and often substrate-dependent. K₃PO₄ is a strong, non-nucleophilic base effective in many cases. Cs₂CO₃ is more soluble and can accelerate reactions. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[11] Anhydrous conditions with K₃PO₄ can sometimes help minimize protodeboronation.[13]
Solvent Ethers: • 1,4-Dioxane, Tetrahydrofuran (THF), 2-MeTHFAromatics: • TolueneAprotic Polar: • N,N-Dimethylformamide (DMF)A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is common.[13] The water aids in dissolving the inorganic base and facilitates the formation of the boronate. For substrates prone to protodeboronation, anhydrous conditions may be beneficial.[13]
Boronic Acid/Ester Arylboronic acids, Heteroarylboronic acids, Arylboronic pinacol esters (Bpin)Boronic pinacol esters often exhibit greater stability towards protodeboronation compared to the corresponding boronic acids, making them a good choice for challenging couplings.[15]

Detailed Experimental Protocol: A General Guideline

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a 2-halo-4-methoxy-2-(trifluoromethyl)pyridine with a generic arylboronic acid. Optimization of stoichiometry, temperature, and reaction time may be required for specific substrates.

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add solids to oven-dried flask: - 2-Halo-4-MeO-2-CF₃-Pyridine - Boronic Acid/Ester - Base (e.g., K₃PO₄) B 2. Add Pd Precatalyst & Ligand A->B C 3. Seal flask, evacuate, and backfill with inert gas (e.g., Argon) B->C D 4. Add degassed solvent(s) via syringe C->D E 5. Heat to desired temperature (e.g., 80-110 °C) with stirring D->E F 6. Monitor reaction progress (TLC, GC-MS, LC-MS) E->F G 7. Cool to room temperature F->G Upon Completion H 8. Quench with water and dilute with an organic solvent (e.g., EtOAc) G->H I 9. Separate layers, wash organic phase, dry, and concentrate H->I J 10. Purify by column chromatography I->J

Caption: A step-by-step experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology

Materials:

  • 2-Bromo-4-methoxy-2-(trifluoromethyl)pyridine (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G2, 1–3 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-bromo-4-methoxy-2-(trifluoromethyl)pyridine, the arylboronic acid/ester, and the base.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst.

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent via syringe. The final concentration is typically in the range of 0.1–0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath or aluminum heating block at the desired temperature (typically 80–110 °C) and stir vigorously for the required time (2–24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (under inert conditions) and analyzing them by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate or dichloromethane and quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired coupled product.

Conclusion and Forward Look

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of complex molecules in pharmaceutical and materials science research. While the substrate presents unique electronic challenges, a rational approach to the selection of a modern, highly active catalyst system comprising a bulky, electron-rich phosphine ligand, an appropriate base, and suitable solvent can lead to high-yielding and successful outcomes. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively utilize this important building block in their synthetic endeavors.

References

  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
  • Cook, X. A., Gombert, A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie.
  • Cook, X. A., Gombert, A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie (International Ed. in English).
  • Cook, X. A., Gombert, A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Semantic Scholar.
  • Unknown author. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
  • Unknown author. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates.
  • Benchchem. (n.d.). Technical Support Center: Palladium-Catalyzed Coupling of Trifluoromethylpyridines.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
  • A_NonZeroChance. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit.
  • Benchchem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • Unknown author. (n.d.). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. PMC - NIH.
  • Ruiz, J., Vicente, C., et al. (2005). Pentafluorophenyl imidato palladium(II) complexes: catalysts for Suzuki cross-coupling reactions. Dalton Transactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Unknown author. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry - ACS Publications.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Benchchem. (n.d.). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Cross-Coupling of 4-Bromo-2,6- bis(trifluoromethyl)pyridine with Organoboron Reagents.
  • Unknown author. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
  • PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides.
  • Unknown author. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Methoxy-2-(trifluoromethyl)pyridine

In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic scaffolds are of paramount importance. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into molecular frameworks can profoundly enhance key properties including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among these valuable building blocks, trifluoromethylpyridines (TFMPs) have emerged as a privileged class of intermediates, finding application in numerous approved pharmaceuticals and crop protection agents.[3][4]

This compound (CAS 1065103-97-0) is a particularly versatile reagent. Its unique electronic architecture, featuring a potent electron-withdrawing -CF3 group and a displaceable methoxy group on a pyridine core, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth analysis of the reactivity of this substrate, explains the underlying mechanistic principles, and delivers field-proven, step-by-step protocols for its application in synthesizing advanced intermediates for research and development.

Physicochemical Properties

A clear understanding of the substrate's physical properties is essential for safe handling and effective experimental design.

PropertyValueReference
CAS Number 1065103-97-0[5][6]
Molecular Formula C₇H₆F₃NO[6][7]
Molecular Weight 177.12 g/mol [6]
Appearance Not specified, typically a liquid or low-melting solid
SMILES COc1ccnc(c1)C(F)(F)F[6]
MDL Number MFCD11054356[6]

Principles of Reactivity: An Electron-Deficient Core Primed for Substitution

The high reactivity of this compound in SNAr reactions is a direct consequence of the cumulative electron-withdrawing effects of both the pyridine ring nitrogen and the C-2 trifluoromethyl group.

  • Pyridine Ring Activation: The nitrogen atom in the pyridine ring is inherently electronegative, reducing the electron density of the aromatic system, particularly at the ortho (C2, C6) and para (C4) positions. This intrinsic electron deficiency makes the ring susceptible to attack by nucleophiles.[8]

  • The Trifluoromethyl Effect: The -CF3 group is one of the most powerful electron-withdrawing groups used in organic synthesis.[9] Its placement at the C-2 position further depletes the electron density of the ring through a strong inductive effect, significantly activating the C-4 position for nucleophilic attack.

  • The Methoxy Leaving Group: The methoxy group at the C-4 position serves as an excellent leaving group in this activated system. The attack of a nucleophile at this position initiates a well-established addition-elimination mechanism.

Mechanism: The Addition-Elimination (SNAr) Pathway

The reaction proceeds via a two-step mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[8][10]

  • Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electron-deficient C-4 carbon, which is para to the ring nitrogen. This step is typically the rate-determining step. The attack breaks the aromaticity of the ring and forms a tetrahedral intermediate.

  • Formation of the Meisenheimer Complex: The resulting negative charge is delocalized across the ring system and is effectively stabilized by the electronegative nitrogen atom and the C-2 trifluoromethyl group.[8][9] This resonance stabilization lowers the activation energy of the reaction, facilitating the substitution.

  • Elimination of the Leaving Group: Aromaticity is restored through the expulsion of the methoxide ion (CH₃O⁻), yielding the final substituted product.

Caption: SNAr Mechanism on this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the substitution of the 4-methoxy group with representative nitrogen and sulfur nucleophiles. These procedures are designed to be robust and can be adapted for a range of analogous nucleophiles.

Protocol 1: Synthesis of 4-Anilino-2-(trifluoromethyl)pyridine via Amination

This protocol details the C-N bond formation using aniline as a representative primary amine nucleophile. The resulting 4-anilino-pyridine core is a common feature in kinase inhibitors and other bioactive molecules.

Amination_Workflow Figure 2: Workflow for Amination Protocol A 1. Reagent Setup Combine substrate, amine, base, and solvent B 2. Inert Atmosphere Purge vessel with N₂ or Ar A->B C 3. Reaction Heat to 120-140 °C Monitor by TLC/LC-MS B->C D 4. Workup Cool, dilute with EtOAc, wash with water & brine C->D E 5. Isolation Dry organic layer, concentrate in vacuo D->E F 6. Purification Flash column chromatography E->F

Caption: Workflow for Amination Protocol.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Eq.
This compound1065103-97-0177.12500 mg2.821.0
Aniline62-53-393.13315 mg (0.31 mL)3.391.2
Sodium Hydride (60% in mineral oil)7646-69-724.00170 mg4.231.5
N,N-Dimethylformamide (DMF), anhydrous68-12-2-10 mL--

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (315 mg, 1.2 eq).

  • Solvent Addition: Add anhydrous DMF (10 mL) to the flask.

  • Base Addition: Carefully add sodium hydride (170 mg of 60% dispersion, 1.5 eq) portion-wise at 0 °C under a nitrogen atmosphere. Allow the mixture to stir for 15 minutes at this temperature. Caution: NaH reacts violently with water. Hydrogen gas is evolved.

  • Substrate Addition: Slowly add a solution of this compound (500 mg, 1.0 eq) in 2 mL of anhydrous DMF to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 120 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[11]

  • Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to yield the pure product.

Expected Results

ParameterExpected Outcome
Product 4-Anilino-2-(trifluoromethyl)pyridine
Appearance Off-white to pale yellow solid
Yield 75-90%
Purity (by LC-MS) >95%
Protocol 2: Synthesis of 4-(Ethylthio)-2-(trifluoromethyl)pyridine via Thiolation

This protocol describes the formation of a C-S bond, a critical transformation for introducing thioether moieties found in various therapeutic agents. The reaction utilizes ethanethiol as the nucleophile.

Thiolation_Workflow Figure 3: Workflow for Thiolation Protocol A 1. Thiolate Generation Combine thiol and base in polar aprotic solvent B 2. Substrate Addition Add this compound at room temperature A->B C 3. Reaction Stir at 60-80 °C Monitor by TLC/LC-MS B->C D 4. Workup Cool, dilute with water, extract with ether or EtOAc C->D E 5. Isolation Dry organic layer, concentrate in vacuo D->E F 6. Purification Flash column chromatography E->F

Sources

Application Notes & Protocols: The Strategic Use of 4-Methoxy-2-(trifluoromethyl)pyridine in Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fluorinated Pyridines in Crop Protection

The development of modern agrochemicals is a continuous search for molecules that offer high efficacy, improved crop selectivity, and favorable environmental profiles. Within this landscape, trifluoromethylpyridine (TFMP) derivatives have emerged as a cornerstone structural motif in numerous successful commercial products.[1][2] The unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability and binding affinity, combined with the versatile chemistry of the pyridine ring, have made TFMPs indispensable building blocks for the discovery chemist.[1][2]

This guide focuses on a specific, highly functionalized intermediate: 4-Methoxy-2-(trifluoromethyl)pyridine . We will explore its strategic importance, detailing its synthesis and its pivotal role in the construction of complex, high-value agrochemicals. The herbicide Pyroxsulam will serve as our primary case study to illustrate the practical application and rationale behind the use of this key intermediate. This document is intended for researchers and process chemists in the agrochemical and pharmaceutical industries, providing both the theoretical underpinnings and detailed, actionable protocols for laboratory synthesis.

Strategic Importance and Physicochemical Profile

The value of this compound in synthesis is not accidental; it is a result of the deliberate combination of three distinct chemical features, each contributing to the final product's performance.

  • Trifluoromethyl Group (-CF₃): This powerful electron-withdrawing group significantly alters the electronic properties of the pyridine ring. It enhances the molecule's lipophilicity, which can improve its ability to penetrate biological membranes, and often increases its resistance to metabolic degradation, prolonging its bioactivity.[2]

  • Pyridine Ring: The nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor and can be critical for target-enzyme binding. In the context of herbicides, replacing a phenyl ring with a pyridine ring has been shown to dramatically improve crop selectivity, reducing phytotoxicity in desired crops like wheat.[1][3]

  • Methoxy Group (-OCH₃): The methoxy group is a key functional handle. It is an electron-donating group that can modulate the reactivity of the pyridine ring. More importantly, it can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a direct and efficient point of connection for building more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1065103-97-0[4]
Molecular Formula C₇H₆F₃NO[5]
Molecular Weight 177.13 g/mol [5]
Appearance Liquid (Typical)[6]
Primary Application Agrochemical & Pharmaceutical Intermediate[1][2]
Key Structural Classes Pyridines, Ethers, Trifluoromethyls[4]

Synthesis of this compound and Key Precursors

The target molecule is typically synthesized from more fundamental precursors. The most common and robust route involves the initial construction of a substituted pyridone ring, which is then functionalized. The following protocols detail the synthesis of key intermediates leading to the final product.

Synthesis_Workflow A Trifluoromethyl Building Block ((E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one) B Cyclocondensation (Protocol 1) A->B C 2-Hydroxy-4-(trifluoromethyl)pyridine B->C D Chlorination (Protocol 2) C->D E 2-Chloro-4-(trifluoromethyl)pyridine D->E F Methoxylation (Protocol 3) E->F G This compound F->G Pyroxsulam_Synthesis cluster_0 Pyridine Intermediate cluster_1 Core Heterocycle Pyridine 4-Methoxy-2- (trifluoromethyl)pyridine (or related precursor) Coupling Nucleophilic Aromatic Substitution (SNAr) Pyridine->Coupling Triazolo Triazolopyrimidine Sulfonamide Core Triazolo->Coupling Pyroxsulam Pyroxsulam Coupling->Pyroxsulam

Sources

Application Note & Protocol: A Comprehensive Guide to the Demethylation of 4-Methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol and scientific rationale for the demethylation of 4-methoxy-2-(trifluoromethyl)pyridine to synthesize its active form, 2-(trifluoromethyl)-4-pyridone. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood method for this chemical transformation.

Introduction: The Significance of 2-(trifluoromethyl)-4-pyridone

The 2-(trifluoromethyl)-4-pyridone moiety is a crucial pharmacophore found in a variety of biologically active molecules and is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its precursor, this compound, is often more stable or synthetically accessible. The demethylation process is therefore a critical step to unmask the hydroxyl group, which is often essential for the compound's biological activity or for further synthetic modifications. The electron-withdrawing trifluoromethyl group significantly influences the chemical properties of the pyridine ring, making the choice of demethylation protocol a key consideration for a successful and high-yielding synthesis.[2]

Mechanistic Insights into Aryl Methyl Ether Cleavage

The cleavage of the aryl C-O bond in a methyl ether is a challenging transformation due to its inherent stability.[3] Several methods have been developed to achieve this, broadly categorized into three main types: Brønsted acid-mediated, Lewis acid-mediated, and nucleophilic reagent-mediated cleavage.[4]

For the demethylation of this compound, a strong Brønsted acid like hydrobromic acid (HBr) is a highly effective and classical choice.[3][5] The reaction mechanism proceeds via protonation of the ether oxygen by HBr.[3] This protonation makes the methyl group highly electrophilic. The bromide ion (Br-), a good nucleophile, then attacks the methyl group in an SN2 reaction, leading to the formation of the desired 2-(trifluoromethyl)-4-pyridone and bromomethane as a byproduct.[3][6]

The presence of the electron-withdrawing trifluoromethyl group can influence the reaction rate but does not fundamentally change the mechanism. The pyridine nitrogen will also be protonated under the strongly acidic conditions.

Experimental Protocol: Demethylation using Hydrobromic Acid

This protocol details the demethylation of this compound using a 48% aqueous solution of hydrobromic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available---
Hydrobromic Acid (HBr)48% aqueous solutionACS Reagent GradeHighly corrosive. Handle with extreme care.[7][8][9]
Acetic AcidGlacialACS Reagent GradeUsed as a co-solvent to improve solubility.[3][5]
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionLaboratory GradeFor neutralization.
Dichloromethane (DCM)HPLC GradeLaboratory GradeFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory GradeFor drying.
Deionized Water---------
Safety Precautions
  • Hydrogen Bromide (HBr): HBr is a highly corrosive and toxic substance that can cause severe skin and eye burns and respiratory tract irritation.[7][8][9] Always handle HBr in a well-ventilated fume hood.[9] Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][8][10] An emergency eyewash station and safety shower should be readily accessible.[8]

  • Pressure Build-up: The reaction generates bromomethane, which is a gas at room temperature. The reaction should be performed in a flask equipped with a reflux condenser to manage pressure and prevent the release of volatile substances.

Reaction Setup and Procedure
  • Reaction Vessel: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 1 equivalent).

  • Reagent Addition: In a fume hood, carefully add glacial acetic acid (20 mL) to dissolve the starting material. Once dissolved, slowly add 48% aqueous hydrobromic acid (25 mL).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring.[3]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 4-8 hours.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Work-up and Purification
  • Quenching: Carefully pour the cooled reaction mixture into a beaker containing crushed ice (approximately 100 g).

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to yield pure 2-(trifluoromethyl)-4-pyridone.[11]

Characterization

The identity and purity of the final product, 2-(trifluoromethyl)-4-pyridone, can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination. The product exists in tautomeric equilibrium with 2-hydroxy-4-(trifluoromethyl)pyridine.[2]

Experimental Workflow Diagram

Demethylation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Add this compound, acetic acid, and HBr to a round-bottom flask B 2. Heat the mixture to reflux (120-130 °C) A->B C 3. Monitor reaction by TLC/HPLC B->C D 4. Cool to room temperature and quench with ice C->D E 5. Neutralize with saturated NaHCO₃ solution D->E F 6. Extract with Dichloromethane (DCM) E->F G 7. Wash with brine and dry over Na₂SO₄ F->G H 8. Concentrate under reduced pressure G->H I 9. Purify by column chromatography or recrystallization H->I J 10. Characterize product (NMR, MS, m.p.) I->J

Caption: Experimental workflow for the demethylation of this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete ReactionInsufficient reaction time or temperature.Increase reaction time and ensure the temperature is at reflux. Check the quality of the HBr.
Low YieldProduct loss during work-up. Incomplete extraction.Ensure complete neutralization before extraction. Perform multiple extractions. Check for product precipitation during neutralization.
Product is an oilImpurities present.Re-purify by column chromatography. Attempt to induce crystallization by scratching the flask or seeding with a crystal.
Dark-colored productFormation of colored byproducts at high temperatures.Purify by column chromatography with activated carbon treatment.

Conclusion

The demethylation of this compound using hydrobromic acid is a reliable and effective method for the synthesis of 2-(trifluoromethyl)-4-pyridone. Adherence to the detailed protocol and safety precautions outlined in this application note will enable researchers to consistently obtain the desired product in good yield and purity. The mechanistic understanding provided serves as a foundation for troubleshooting and adapting the protocol for related substrates.

References

  • Wikipedia. Demethylation. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Reddit. Aryl methyl ether cleavage. [Link]

  • ScienceMadness Discussion Board. Demethylation mechanism. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]

  • Reddit. Removing Pyridine. [Link]

  • Chem-Station. O-Demethylation. [Link]

  • RSC Publishing. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. [Link]

  • Google Patents. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
  • Taylor & Francis Online. Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide. [Link]

  • RSC Publishing. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. [Link]

  • Thieme. Pyridine Improves Aluminum Triiodide Induced Selective Cleavage of Alkyl o-Hydroxyphenyl Ethers: A Practical and Efficient Procedure for the Preparation of Hydroxychavicol by Demethylation of Eugenol. [Link]

  • Google Patents. Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • Air Liquide. Hydrogen bromide Safety Data Sheet. [Link]

  • ResearchGate. The three main classical reaction types for aryl methyl ether cleavage.... [Link]

  • YouTube. in the chemical literature: demethylation of an aryl ether. [Link]

  • Acu-Shield. Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols. [Link]

  • Google Patents. EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • Interscan Corporation. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. [Link]

  • PubChem. 2-(Trifluoromethyl)pyridin-4-ol. [Link]

  • Semantic Scholar. Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. [Link]

  • ACS Publications. Syntheses of trifluoromethylated pyridinones and pyrimidinones. [Link]

  • RSC Publishing. Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. [Link]

  • ResearchGate. Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. [Link]

  • Google Patents. EP2394976A1 - Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid.
  • Google Patents. US4942239A - Process for the production of 2-hydroxypyridine.
  • Chemia. Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). [Link]

  • RSC Publishing. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ...). [Link]

  • RSC Publishing. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. [Link]

  • ResearchGate. What is best method to remove pyridine from a reaction mixture?. [Link]

  • ResearchGate. Convenient Procedure for the α-Methylation of Simple Pyridines. [Link]

  • Google Patents. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
  • PMC. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • PubMed Central. Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. [Link]

  • PMC. 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl. [Link]

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Application Notes & Protocols: Leveraging 4-Methoxy-2-(trifluoromethyl)pyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorinated heterocycles is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacological properties of drug candidates. Among these privileged scaffolds, pyridines bearing a trifluoromethyl (CF₃) group are particularly valuable. This guide provides an in-depth technical overview of 4-Methoxy-2-(trifluoromethyl)pyridine, a key building block for the synthesis of potent and selective kinase inhibitors. We will explore the scientific rationale for its utility, provide detailed synthetic protocols for its application in C-C bond-forming reactions, and present a case study in the context of developing RAF inhibitors for oncology.

Part 1: The Scientific Rationale - Physicochemical & Mechanistic Insights

The utility of the this compound scaffold is not coincidental; it is a result of the synergistic interplay between its three key components: the trifluoromethyl group, the pyridine core, and the methoxy substituent. Understanding these contributions is critical for rational drug design.

The Power of the Trifluoromethyl Group

The CF₃ group is one ofthe most impactful substituents in medicinal chemistry.[1] Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine, profoundly alters the electronic properties of the pyridine ring.[1][2] This modification imparts several key advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased half-life and reduced drug dosage.[1]

  • Modulation of Basicity: The inductive effect of the CF₃ group significantly lowers the pKa of the pyridine nitrogen. This can be crucial for disrupting unwanted interactions with off-target proteins or for optimizing a compound's pharmacokinetic profile.

  • Enhanced Binding Affinity: The CF₃ group is highly lipophilic (Hansch π value of +0.88) and can engage in favorable hydrophobic interactions within a kinase's ATP-binding pocket.[1] In many kinase inhibitors, this moiety occupies a specific hydrophobic pocket, often formed by the rotation of the DFG (Asp-Phe-Gly) group, a hallmark of "Type II" inhibitors.[3]

  • Bioisosteric Replacement: The CF₃ group can serve as a bioisostere for other groups like a methyl or chloro group, but with vastly different electronic properties, providing a powerful tool for structure-activity relationship (SAR) studies.[1]

The Role of the Pyridine and Methoxy Groups

The pyridine ring itself is a valuable pharmacophore, often used as a bioisosteric replacement for a phenyl ring to improve aqueous solubility and introduce a hydrogen bond acceptor (the nitrogen atom). The 4-methoxy group further refines the scaffold's properties by acting as an electron-donating group through resonance, which can modulate the reactivity of the pyridine ring in cross-coupling reactions. It can also serve as a hydrogen bond acceptor, providing an additional anchor point for binding to the target kinase.

cluster_molecule Key Features of this compound cluster_properties Physicochemical & Pharmacological Impact mol This compound CF3 CF3 Group (Trifluoromethyl) Pyridine Pyridine Core Methoxy OCH3 Group (Methoxy) p1 Strongly Electron-Withdrawing (Lowers pKa of Pyridine N) CF3->p1 p2 Increases Metabolic Stability (Blocks Oxidation) CF3->p2 p3 Enhances Lipophilicity (Improves Binding) CF3->p3 p4 H-Bond Acceptor (Improves Solubility/Binding) Pyridine->p4 Methoxy->p4 p5 Electron-Donating Group (Modulates Reactivity) Methoxy->p5

Caption: Key physicochemical features of the title scaffold.

Part 2: Application Case Study - Synthesis of a Novel RAF Kinase Inhibitor

The RAF/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth and proliferation. Mutations, particularly in BRAF, can lead to its constitutive activation, driving many human cancers.[3] The development of RAF inhibitors is therefore a major focus in oncology. The 2-(trifluoromethyl)pyridine moiety is a key feature in a new class of selective RAF inhibitors.[3]

RAF/MEK/ERK Signaling Pathway Overview

The diagram below illustrates a simplified view of this pathway. Growth factor binding to a receptor tyrosine kinase (RTK) activates RAS, which in turn recruits and activates RAF kinases (ARAF, BRAF, CRAF). RAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation. Inhibitors targeting RAF aim to break this chain of hyperactivation.

Caption: Simplified RAF/MEK/ERK signaling pathway.
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

A common and powerful strategy for constructing the core of these inhibitors is the Suzuki-Miyaura cross-coupling reaction.[4] This reaction forges a carbon-carbon bond between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex. In this context, we can couple a boronic acid derivative of this compound with a suitable aryl halide partner that constitutes the rest of the inhibitor's scaffold.

The general workflow for this key synthetic step is outlined below.

G start Start reagents Reagent Preparation Weigh Ar-X, Pyridine-B(OH)₂, Palladium Catalyst, and Base start->reagents setup Reaction Setup Combine reagents in a dry Schlenk flask under inert gas (Ar/N₂). Add degassed solvent. reagents->setup execution Reaction Execution Heat mixture to specified temperature (e.g., 80-110 °C). Monitor progress via TLC or LC-MS. setup->execution workup Aqueous Work-up Cool reaction. Dilute with organic solvent (e.g., EtOAc). Wash with water and brine. execution->workup purify Purification Dry organic layer (e.g., Na₂SO₄). Concentrate and purify via flash column chromatography. workup->purify analysis Analysis Characterize product by ¹H NMR, ¹³C NMR, and HRMS. purify->analysis end End analysis->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol: Suzuki Coupling with (4-Methoxy-2-(trifluoromethyl)pyridin-X-yl)boronic Acid

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings involving heteroaryl boronic acids.[5][6] Optimization may be required for specific substrates.

Materials and Reagents
ReagentCAS NumberSupplierNotes
Aryl Halide (Ar-X)Substrate-dependentSigma-Aldrich, etc.1.0 equivalent
(4-Methoxy-2-(trifluoromethyl)pyridin-X-yl)boronic acidVaries by positionCommercially available1.2 - 1.5 equivalents
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-3Strem, etc.1-5 mol%. Handle in a fume hood. Air and light sensitive.
Potassium Carbonate (K₂CO₃)584-08-7Fisher Scientific2.0 - 3.0 equivalents. Anhydrous, finely powdered.
1,4-Dioxane123-91-1Acros OrganicsAnhydrous, degassed.
Deionized Water7732-18-5-Degassed.
Step-by-Step Procedure
  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the pyridine boronic acid derivative (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium catalyst, Pd(PPh₃)₄ (3 mol%). The yellow color of the catalyst is an indicator of its quality.

  • Flask Sealing and Purging: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[7]

  • Solvent Addition: Using a gas-tight syringe, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The aqueous component is crucial for activating the boronic acid via the formation of a boronate species, which facilitates the transmetalation step.[4]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete (disappearance of the limiting starting material), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL) to remove the base and other inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.

Part 3: Expected Results & Data

The Suzuki-Miyaura coupling is generally a high-yielding reaction. The choice of catalyst, base, and solvent are critical for success. The table below provides a starting point for expected outcomes based on analogous reactions in the literature.

Aryl Halide Partner (Ar-X)Coupling PartnerCatalyst SystemBase / SolventTypical Yield RangeReference Notes
Electron-rich Aryl Bromide(4-Methoxy-2-(trifluoromethyl)pyridin-X-yl)boronic acidPd(PPh₃)₄K₂CO₃ / Dioxane:H₂O75-95%Electron-rich halides generally couple efficiently.[6]
Electron-poor Aryl Bromide(4-Methoxy-2-(trifluoromethyl)pyridin-X-yl)boronic acidPd(PPh₃)₄K₂CO₃ / Dioxane:H₂O70-90%Also effective partners. Reaction times may be shorter.
Aryl Chloride(4-Methoxy-2-(trifluoromethyl)pyridin-X-yl)boronic acidPd₂(dba)₃ / SPhosK₃PO₄ / Toluene60-85%Aryl chlorides are less reactive and often require more specialized, electron-rich phosphine ligands.[7]

The final product should be characterized by standard analytical techniques.

  • ¹H and ¹³C NMR: To confirm the structure and purity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. The trifluoromethyl group provides metabolic stability and potent binding interactions, while the pyridine and methoxy functionalities help to optimize solubility and fine-tune electronic properties. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating this scaffold into complex molecular architectures, enabling the development of next-generation targeted therapies for diseases such as cancer.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

  • Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). Molecules. Available at: [Link]

  • Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. ResearchGate. Available at: [Link]

  • Preparation method of rociletinib. Google Patents.
  • Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. Vitae. Available at: [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

  • Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research. Available at: [Link]

  • Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Application Note & Protocol: Regioselective Nitration of 4-Methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the regioselective nitration of 4-Methoxy-2-(trifluoromethyl)pyridine, a critical transformation for synthesizing key intermediates in pharmaceutical and agrochemical research.[1][2] The protocol details a robust procedure utilizing a mixed acid system (HNO₃/H₂SO₄) under controlled conditions to favor the formation of 4-Methoxy-3-nitro-2-(trifluoromethyl)pyridine. This guide emphasizes the mechanistic rationale behind the procedural steps, comprehensive safety protocols, and detailed analytical characterization of the final product.

Introduction: Mechanistic & Strategic Considerations

The nitration of substituted pyridines is a cornerstone of heterocyclic chemistry. However, the pyridine ring's electron-deficient nature presents a challenge for classical electrophilic aromatic substitution (EAS), often necessitating harsh reaction conditions.[3] The substrate, this compound, possesses two key substituents that dictate the regiochemical outcome of the nitration.

  • Activating Group: The 4-methoxy group (-OCH₃) is a strong electron-donating group, which activates the pyridine ring towards electrophilic attack. It directs incoming electrophiles to the ortho positions (C3 and C5).

  • Deactivating Group: The 2-trifluoromethyl group (-CF₃) is a potent electron-withdrawing group, deactivating the ring, particularly at the ortho (C3) and para (C6) positions relative to itself.

The interplay of these electronic effects results in the C3 position being the most favorable site for nitration. The methoxy group strongly activates this position, while the deactivating effect of the trifluoromethyl group is also felt there. However, the activation from the methoxy group is the dominant influence, leading to regioselective nitration at the C3 position.

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the dehydration of nitric acid by sulfuric acid.[4][5] The pyridine nitrogen, being basic, is protonated under these strongly acidic conditions, further deactivating the ring. Despite this, the powerful activation by the methoxy group enables the reaction to proceed.

Experimental Workflow & Mechanism Visualization

The overall experimental process is designed for optimal yield and purity while ensuring operational safety.

Caption: Experimental workflow for the synthesis and purification of 4-Methoxy-3-nitro-2-(trifluoromethyl)pyridine.

G reagent_prep Reagent Preparation (Mixed Acid) nitration Controlled Nitration (Slow Addition of Mixed Acid) reagent_prep->nitration reaction_setup Reaction Setup & Cooling (Substrate in H₂SO₄) reaction_setup->nitration quench Reaction Quench (Pouring onto Ice) nitration->quench neutralization Neutralization (aq. NaOH) quench->neutralization extraction Product Extraction (Ethyl Acetate) neutralization->extraction purification Purification (Column Chromatography) extraction->purification analysis Product Characterization (NMR, MS) purification->analysis

The electrophilic aromatic substitution mechanism is initiated by the attack of the electron-rich pyridine ring on the nitronium ion.

Caption: Reaction mechanism for the nitration of this compound.

G sub Substrate (this compound) intermediate Sigma Complex (Resonance Stabilized) sub->intermediate + NO₂⁺ no2 NO₂⁺ (Nitronium Ion) product Product (4-Methoxy-3-nitro-2-(trifluoromethyl)pyridine) intermediate->product -H⁺ h_plus -H⁺

Sources

The Emerging Potential of 4-Methoxy-2-(trifluoromethyl)pyridine in Advanced Materials: A Guide for Innovators

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of materials science, the quest for novel molecular building blocks with unique electronic and physical properties is perpetual. 4-Methoxy-2-(trifluoromethyl)pyridine, a heterocyclic compound featuring both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, stands as a promising candidate for the development of next-generation functional materials. While its direct applications are still in nascent stages of exploration, its structural motifs suggest significant potential in fields ranging from organic electronics to high-performance polymers. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its characteristics, potential applications, and detailed protocols to stimulate further investigation.

The Scientific Appeal: Unpacking the Molecular Architecture

The unique properties of this compound stem from the synergistic interplay of its constituent functional groups on the pyridine ring. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing moiety, which can enhance the metabolic stability and lipophilicity of a molecule.[1] Its high electronegativity also influences the electronic characteristics and thermal stability of materials it is incorporated into.[1] Conversely, the methoxy (-OCH3) group at the 4-position acts as an electron-donating group, creating a "push-pull" electronic effect across the pyridine ring. This electronic asymmetry is a key feature in the design of materials with nonlinear optical (NLO) properties and for tuning the energy levels in organic semiconductors.

Pyridine and its derivatives are fundamental building blocks in the development of materials for organic electronics, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[2] The nitrogen atom in the pyridine ring can influence charge transport and molecular packing, which are critical for device performance.[2]

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its application in materials science. Below is a summary of the available data for this compound.

PropertyValueReference
CAS Number 1065103-97-0[3]
Molecular Formula C₇H₆F₃NO[3]
Molecular Weight 177.12 g/mol [3]
Predicted Boiling Point 172.9 ± 40.0 °C[4]
Predicted Density 1.263 ± 0.06 g/cm³[4]
Storage Conditions Sealed in dry, 2-8°C[3]

Potential Applications in Materials Science

Given its unique electronic and structural features, this compound is a compelling candidate for several advanced material applications.

Organic Light-Emitting Diodes (OLEDs)

The push-pull nature of this compound makes it an attractive building block for hole-transporting materials (HTMs) or host materials in OLEDs.[5] The methoxy group can enhance hole injection/transport, while the trifluoromethyl group can ensure good thermal stability and a deep HOMO level for better device stability and efficiency.

Hypothetical Application Protocol: Fabrication of a Solution-Processed OLED

This protocol outlines the fabrication of a simple OLED device to evaluate a new material based on a this compound core as the hole-transporting layer (HTL).

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • This compound-based HTL material

  • Emitting layer (EML) material (e.g., Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] doped in a host)

  • Electron-transporting layer (ETL) material (e.g., 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene [TPBi])

  • LiF/Al cathode

  • High-purity solvents (e.g., chlorobenzene, toluene)

Equipment:

  • Spin coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere

  • UV-ozone cleaner

  • Source measure unit for device characterization

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Hole-Transporting Layer (HTL) Deposition:

    • Prepare a solution of the this compound-based HTL material in chlorobenzene (e.g., 10 mg/mL).

    • Spin-coat the HTL solution onto the ITO substrate at 3000 rpm for 60 seconds inside a glovebox.

    • Anneal the substrate at 100°C for 10 minutes to remove residual solvent.

  • Emitting Layer (EML) Deposition:

    • Prepare a solution of the EML material in chlorobenzene.

    • Spin-coat the EML solution on top of the HTL.

    • Anneal the substrate at the appropriate temperature for the chosen EML material.

  • ETL and Cathode Deposition:

    • Transfer the substrate to a thermal evaporator.

    • Deposit the ETL material (e.g., TPBi, 40 nm) by thermal evaporation.

    • Sequentially deposit LiF (1 nm) and Al (100 nm) to form the cathode.

  • Encapsulation and Characterization:

    • Encapsulate the device using a UV-curable epoxy to protect it from air and moisture.

    • Measure the current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectra of the device.

Workflow for OLED Fabrication

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Layer Deposition (in Glovebox) cluster_final Final Steps ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HTL_Deposition Spin-coat HTL (this compound derivative) UV_Ozone->HTL_Deposition EML_Deposition Spin-coat EML HTL_Deposition->EML_Deposition Thermal_Evaporation Thermal Evaporation (ETL, LiF, Al) EML_Deposition->Thermal_Evaporation Encapsulation Device Encapsulation Thermal_Evaporation->Encapsulation Characterization J-V-L Characterization Encapsulation->Characterization

Caption: Workflow for the fabrication of a solution-processed OLED.

High-Performance Polymers

The incorporation of trifluoromethyl groups into aromatic polymers is known to enhance their thermal stability, chemical resistance, and optical transparency.[6] These properties are highly desirable for applications in aerospace, electronics, and specialty coatings.[7][8] this compound can be used as a monomer or a modifying agent to synthesize novel fluorinated polyimides, polyamides, or other high-performance polymers with tailored properties.

Nonlinear Optical (NLO) Materials

The "push-pull" electronic structure of this compound is a classic design principle for molecules with second-order NLO properties. These materials are crucial for applications in telecommunications, optical data storage, and frequency conversion of laser light.

Synthesis of this compound

Hypothetical Synthesis Protocol:

This protocol describes a potential two-step synthesis of this compound starting from 4-hydroxy-2-(trifluoromethyl)pyridine.

Step 1: Synthesis of 4-chloro-2-(trifluoromethyl)pyridine

  • To a reaction vessel containing 4-hydroxy-2-(trifluoromethyl)pyridine, add an excess of a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[9]

  • A catalytic amount of a suitable base like pyridine or dimethylformamide (DMF) can be added.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, carefully quench the excess chlorinating agent with ice water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 4-chloro-2-(trifluoromethyl)pyridine.

Step 2: Synthesis of this compound

  • In a dry reaction flask, dissolve 4-chloro-2-(trifluoromethyl)pyridine in methanol.

  • Add a solution of sodium methoxide in methanol (typically a 25-30% solution). An excess of sodium methoxide is generally used.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the crude this compound.

  • Further purification can be achieved by column chromatography.

Plausible Synthetic Pathway

Synthesis_Pathway Reactant1 4-Hydroxy-2-(trifluoromethyl)pyridine Intermediate 4-Chloro-2-(trifluoromethyl)pyridine Reactant1->Intermediate  POCl₃ or SOCl₂   Product This compound Intermediate->Product  NaOMe, MeOH  

Caption: A potential synthetic route to this compound.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for materials science. Its inherent electronic and structural properties make it a strong candidate for the development of advanced materials for organic electronics and high-performance polymers. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to unlock the full potential of this versatile molecule. Further research into its synthesis, characterization, and incorporation into novel material architectures is highly encouraged and anticipated to yield exciting advancements in the field.

References

  • Tsukamoto, M., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 198–214. [Link]

  • St. John, C. J., et al. (2019). Upcycling aromatic polymers through C–H fluoroalkylation. Chemical Science, 10(23), 5969-5975. [Link]

  • White, A. P., et al. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic chemistry, 57(15), 9477–9487. [Link]

  • Šeděnková, I., et al. (2023). Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications. Journal of Materials Science, 58(33), 14221-14235. [Link]

  • Google Patents. (2023). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
  • J. C. F. F. de C. B. da Silva, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 882. [Link]

  • G, P., et al. (2022). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega, 7(4), 3749-3759. [Link]

  • Feng, P., et al. (2016). Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. Chemical science, 7(1), 424–429. [Link]

  • Liu, Y., et al. (2020). Fluorinate a Polymer Donor through Trifluoromethyl Group for High-Performance Polymer Solar Cells. ACS Applied Materials & Interfaces, 12(23), 26235-26243. [Link]

  • de la Torre, M. C., et al. (2023). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Catalysts, 13(7), 1108. [Link]

  • ResearchGate. (n.d.). Approaches for the functionalization of aromatic polymers with electrophilic radicals. Retrieved January 17, 2026, from [Link]

  • Reddy, B. V. S., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(6), 3624-3630. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Advanced Electronic Materials: Exploring Pyridine-Thiophene Derivatives. Retrieved January 17, 2026, from [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of the trifluoromethylpyridine scaffold into molecules is a cornerstone of modern medicinal and agrochemical research. The unique electronic properties conferred by the trifluoromethyl group—such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity—make it an invaluable component in the design of novel bioactive compounds.[1][2] Among the various functionalized trifluoromethylpyridines, 4-Methoxy-2-(trifluoromethyl)pyridine emerges as a particularly versatile building block. Its methoxy group at the 4-position, while less reactive than a traditional halide, offers a unique handle for palladium-catalyzed cross-coupling reactions, allowing for the late-stage introduction of diverse molecular fragments.

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this compound. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind experimental choices will be explained to empower researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific synthetic challenges.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically coupling an organoboron reagent with an organohalide.[3] While less common, the displacement of a methoxy group is a feasible transformation, particularly on an electron-deficient pyridine ring where the C-O bond is activated towards oxidative addition to the palladium catalyst. The electron-withdrawing nature of the trifluoromethyl group at the 2-position further facilitates this process.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[4] In the context of this compound, the oxidative addition of the C-O bond to the Pd(0) catalyst is the critical initiation step. The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is paramount to promote this otherwise challenging C-O bond cleavage. Once the arylpalladium(II) methoxide intermediate is formed, the subsequent transmetalation with the boronic acid and reductive elimination proceed to furnish the desired 4-aryl-2-(trifluoromethyl)pyridine.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-OMe This compound Ar-OMe->Oxidative_Addition Ar-Pd(II)(OMe)L2 Ar-Pd(II)(OMe)L2 Oxidative_Addition->Ar-Pd(II)(OMe)L2 Transmetalation Transmetalation Ar-Pd(II)(OMe)L2->Transmetalation Boronic_Acid R-B(OH)2 + Base Boronic_Acid->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R Reductive_Elimination->Product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point for the coupling of various aryl and heteroaryl boronic acids with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • SPhos (10 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), SPhos (0.10 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed 3:1 mixture of toluene and 1,4-dioxane (5 mL).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich ligand that promotes the challenging C-O oxidative addition.
Base K₃PO₄A strong, non-nucleophilic base that effectively promotes transmetalation without causing side reactions.
Solvent Toluene/DioxaneA high-boiling, non-polar solvent mixture that solubilizes the reactants and facilitates the high temperatures required for C-O bond activation.
Temperature 110 °CElevated temperature is necessary to overcome the activation energy for the oxidative addition of the C-O bond.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[5] While typically employed with aryl halides, the amination of aryl ethers is a known transformation, albeit one that requires carefully optimized conditions. The electron-deficient nature of the this compound substrate makes the methoxy group a viable leaving group in this context.

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the C-O bond to the palladium(0) center, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine.[6] The use of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand is critical for both the C-O bond cleavage and the efficient reductive elimination.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-OMe This compound Ar-OMe->Oxidative_Addition Ar-Pd(II)(OMe)L2 Ar-Pd(II)(OMe)L2 Oxidative_Addition->Ar-Pd(II)(OMe)L2 Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)(OMe)L2->Amine_Coordination Amine R2NH + Base Amine->Amine_Coordination Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Amine_Coordination->Ar-Pd(II)(NR2)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR2 Reductive_Elimination->Product

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.
Transition-Metal-Free Alternative: n-BuLi Triggered Amination

Recent studies have demonstrated a rapid, transition-metal-free amination of methoxy pyridines using n-butyllithium (n-BuLi) with aliphatic amines. This method offers an alternative pathway that avoids the use of expensive palladium catalysts and ligands.[7]

Protocol for n-BuLi Triggered Amination:

  • To a solution of the aliphatic amine (2.0 equiv) in anhydrous THF at 0 °C, add n-BuLi (2.0 equiv) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 equiv) in THF.

  • Allow the reaction to warm to room temperature and stir for 30 minutes for primary amines or 10 minutes for secondary amines.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, typically involving the reaction of a terminal alkyne with an aryl halide.[8] The coupling of aryl ethers is less common but can be achieved with the appropriate catalyst system. For a more reliable synthesis of 4-alkynyl-2-(trifluoromethyl)pyridines, it is often more practical to start from the corresponding 4-halo-2-(trifluoromethyl)pyridine.

Mechanistic Pathway

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.[9] The palladium cycle mirrors that of other cross-coupling reactions, beginning with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the arylpalladium(II) complex.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X 4-Halo-2-(trifluoromethyl)pyridine Ar-X->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Transmetalation->Ar-Pd(II)(C≡CR)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(C≡CR)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-C≡CR Reductive_Elimination->Product Cu(I)X Cu(I)X Cu_Acetylide Cu-C≡CR Cu(I)X->Cu_Acetylide Alkyne H-C≡CR + Base Alkyne->Cu_Acetylide Cu_Acetylide->Transmetalation

Figure 3: Catalytic Cycles of the Sonogashira Coupling.
Protocol for Sonogashira Coupling of 4-Halo-2-(trifluoromethyl)pyridine

Materials:

  • 4-Halo-2-(trifluoromethyl)pyridine (e.g., 4-bromo or 4-iodo)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (TEA)

  • Anhydrous THF

Procedure:

  • To a Schlenk flask, add 4-halo-2-(trifluoromethyl)pyridine (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (5 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with diethyl ether and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ / CuIA classic and reliable catalyst system for Sonogashira couplings.
Base Triethylamine (TEA)Acts as both a base to deprotonate the alkyne and as a solvent.
Solvent THFA good solvent for both the organic substrates and the catalyst system.
Temperature Room TemperatureThe reaction is often efficient at ambient temperature, minimizing side reactions.

Concluding Remarks

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. While the palladium-catalyzed cross-coupling of its methoxy group presents a greater challenge than that of a corresponding halide, the protocols and principles outlined in this guide provide a solid foundation for achieving these transformations. The choice of a bulky, electron-rich ligand is crucial for activating the C-O bond in Suzuki and Buchwald-Hartwig couplings. For Sonogashira reactions, starting from the more reactive halo-analogue is often the most practical approach. By understanding the mechanistic nuances and carefully selecting the reaction parameters, researchers can effectively leverage this compound to accelerate their synthetic endeavors.

References

  • YouTube. (2020, February 13). palladium catalytic cycle. Retrieved from [Link]

  • PubMed Central. (2017, February 13). Palladium-catalyzed Hydrolytic Cleavage of Aromatic C-O Bonds. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Syntheses. (2011, September 26). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

  • NIH. (n.d.). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Retrieved from [Link]

  • RSC Publishing. (2015, October 7). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. Retrieved from [Link]

  • PubMed. (2005, January 7). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]

  • Sci-Hub. (n.d.). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. Retrieved from [Link]

  • YouTube. (2020, February 14). palladium catalytic cycle. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions. Retrieved from [Link]

  • Faraday Discussions (RSC Publishing). (n.d.). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Retrieved from [Link]

  • JConsort: Consortium of Research Journals. (n.d.). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 4-Methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-2-(trifluoromethyl)pyridine. This valuable building block is integral to the development of numerous pharmaceutical and agrochemical agents, making its efficient synthesis a critical objective for researchers.[1] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity.[2] However, the synthesis is not without its challenges, often involving sensitive reagents and competing reaction pathways that can diminish yield and purity.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will delve into the causality behind these problems and provide validated, step-by-step guidance to overcome them, ensuring your synthesis is both successful and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low or no conversion of the starting material (e.g., 2-halo-4-methoxypyridine). What are the likely causes and how can I fix this?

Low conversion is a frequent issue, typically pointing to problems with reagent activity, reaction conditions, or catalyst efficacy. Let's break down the primary culprits.

A1: Key Areas for Troubleshooting Low Conversion

  • Integrity of the Trifluoromethyl Source: Many trifluoromethylating agents, especially nucleophilic sources like the Ruppert-Prakash reagent (TMSCF3), are highly sensitive to moisture.[3]

    • Causality: Moisture will rapidly quench the reagent, preventing it from participating in the desired reaction. The initiator, often a fluoride source like TBAF or CsF, is also hygroscopic and its effectiveness can be compromised.

    • Solution:

      • Ensure all glassware is rigorously oven- or flame-dried before use.

      • Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves.

      • Handle TMSCF3 and the fluoride initiator under a dry, inert atmosphere (Nitrogen or Argon).

      • Consider using a fresh bottle of the reagent if there is any doubt about its quality.

  • Catalyst Activity (for Copper-Catalyzed Reactions): Copper-catalyzed trifluoromethylation is a powerful method, but the oxidation state and purity of the copper source are paramount.[2][4]

    • Causality: Copper(I) is the active catalytic species in many cross-coupling reactions. If your Cu(I) salt (e.g., CuI) has oxidized to Cu(II) (often visible as a green or blue discoloration instead of off-white/tan), its catalytic activity will be significantly reduced.

    • Solution:

      • Use freshly purchased, high-purity CuI.

      • If oxidation is suspected, wash the CuI with a small amount of dilute acid, followed by ethanol and ether, and dry under vacuum before use.

      • Ensure the reaction is properly degassed to remove oxygen, which can oxidize the catalyst.

  • Insufficient Thermal Energy: Trifluoromethylation reactions, particularly C-H functionalization or coupling with less reactive halides (e.g., 2-chloropyridines), often require significant thermal energy to overcome the activation barrier.[5]

    • Causality: The C-X (X=Cl, Br) bond or C-H bond must be cleaved for the reaction to proceed. Insufficient temperature will result in a stalled reaction.

    • Solution:

      • Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction by TLC or GC-MS at each stage.

      • Switch to a higher-boiling solvent if necessary (e.g., from THF to Dioxane or DMF), ensuring it is compatible with your reagents.

The following diagram outlines a logical workflow for troubleshooting low conversion issues.

G start Low / No Conversion reagent_check Check Reagent Quality (TMSCF3, Initiator) start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok atmosphere_check Verify Inert Atmosphere & Anhydrous Conditions solution_reagent Solution: - Use fresh, dry reagents - Handle under N2/Ar atmosphere_check->solution_reagent reagent_ok->atmosphere_check No catalyst_ok Catalyst-Based Rxn? reagent_ok->catalyst_ok Yes catalyst_check Check Catalyst Activity (e.g., CuI Purity) solution_catalyst Solution: - Use fresh Cu(I) source - Degas reaction mixture catalyst_check->solution_catalyst temp_check Increase Reaction Temperature solution_temp Solution: - Increase temp by 10-15°C - Consider higher boiling solvent temp_check->solution_temp catalyst_ok->catalyst_check Yes catalyst_ok->temp_check No

Caption: Troubleshooting workflow for low conversion.

Q2: My reaction produces the desired product, but it's contaminated with significant byproducts. How can I identify and minimize them?

The electronic nature of the substituted pyridine ring can lead to several competing reaction pathways. Identifying the structure of the main impurities is the first step toward mitigating their formation.

A2: Common Byproducts and Mitigation Strategies

  • Hydrodehalogenation: If you are starting from a 2-halo-4-methoxypyridine, you may observe the formation of 4-methoxypyridine as a significant byproduct.

    • Causality: This occurs when the halo-pyridine intermediate is reduced instead of coupling with the trifluoromethyl group. This can be promoted by trace amounts of water or other protic sources in the reaction mixture.

    • Solution: Rigorously adhere to anhydrous conditions as described in A1. Ensure the base used is non-protic if possible.

  • Positional Isomers (C-H Trifluoromethylation): While the 2-position is often electronically favored for nucleophilic attack, side reactions at other positions can occur, especially under harsh conditions.[6][7]

    • Causality: High temperatures can sometimes reduce the regioselectivity of the reaction, leading to trifluoromethylation at the 3- or 5-position.

    • Solution: Attempt the reaction at the lowest effective temperature. If selectivity remains an issue, a pre-functionalized starting material (e.g., 2-iodo-4-methoxypyridine) is a more reliable strategy than direct C-H functionalization for guaranteeing regioselectivity.

  • Demethylation: The 4-methoxy group can be susceptible to cleavage under certain conditions, leading to the formation of 2-(trifluoromethyl)pyridin-4-one.

    • Causality: This is more common if strong Lewis acids are present or generated in situ, or if the workup conditions are too harsh (e.g., prolonged heating with strong acid).

    • Solution: Use a mild workup procedure. Neutralize the reaction mixture carefully, avoiding excess strong acid. If Lewis acidity is suspected from the reagents, consider adding a non-coordinating base.

The diagram below illustrates the desired reaction versus potential side reactions.

G cluster_start Starting Material cluster_products Potential Products SM 2-Bromo-4-methoxypyridine DP Desired Product: This compound SM->DP Desired Pathway (+ 'CuCF3') BP1 Byproduct 1: 4-Methoxypyridine (Hydrodehalogenation) SM->BP1 Side Reaction (+ [H]) BP2 Byproduct 2: 2-(Trifluoromethyl)pyridin-4-one (Demethylation) DP->BP2 Side Reaction (Harsh Workup)

Caption: Competing reaction pathways in the synthesis.

Q3: I'm struggling with the final purification. What are the best practices for isolating high-purity this compound?

Fluorinated compounds often exhibit unique chromatographic behavior, which can make purification challenging.[8] A systematic approach is required.

A3: Purification Strategy

  • Aqueous Workup: After quenching the reaction, perform a liquid-liquid extraction (e.g., with ethyl acetate or dichloromethane and water). Wash the organic layer with brine to remove residual water and dry thoroughly over anhydrous sodium sulfate or magnesium sulfate. This removes most inorganic salts and highly polar impurities.

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Standard silica gel is usually effective.

    • Mobile Phase: The polarity of this compound is moderate. Start with a low-polarity eluent system and gradually increase the polarity. A common starting point is a hexane/ethyl acetate gradient. For example, begin with 98:2 Hexane:EtOAc and slowly increase the proportion of EtOAc.

    • Monitoring: Use TLC with visualization under a 254 nm UV lamp to track the separation. The product should be a distinct, UV-active spot.

  • Alternative Techniques:

    • Distillation: If the product is a liquid and the boiling points of the impurities are sufficiently different, vacuum distillation can be a highly effective, scalable purification method.

    • Crystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/isopropanol) can yield very high purity material.[8]

Table 1: Comparison of Purification Techniques

TechniqueProsConsBest For
Column Chromatography High resolution, widely applicable.[8]Can be slow, uses large solvent volumes.Removing closely-eluting impurities.
Vacuum Distillation Excellent for large scale, solvent-free.Requires thermal stability, significant boiling point differences.Purifying thermally stable liquids.
Crystallization Can provide ultra-high purity, cost-effective at scale.Product must be a solid, requires screening for suitable solvents.[8]Final polishing of solid products.

Reference Experimental Protocol

This protocol describes a copper-catalyzed trifluoromethylation of 2-iodo-4-methoxypyridine. It should be used as a validated baseline for your experiments.

Materials:

  • 2-Iodo-4-methoxypyridine

  • Trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert-Prakash Reagent)[3]

  • Copper(I) Iodide (CuI)

  • Potassium Fluoride (KF, spray-dried)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask under an atmosphere of Argon, add CuI (1.5 equiv.), and spray-dried KF (2.0 equiv.).

  • Add anhydrous DMF via syringe.

  • Add 2-iodo-4-methoxypyridine (1.0 equiv.).

  • Add TMSCF3 (1.5 equiv.) dropwise via syringe at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by pouring into a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the pure product.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds.
  • Funabiki, K., & Minakata, S. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 157–167. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Trifluoromethylpyridines.
  • Huang, H., Xu, Z., & Deng, G.-J. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 215-231. Retrieved from [Link]

  • Sosnovskikh, V. Y., et al. (2021). A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. Mendeleev Communications, 31(3), 388-389. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. Retrieved from [Link]

  • Li, L., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 154-177. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. Retrieved from [Link]

  • MDPI. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(6), 3615-3625. Retrieved from [Link]

  • ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. Retrieved from [Link]

  • ACS Publications. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3818-3821. Retrieved from [Link]

  • Semantic Scholar. (2020). Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Retrieved from [Link]

  • ACS Publications. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
  • ResearchGate. (n.d.). Regioselective Direct C–H Trifluoromethylation of Pyridine. Retrieved from [Link]

  • National Institutes of Health. (2011). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Approaches to 4-Trifluoromethylpyridine. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-2-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. As a key building block in numerous agrochemical and pharmaceutical compounds, ensuring a high-yield, high-purity synthesis is paramount.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

Section 1: Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and industrially viable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a 4-halo-2-(trifluoromethyl)pyridine precursor, most commonly 4-chloro-2-(trifluoromethyl)pyridine, with a methoxide source.

The reaction is driven by the strong electron-withdrawing properties of both the pyridine nitrogen and the 2-position trifluoromethyl group. These groups activate the pyridine ring towards nucleophilic attack, particularly at the C4 position, facilitating the displacement of the halide leaving group.[3][4]

General Experimental Workflow

Below is a diagram illustrating the typical laboratory workflow for this synthesis.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Anhydrous Methanol B Dissolve Sodium (forms NaOMe) A->B Exothermic C Add 4-Chloro-2-(trifluoromethyl)pyridine (Substrate) B->C Controlled Addition D Heat Reaction (e.g., Reflux) C->D E Monitor Progress (TLC, LC-MS) D->E F Quench Reaction (e.g., with NH4Cl) E->F Upon Completion G Solvent Removal F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J

Caption: General workflow for the SNAr synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My reaction has stalled. I observe a low yield of the desired product with a significant amount of 4-chloro-2-(trifluoromethyl)pyridine starting material remaining. What went wrong?

A1: An incomplete reaction is a common issue that can stem from several factors related to reagent activity and reaction conditions.

  • Plausible Cause 1: Inactive Nucleophile. Sodium methoxide is hygroscopic and can degrade upon exposure to atmospheric moisture, neutralizing it to methanol and NaOH. Similarly, using an old or improperly stored bottle of commercial sodium methoxide solution can result in lower-than-expected molarity.

    • Solution: For best results, prepare fresh sodium methoxide immediately before use by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere (N₂ or Argon). If using a commercial solution, ensure it is fresh and has been stored properly.

  • Plausible Cause 2: Insufficient Temperature or Reaction Time. SNAr reactions on pyridine rings, while activated, still require sufficient thermal energy to overcome the activation barrier of forming the intermediate Meisenheimer complex.[3]

    • Solution: Ensure the reaction is heated to the appropriate temperature. For methanolic solutions, this is typically reflux (~65 °C). If the reaction is still sluggish, consider extending the reaction time and monitoring periodically by TLC or LC-MS until the starting material is consumed.

  • Plausible Cause 3: Inadequate Stoichiometry. Using an insufficient amount of the sodium methoxide nucleophile will naturally lead to an incomplete reaction.

    • Solution: Use a slight excess of sodium methoxide (typically 1.1 to 1.5 equivalents) to ensure the reaction goes to completion. This helps to overcome any minor degradation of the reagent and drives the equilibrium towards the product.

Q2: I'm observing an impurity with a mass corresponding to the loss of the trifluoromethyl group or its partial hydrolysis. How is this happening and how can I prevent it?

A2: The trifluoromethyl group, while generally robust, can be susceptible to hydrolysis under certain nucleophilic or basic conditions, especially at elevated temperatures. [5]

  • Plausible Cause: Nucleophilic Attack on the CF₃ Group. The carbon atom of the CF₃ group is highly electrophilic due to the three fluorine atoms. Strong nucleophiles, particularly hydroxide (OH⁻), can attack this carbon. Hydroxide can be present if the sodium methoxide has degraded or if aqueous workup is performed before the base is fully neutralized. This can lead to the formation of a difluoroketone intermediate, which can be further hydrolyzed.

    • Solution 1: Ensure Anhydrous Conditions. Use anhydrous methanol and prepare the sodium methoxide in situ under an inert atmosphere. This minimizes the presence of water and the subsequent formation of hydroxide ions.

    • Solution 2: Controlled Temperature. Avoid excessive heating. While reflux is often necessary, prolonged heating at high temperatures can increase the rate of this side reaction. Do not exceed the required reaction time.

    • Solution 3: Careful Work-up. When the reaction is complete, cool it to room temperature or below before quenching. Neutralize the excess methoxide carefully with a non-aqueous acid (like acetic acid) or a saturated aqueous solution of a mild acid salt like ammonium chloride (NH₄Cl) to avoid generating a high concentration of hydroxide during the quench.[6]

Q3: My reaction produces a significant amount of 2-hydroxy-4-(trifluoromethyl)pyridine (pyridone) byproduct. What is the source of this impurity?

A3: The formation of a pyridone byproduct is a clear indicator of a competing hydrolysis reaction at the C4-Cl bond.

  • Plausible Cause: Presence of Water/Hydroxide. As discussed in Q2, if water is present in the reaction mixture, it can generate sodium hydroxide from the sodium methoxide. Hydroxide is a potent nucleophile and can compete with methoxide, attacking the C4 position to displace the chloride. The resulting 4-hydroxy-2-(trifluoromethyl)pyridine exists predominantly in its pyridone tautomeric form.

    • Solution: Rigorous Exclusion of Water. The most critical step is to maintain strictly anhydrous conditions. Dry all glassware thoroughly, use anhydrous solvent, and handle reagents under an inert atmosphere. See the recommended protocol in Section 4 for details.

Q4: Would using 4-fluoro-2-(trifluoromethyl)pyridine as a starting material be better than the chloro-analogue?

A4: In the context of SNAr, fluoride is generally a much better leaving group than chloride. This can significantly impact reaction kinetics.

  • Rationale: The rate-determining step in many SNAr reactions is the initial nucleophilic attack to form the negatively charged Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack. This typically allows the reaction to proceed under milder conditions (lower temperatures or shorter times), which can help minimize side reactions like CF₃ hydrolysis.[7][8]

    • Recommendation: If 4-fluoro-2-(trifluoromethyl)pyridine is available and cost-effective, it is often the superior starting material for this transformation. The reaction may proceed to completion at room temperature or with only gentle heating, improving the overall process window and potentially reducing impurity formation.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can you illustrate the mechanism for the primary SNAr reaction?

A1: Certainly. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: Mechanism of SNAr for the synthesis of this compound.

  • Addition: The methoxide ion (CH₃O⁻) attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming the Meisenheimer complex. The negative charge is delocalized across the ring and stabilized by the electron-withdrawing nitrogen and trifluoromethyl group. This step is typically the slowest (rate-determining).

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final product.

Q2: Why is the nucleophilic attack favored at the C4 position over the C6 position?

A2: Both the C4 (para) and C6 (ortho) positions are activated by the ring nitrogen. However, the powerful, electron-withdrawing inductive effect of the C2-trifluoromethyl group also plays a crucial role. This effect more strongly activates the adjacent C4 position for nucleophilic attack compared to the more distant C6 position, making the C4 substitution the major pathway.

Section 4: Protocols and Data Summary

Table 1: Comparison of Reaction Parameters & Potential Issues
ParameterOption A: StandardOption B: Optimized (Fluoro)Key Considerations & Potential Side Reactions
Starting Material 4-Chloro-2-(trifluoromethyl)pyridine4-Fluoro-2-(trifluoromethyl)pyridineFluoro- is more reactive; may allow for milder conditions.[8]
Base/Nucleophile Sodium Methoxide (1.2 eq)Sodium Methoxide (1.1 eq)Must be anhydrous. Degradation leads to NaOH, causing pyridone formation.
Solvent Anhydrous MethanolAnhydrous MethanolOther polar aprotic solvents (DMF, DMSO) can be used but may require higher temperatures and are harder to remove.[9]
Temperature 65 °C (Reflux)25 - 40 °CHigher temperatures increase reaction rate but also risk CF₃ hydrolysis.[5]
Time 4 - 12 hours1 - 6 hoursMonitor by TLC/LC-MS to avoid prolonged heating.
Primary Side Product 2-Hydroxy-4-(trifluoromethyl)pyridineLess prevalent due to milder conditionsCaused by reaction with hydroxide from water contamination.
Secondary Side Product CF₃ Hydrolysis ProductsVery low riskCaused by harsh basic conditions and/or high temperatures.
Protocol 1: Optimized Synthesis under Anhydrous Conditions

This protocol is designed to minimize water-related side reactions.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen/argon inlet.

  • Reagent Preparation: To the flask, add anhydrous methanol (approx. 0.4 M relative to the substrate) via syringe. Carefully add sodium metal (1.2 equivalents) in small portions, allowing it to dissolve completely to form sodium methoxide. Caution: This reaction is exothermic and produces flammable H₂ gas.

  • Reaction: Once the sodium has fully reacted and the solution has cooled to room temperature, add 4-chloro-2-(trifluoromethyl)pyridine (1.0 equivalent) dropwise via syringe.

  • Heating & Monitoring: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. Monitor the consumption of the starting material using TLC (e.g., 4:1 Hexane:Ethyl Acetate) or LC-MS.

  • Work-up: Once the reaction is complete, cool the flask in an ice bath to 0-5 °C. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride until the pH is neutral.

  • Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil/solid by flash column chromatography on silica gel to yield the pure product.

References

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. Available at: [Link]

  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. Available at: [Link]

  • Selective Trifluoromethylation of Pyridines. ChemistryViews. Available at: [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. Available at: [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. National Institutes of Health. Available at: [Link]

  • Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ResearchGate. Available at: [Link]

  • Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine). Journal of the Chemical Society C. Available at: [Link]

  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase... Journal of Medicinal Chemistry. Available at: [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.Google Patents.
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Preparation of (trifluoromethyl)pyridines.Google Patents.
  • Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate. Available at: [Link]

  • Pyridine, 2-methoxy-4-(trifluoromethyl)-. US EPA. Available at: [Link]

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Overcoming poor reactivity of 4-Methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-2-(trifluoromethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges working with this unique and often recalcitrant building block. The inherent electronic conflict between the electron-donating methoxy group and the powerfully electron-withdrawing trifluoromethyl group, combined with the electronics of the pyridine ring, creates a specific set of reactivity challenges. This resource provides in-depth, mechanistically grounded troubleshooting advice to help you overcome these hurdles in your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the core chemical properties of this compound that make it so unreactive in certain transformations?

The poor reactivity stems from a conflict of electronic effects on the pyridine ring.

  • The Pyridine Nitrogen: The nitrogen atom is inherently electron-withdrawing, reducing the ring's electron density and making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[1][2]

  • The 2-(Trifluoromethyl) Group (-CF₃): This is a very strong electron-withdrawing group due to the high electronegativity of fluorine. It significantly decreases the electron density of the pyridine ring, further activating it for nucleophilic attack but deactivating it for electrophilic attack or oxidative addition in cross-coupling reactions.[3][4]

  • The 4-Methoxy Group (-OMe): This is a strong electron-donating group through resonance (+R effect), pushing electron density into the ring. This effect directly counteracts the electron-withdrawing nature of the nitrogen and the -CF₃ group.

This electronic push-pull dynamic leads to a complex reactivity profile where the ring is neither sufficiently electron-poor for facile nucleophilic aromatic substitution (SNAr) at other positions, nor electron-rich enough for standard electrophilic substitution or smooth cross-coupling.

Q2: In which common reaction types does this substrate typically exhibit poor reactivity?

Researchers most frequently report difficulties in three main areas:

  • Nucleophilic Aromatic Substitution (SNAr): While the -CF₃ group activates the ring, the 4-methoxy group is a poor leaving group and its electron-donating nature deactivates the C4 position for nucleophilic attack.

  • Directed ortho-Metalation (DoM) / Lithiation: Achieving regioselective deprotonation is complicated by multiple potential directing groups (the methoxy group and the pyridine nitrogen) and the risk of nucleophilic addition of the organolithium reagent to the electron-deficient ring.[5]

  • Palladium-Catalyzed Cross-Coupling: The electron-deficient nature of the pyridine ring makes the oxidative addition step of the catalytic cycle (e.g., in Suzuki or Buchwald-Hartwig reactions) sluggish.

Troubleshooting Guide: Reaction-Specific Issues & Solutions

Area 1: Nucleophilic Aromatic Substitution (SNAr)
Q: My attempt to displace the 4-methoxy group using a nucleophile (e.g., an amine or alcohol) is failing. What is the underlying problem and how can I solve it?

Core Problem: The methoxy group is a poor leaving group, and its strong electron-donating resonance effect increases the electron density at the C4 position, repelling incoming nucleophiles. This directly opposes the activation required for SNAr. While the reaction of 2-fluoropyridine with sodium ethoxide is ~320 times faster than that of 2-chloropyridine, highlighting the importance of the leaving group, the methoxy group is significantly worse.[6]

Troubleshooting Workflow:

snAr_troubleshooting start SNAr Failure: No Reaction or Low Yield check_conditions Initial Assessment: - Nucleophile strength - Temperature - Solvent start->check_conditions path1 Path 1: Enhance Reactivity check_conditions->path1 Conditions too mild path2 Path 2: Alternative Coupling Strategy check_conditions->path2 SNAr remains unfeasible increase_temp Increase Temperature (e.g., 80-150 °C) Use sealed tube if necessary path1->increase_temp stronger_base Use a Stronger Base (e.g., NaH, KHMDS) to generate a more potent nucleophile increase_temp->stronger_base polar_aprotic Switch to Polar Aprotic Solvent (e.g., DMF, NMP, DMSO) to stabilize charged intermediate stronger_base->polar_aprotic buchwald Switch to Buchwald-Hartwig Amination (if nucleophile is an amine)

Caption: Troubleshooting workflow for failed SNAr reactions.

Solutions & Protocols:

  • Drastically Increase Reaction Temperature: SNAr reactions on deactivated systems often require significant thermal energy. If you are running the reaction at room temperature or slightly elevated temperatures (e.g., 50 °C), the activation barrier is likely too high.

    • Action: Increase the temperature to 100-150 °C using a high-boiling polar aprotic solvent like DMF, NMP, or DMSO in a sealed vessel.[7]

  • Employ a Stronger Base/More Nucleophilic Reagent: If your nucleophile is an alcohol or a secondary amine, its intrinsic nucleophilicity may be insufficient.

    • Action: Deprotonate the nucleophile in situ or prior to addition using a strong, non-nucleophilic base. For alcohols, sodium hydride (NaH) is a common choice. For amines, a strong base can increase the effective concentration of the deprotonated, more nucleophilic species.

  • Consider an Alternative Reaction Class: For C-N bond formation, the Buchwald-Hartwig amination is a powerful alternative to SNAr when the substrate has a suitable handle (like a halide).[8][9] If your starting material is synthesized from a halogenated precursor (e.g., 4-chloro-2-(trifluoromethyl)pyridine), it is often more efficient to use that precursor directly in a cross-coupling reaction rather than converting it to the methoxy derivative first.

Optimized Protocol: SNAr with a Phenolic Nucleophile

This protocol illustrates the aggressive conditions often required.

ParameterValueRationale
Substrate This compoundThe electrophile.
Nucleophile 4-FluorophenolA representative nucleophile.
Base Sodium Hydride (NaH), 60% in oilTo generate the highly nucleophilic phenoxide.
Solvent N-Methyl-2-pyrrolidone (NMP)High-boiling, polar aprotic solvent to facilitate the reaction.
Temperature 150 °CProvides sufficient energy to overcome the activation barrier.
Time 12-24 hoursExtended time may be necessary for full conversion.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-fluorophenol (1.2 eq).

  • Add anhydrous NMP (to make a ~0.5 M solution with respect to the substrate).

  • Cool the mixture to 0 °C and carefully add NaH (1.3 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.

  • Add this compound (1.0 eq) to the flask.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Area 2: Directed ortho-Metalation (DoM) / Lithiation
Q: I am trying to perform a lithiation followed by quenching with an electrophile, but I'm getting a mixture of products or recovery of starting material. What's going wrong?

Core Problem: You are facing two primary challenges:

  • Regioselectivity: The pyridine nitrogen directs lithiation to the C3 position, while the methoxy group can also direct ortho-lithiation to C3 and C5. This can lead to mixtures. For many substituted pyridines, lithiation occurs preferentially at the position ortho to a directing group.[5]

  • Competitive Nucleophilic Addition: Organolithium reagents like n-BuLi can act as nucleophiles, attacking the electron-deficient C2 or C6 positions of the pyridine ring instead of acting as a base to deprotonate a C-H bond.[5][10]

Troubleshooting & Optimization Strategy:

dom_troubleshooting cluster_base Base Selection (Key Factor) cluster_conditions Reaction Conditions start DoM Failure: Low Yield / Mixture of Products nBuLi n-BuLi / s-BuLi start->nBuLi Problem: Nucleophilic Addition temp Low Temperature (-78 °C is critical) start->temp Problem: Side Reactions LDA LDA nBuLi->LDA Improvement: More Hindered LTMP LTMP LDA->LTMP Optimal: Highly Hindered, Prevents Addition solvent Anhydrous Solvent (THF or Ether) temp->solvent time Short Reaction Time (15-60 min before quench) solvent->time

Caption: Decision logic for optimizing directed lithiation.

Solutions & Protocols:

  • Use a Hindered, Non-Nucleophilic Base: This is the most critical parameter. Switch from n-BuLi or s-BuLi to a lithium amide base. Lithium diisopropylamide (LDA) is a good start, but lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often superior for preventing nucleophilic addition to pyridine rings.[5]

  • Strict Temperature Control: All operations must be conducted at low temperatures (typically -78 °C) to prevent base decomposition and unwanted side reactions.

  • Inverse Addition: Add the organolithium base slowly to the solution of the pyridine substrate at -78 °C to maintain a low instantaneous concentration of the base.

Optimized Protocol: LTMP-Mediated Lithiation and Iodination at C5

Based on the directing effect of the methoxy group, lithiation is expected to occur at the C5 position, as the C3 position is sterically hindered by the -CF₃ group.

ParameterValueRationale
Substrate This compoundThe starting material.
Base LTMP (freshly prepared or titrated)Highly hindered base to prevent nucleophilic addition.
Solvent Anhydrous Tetrahydrofuran (THF)Standard solvent for lithiations.
Temperature -78 °CCritical for selectivity and preventing side reactions.
Electrophile Iodine (I₂)To functionalize the resulting organolithium species.

Step-by-Step Procedure:

  • Prepare LTMP: In a flame-dried flask under argon, add 2,2,6,6-tetramethylpiperidine (1.1 eq) to anhydrous THF. Cool to -78 °C and add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes at 0 °C, then cool back to -78 °C.

  • Lithiation: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to -78 °C.

  • Slowly transfer the pre-formed LTMP solution via cannula into the substrate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench: Prepare a solution of iodine (1.5 eq) in anhydrous THF. Slowly add this solution to the reaction mixture at -78 °C.

  • Allow the reaction to warm slowly to room temperature over 2 hours.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography to yield 5-iodo-4-methoxy-2-(trifluoromethyl)pyridine.

Area 3: Palladium-Catalyzed Cross-Coupling
Q: My Suzuki-Miyaura (or Buchwald-Hartwig) reaction is giving low yields, and I suspect catalyst deactivation. How can I improve this?

Core Problem: The strong electron-withdrawing -CF₃ group makes the pyridine ring highly electron-deficient. This deactivation presents a significant kinetic barrier to the oxidative addition of the Pd(0) catalyst to the C-X bond (where X is typically Cl, Br, or OTf), which is often the rate-limiting step in the catalytic cycle.[11] Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition.

Key Optimization Parameters:

ParameterRecommended SolutionRationale
Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, BrettPhos).These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[9][12]
Palladium Precatalyst Use modern, well-defined precatalysts (e.g., G3 or G4 palladacycles).These form the active Pd(0) species more cleanly and efficiently than simple sources like Pd(OAc)₂ or Pd₂(dba)₃.
Base Use a carefully chosen base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).Strong bases like alkoxides can sometimes react with the substrate. The choice can be critical for reaction success.[13]
Solvent Anhydrous, degassed solvents (e.g., Toluene/H₂O, Dioxane/H₂O for Suzuki).Oxygen can deactivate the Pd(0) catalyst.
Optimized Protocol: Suzuki-Miyaura Coupling of a Halogenated Precursor

This protocol assumes you are starting with a halogenated version of the substrate, which is common.

Step-by-Step Procedure:

  • To a microwave vial or Schlenk tube, add 4-bromo-2-(trifluoromethyl)pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%) and the SPhos ligand (4 mol%).

  • Seal the vessel, then evacuate and backfill with argon three times.

  • Add degassed solvent (e.g., a 10:1 mixture of toluene and water, 0.25 M).[14]

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
  • Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). ECHEMI. [Link]

  • Buchwald–Hartwig amin
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). The Journal of Organic Chemistry.
  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • Buchwald-Hartwig Amin
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017).
  • Suzuki Coupling. (2020). YouTube.

Sources

Technical Support Center: Optimizing Coupling Reactions of 4-Methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of coupling reactions involving 4-methoxy-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions with this specific substrate. The electron-withdrawing nature of the trifluoromethyl group and the coordinating ability of the pyridine nitrogen present unique challenges that require careful consideration of reaction parameters.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to achieve successful and reproducible outcomes in your synthetic endeavors.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[3][4] However, the electronic properties of this compound can complicate this otherwise robust transformation.

Troubleshooting Common Suzuki Coupling Issues

Q1: My Suzuki coupling reaction shows low to no conversion. What are the likely causes and how can I fix it?

A1: Low conversion is a frequent issue stemming from several factors related to the specific nature of your pyridine substrate. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The combination of an electron-withdrawing trifluoromethyl group and the pyridine nitrogen can inhibit or deactivate the palladium catalyst.[1]

    • Expert Insight: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this substrate.[1] Bulky, electron-rich biaryl phosphine ligands, such as SPhos or XPhos, are generally required to promote the crucial oxidative addition and reductive elimination steps.[1][5] N-heterocyclic carbenes (NHCs) can also be effective alternatives.[1] Consider using a pre-formed palladium catalyst with one of these ligands for more reliable results.

  • Base Selection and Quality: The base is critical for activating the boronic acid in the transmetalation step.[1]

    • Expert Insight: Weaker bases may not be sufficient. Stronger, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often necessary.[1][6] Ensure your base is anhydrous and finely ground to maximize its reactivity.[1]

  • Solvent and Temperature: The reaction medium plays a crucial role in solubility and catalyst stability.

    • Expert Insight: Anhydrous and degassed solvents such as dioxane or toluene are standard choices. If you observe poor solubility, consider a co-solvent system. Increasing the reaction temperature can often overcome activation energy barriers, but be mindful of potential substrate or product decomposition.

  • Reagent Quality: The purity of your starting materials is paramount.

    • Expert Insight: Water contamination can lead to protodeboronation of your boronic acid, a common side reaction that consumes your coupling partner.[1] Using boronate esters, such as pinacol esters, can sometimes mitigate this issue.[6][7]

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[8]

  • Expert Insight: The most critical step is the rigorous exclusion of oxygen.[8] Ensure your glassware is flame-dried, and thoroughly degas all solvents by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[8] Maintaining a positive pressure of inert gas throughout the reaction is essential.

Suzuki Coupling Troubleshooting Flowchart

start Low Conversion in Suzuki Coupling catalyst Evaluate Catalyst/Ligand System start->catalyst base Check Base Selection and Quality start->base conditions Assess Reaction Conditions start->conditions reagents Verify Reagent Purity start->reagents ligand_sol Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst->ligand_sol Ineffective Ligand base_sol Use Stronger, Anhydrous Base (e.g., K₃PO₄, Cs₂CO₃) base->base_sol Weak or Wet Base temp_sol Increase Temperature / Screen Solvents conditions->temp_sol Suboptimal Temp/Solvent reagent_sol Use Anhydrous Reagents / Consider Boronate Ester reagents->reagent_sol Protodeboronation success Improved Conversion ligand_sol->success base_sol->success temp_sol->success reagent_sol->success substrate This compound c3_h C3-H Bond substrate->c3_h c5_h C5-H Bond substrate->c5_h c6_h C6-H Bond substrate->c6_h directing_group Directing Group Strategy c5_h->directing_group Sterically accessible electronic_effects Innate Electronic Effects c6_h->electronic_effects Activated by Methoxy c5_functionalization Functionalization at C5 directing_group->c5_functionalization e.g., Removable tether c6_functionalization Functionalization at C6 electronic_effects->c6_functionalization e.g., Electrophilic reagent

Sources

Technical Support Center: Stability of 4-Methoxy-2-(trifluoromethyl)pyridine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Methoxy-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in acidic environments. By understanding the underlying chemical principles, you can proactively design robust experiments and troubleshoot unexpected results.

Introduction: The Dichotomy of Stability

This compound is a valuable building block in pharmaceutical and agrochemical research, prized for the properties conferred by its fluorinated substituent. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group and is known for its high metabolic and chemical stability, largely due to the strength of the carbon-fluorine bond.[1][2] However, the overall stability of the molecule is not dictated by the -CF3 group alone. The pyridine ring, particularly when substituted with both an electron-withdrawing group and an electron-donating group like methoxy, presents a unique reactivity profile.

Under acidic conditions, the primary point of vulnerability is not the robust trifluoromethyl group, but rather the methoxy ether linkage. This guide will focus on the principal degradation pathway: acid-catalyzed O-demethylation .

Troubleshooting Guide: Navigating Experimental Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Discrepancy in Analyte Concentration or Appearance of a New, More Polar Peak in HPLC/LC-MS Analysis After Exposure to Acidic Media.

Question: I've noticed a decrease in the peak area of my starting material, this compound, and the emergence of a new, earlier-eluting peak after my reaction or formulation in an acidic buffer. What is the likely cause?

Answer:

This observation is a classic indicator of acid-catalyzed degradation. The most probable cause is the cleavage of the methyl ether bond (O-demethylation) to form 4-hydroxy-2-(trifluoromethyl)pyridine .[3][4][5]

Causality Explained:

  • Protonation: The first step in this reaction is the protonation of the ether oxygen by the acid in the medium. This converts the methoxy group into a much better leaving group (methanol).[5][6][7]

  • Nucleophilic Attack: A nucleophile present in the reaction mixture (often water in aqueous acidic solutions) then attacks the methyl carbon in an SN2 reaction.[3][5] This displaces the protonated pyridinol ring, which subsequently deprotonates to yield the final 4-hydroxy-2-(trifluoromethyl)pyridine product.

  • Chromatographic Behavior: The resulting hydroxyl group makes the degradation product significantly more polar than the parent methoxy compound. This increased polarity leads to a shorter retention time on a reverse-phase HPLC column, hence the appearance of an earlier-eluting peak.

Visualizing the Degradation Pathway

G cluster_0 Acid-Catalyzed O-Demethylation A This compound B Protonated Ether Intermediate A->B + H+ C SN2 Transition State B->C + H2O (Nucleophile) D 4-Hydroxy-2-(trifluoromethyl)pyridine C->D Loss of CH3OH E Methanol (CH3OH) C->E Formation of byproduct

Caption: Proposed mechanism for the acidic degradation of this compound.

Issue 2: Inconsistent Reaction Yields or Poor Recovery in Acidic Extractions.

Question: My reaction, which is run under acidic conditions, is giving inconsistent yields. I also suspect I'm losing my compound during work-up involving an acid wash. How can I confirm if degradation is the issue and mitigate it?

Answer:

To confirm degradation, you should perform a stability-indicating analysis. This involves subjecting your compound to the specific acidic conditions of your reaction or work-up for a defined period and monitoring for the appearance of the 4-hydroxy degradation product.

Mitigation Strategies:

  • Temperature Control: Ether cleavage is temperature-dependent.[5] If possible, run your reaction or perform your extraction at a lower temperature to minimize the rate of degradation.

  • Minimize Exposure Time: Reduce the duration your compound is in contact with the acidic medium.

  • Choice of Acid: While the trifluoromethyl group is generally stable, extremely strong "superacids" can induce its hydrolysis.[8] For most applications, standard mineral acids (HCl, H2SO4) or organic acids (TFA, formic acid) are used. If cleavage is still an issue, consider using a weaker acid or a buffered system if your experimental chemistry allows.

  • Protective Groups: In a multi-step synthesis, if the methoxy group is not required for directing effects, consider if another, more acid-stable group could be used, or if the hydroxyl could be protected with an acid-labile group that is removed in a later, controlled step.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethyl group itself under acidic conditions?

A1: The trifluoromethyl group is exceptionally stable under most acidic conditions encountered in routine organic synthesis and formulation.[1][2] The carbon-fluorine bond is one of the strongest in organic chemistry.[2] Hydrolysis of a -CF3 group to a carboxylic acid (-COOH) typically requires very harsh conditions, such as superacids or strong basic conditions, and is not a common degradation pathway under standard experimental protocols.[1][8]

Q2: Can the pyridine ring itself degrade in acid?

A2: The pyridine ring in this molecule is electron-deficient due to the powerful electron-withdrawing effect of the trifluoromethyl group. This deactivates the ring towards electrophilic attack. While pyridines can be susceptible to nucleophilic aromatic substitution, this is less likely to be a primary degradation pathway in a simple acidic aqueous solution where water is the main nucleophile. The O-demethylation is kinetically and thermodynamically more favorable.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents. For solutions, it is advisable to use aprotic or neutral solvents if long-term storage is required.

Q4: I need to use an acidic mobile phase for my HPLC analysis. Will my compound degrade on the column?

A4: Degradation during HPLC analysis is possible but usually minimal due to the short residence time on the column. However, to be certain, you can perform a stability study of your analytical solution. Prepare your sample in the mobile phase and analyze it at time zero and then again after several hours (e.g., 24 hours) at room temperature. A significant decrease in the parent peak area or an increase in the degradation product peak would indicate on-instrument instability.

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

This protocol is designed to confirm the identity of the primary degradation product and to assess the stability of your compound under defined acidic stress.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
  • In separate vials, add an aliquot of the stock solution to an equal volume of:
  • Vial A (Acid Stress): 0.1 M Hydrochloric Acid (HCl)
  • Vial B (Control): HPLC-grade water

2. Incubation:

  • Incubate both vials at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 4 hours).

3. Neutralization and Analysis:

  • After incubation, cool the vials to room temperature.
  • Neutralize the solution in Vial A with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).
  • Dilute the contents of both vials with the mobile phase to a suitable concentration for HPLC or LC-MS analysis (e.g., 50 µg/mL).
  • Analyze the samples immediately.

4. Data Interpretation:

  • Compare the chromatograms of the stressed sample (Vial A) and the control (Vial B).
  • Look for a decrease in the peak area of the parent compound and the appearance of a new, earlier eluting peak in the acid-stressed sample. This new peak is likely 4-hydroxy-2-(trifluoromethyl)pyridine.
Protocol 2: Stability-Indicating HPLC Method

This method can be used to monitor the stability of this compound and quantify its primary degradation product.

Parameter Recommended Condition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Start with a low percentage of B (e.g., 10%), ramp to a high percentage (e.g., 95%) over 15-20 minutes, then re-equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV detector at a wavelength determined by the UV spectrum of the compound (typically 254 nm or 270 nm).
Injection Volume 10 µL

Note: This is a starting point and may require optimization for your specific instrument to achieve baseline separation between the parent compound and its degradation product.[9][10]

Protocol 3: Characterization of Degradation Product by LC-MS

1. Sample Preparation:

  • Prepare a forced degradation sample as described in Protocol 1.

2. LC-MS Analysis:

  • Use an LC method similar to Protocol 2.
  • The mass spectrometer should be operated in both positive and negative ion modes to maximize the chances of detecting the parent compound and its degradation product.
  • Perform a full scan to determine the m/z values of the eluting peaks.
  • The expected masses are:
  • This compound: [M+H]⁺ = 178.05
  • 4-Hydroxy-2-(trifluoromethyl)pyridine: [M+H]⁺ = 164.03

3. Structural Confirmation:

  • Perform tandem MS (MS/MS) on the parent and degradation product peaks to obtain fragmentation patterns. The fragmentation can help confirm the structural assignment.

Visualizing the Analytical Workflow

G cluster_1 Stability Testing Workflow Start Start: Suspected Instability Forced_Deg Protocol 1: Forced Degradation (Acid, 60°C) Start->Forced_Deg HPLC_Analysis Protocol 2: Stability-Indicating HPLC Analysis Forced_Deg->HPLC_Analysis Analyze Stressed Sample LCMS_Analysis Protocol 3: LC-MS Confirmation of Degradant HPLC_Analysis->LCMS_Analysis Identify Unknown Peak End End: Confirmed Degradation Pathway and Quantified Stability LCMS_Analysis->End Confirm Structure

Caption: A typical workflow for investigating and confirming the acidic degradation of this compound.

References

  • Chemistry LibreTexts. (2023, November 16). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • Rapid and Mild Cleavage of Aryl-Alkyl Ethers to Liberate Phenols. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, December 31). ether cleavage with strong acids [Video]. YouTube. [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]

  • Filler, R., & Gustowski, W. (1966). Fluorinated Aromatic Amino Acids. II. 2- and 3-Trifluoromethyltyrosines. Hydrolytic Stability of the Trifluoromethyl Group on the Aromatic Nucleus. The Journal of Organic Chemistry, 31(2), 462–465. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Olah, G. A., & Mo, Y. K. (1972). Protolytic defluorination of trifluoromethyl-substituted arenes. Journal of the American Chemical Society, 94(19), 6864–6865. [Link]

  • J. G. D. Santos, et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(9), 3809. [Link]

  • Mahn, B. (n.d.). Notes on Troubleshooting LC/MS Contamination. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Process for the production of 2-hydroxypyridine. (1990). Google Patents.
  • Agilent. (2024, August 12). LC/MS Troubleshooting Guide. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

  • Dadashpour, S., et al. (2012). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. Iranian journal of pharmaceutical research : IJPR, 11(1), 137–144. [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of pesticide science, 46(2), 125–142. [Link]

  • A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. (2014). PubMed Central. Retrieved from [Link]

  • ASCA GmbH. (n.d.). 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. (2013). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Process for the preparation of 2-hydroxypyridine or quinoline compounds. (n.d.). Google Patents.
  • 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. (2024). PubMed. Retrieved from [Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.). NIH. Retrieved from [Link]

  • Shimadzu. (n.d.). Multiresidue Pesticides Analysis in Norbixin Color Additive using LCMS-8050 and GCMS-TQ8040 NX. Retrieved from [Link]

  • Oberacher, H. (n.d.). publications - MSforID. Retrieved from [Link]

  • Synthesis of 2-pyridinamines and their alkyl derivatives from 2-cyanopyridines. (2025). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Suzuki Coupling of 4-Methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Methoxy-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The electron-deficient nature of the pyridine ring, influenced by the trifluoromethyl group, presents unique challenges that require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve successful and reproducible outcomes.

I. Understanding the Challenges: Why Can This Coupling Be Difficult?

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, but its success with heteroaromatic substrates like this compound is not always straightforward.[1][2] The primary challenges stem from the electronic properties of the pyridine ring:

  • Electron-Deficient Ring System: The trifluoromethyl group is a strong electron-withdrawing group, which makes the pyridine ring electron-deficient. This can slow down the rate-determining oxidative addition step of the palladium catalyst into the C-X (X = halide or triflate) bond.[2]

  • Coordination to Palladium: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3]

  • Boronic Acid/Ester Instability: Heteroaryl boronic acids, particularly those that are electron-deficient, can be prone to protodeboronation, a side reaction that cleaves the C-B bond and reduces the amount of nucleophile available for cross-coupling.[4][5]

This guide will address these challenges by providing targeted solutions and optimization strategies.

II. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the most common problems encountered during the Suzuki coupling of this compound.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Low or no conversion is a frequent issue and can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.

Potential Cause A: Inefficient Oxidative Addition

The electron-withdrawing trifluoromethyl group can make the C-X bond less reactive towards oxidative addition.[2]

Solutions:

  • Choice of Halide: If you are using a chloride, consider switching to a bromide or iodide. The reactivity order for the oxidative addition step is generally I > Br > OTf >> Cl.[6][7]

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective.[8] More electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition to electron-deficient heteroaryl halides.[6] Consider screening a panel of modern palladium precatalysts and ligands.

Catalyst/Ligand SystemKey FeaturesWhen to Use
Pd(OAc)₂ / SPhos or XPhos Bulky, electron-rich biarylphosphine ligands.[9]General starting point for challenging couplings.
Pd₂(dba)₃ / RuPhos Another excellent choice for electron-deficient systems.When other bulky phosphines fail.
PEPPSI-type Precatalysts N-heterocyclic carbene (NHC) ligands.[2]Can be effective for sterically hindered substrates.
  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition to occur.[10][11] If your solvent has a low boiling point, consider switching to a higher-boiling solvent like dioxane or toluene.

Question 2: I'm observing significant formation of side products, such as homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these?

Side product formation is a clear indication that the desired catalytic cycle is being intercepted by unproductive pathways.

Potential Cause A: Homocoupling of the Boronic Acid

This side reaction is often promoted by the presence of oxygen.

Solution:

  • Rigorous Degassing: Ensure that your reaction mixture is thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[12]

Potential Cause B: Dehalogenation of the Pyridine

This occurs when the aryl halide is reduced instead of undergoing cross-coupling.[2][13]

Solutions:

  • Solvent and Base Choice: This side reaction can be influenced by the solvent and base.[12] If you are using an alcohol as a solvent or co-solvent, it can sometimes act as a hydride source. Consider switching to an aprotic solvent. The choice of base can also be critical; weaker bases may sometimes favor dehalogenation.

  • Purity of Reagents: Ensure your boronic acid or ester is free of impurities that could act as reducing agents.

Potential Cause C: Protodeboronation of the Boronic Acid/Ester

The cleavage of the C-B bond before transmetalation is a common problem with heteroaryl boronic acids.[4][5]

Solutions:

  • Use Boronic Esters or Trifluoroborates: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids.[12][14][15] Potassium trifluoroborate salts are also an excellent alternative due to their enhanced stability.[16][17]

  • Anhydrous Conditions: For sensitive boronic acids, running the reaction under anhydrous conditions can sometimes suppress protodeboronation.[4]

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[18] However, a base that is too strong or too nucleophilic can promote decomposition. A careful screening of bases is often necessary.

BaseStrengthComments
K₂CO₃, Na₂CO₃ ModerateCommon starting points, often used in aqueous solvent mixtures.[19]
Cs₂CO₃, K₃PO₄ StrongerOften more effective for challenging couplings.[10]
Organic Bases (e.g., Et₃N) WeakCan be useful in specific cases but may not be strong enough.
Fluoride Sources (e.g., CsF, KF) Unique ActivationCan be effective, particularly with boronic esters.[20]
Question 3: My reaction works, but the yield is inconsistent. How can I improve reproducibility?

Inconsistent yields are often due to subtle variations in reaction setup and reagent quality.

Solutions:

  • Reagent Quality: Use high-purity, fresh reagents. Boronic acids can degrade upon storage.[12] Ensure solvents are anhydrous and bases are finely powdered and dry.

  • Inert Atmosphere: As mentioned previously, maintaining a strict inert atmosphere is critical to prevent catalyst deactivation and side reactions.[12]

  • Precise Stoichiometry: Carefully measure all reagents, especially the catalyst and ligand. Small variations in catalyst loading can have a significant impact on the reaction outcome.

  • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially when using solid bases.

III. Experimental Protocols and Workflows

To assist in your optimization efforts, here are some starting point protocols and a logical workflow for troubleshooting.

General Protocol for Suzuki Coupling of this compound Bromide
  • To a dry Schlenk flask under an argon atmosphere, add the this compound bromide (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.

  • Add the degassed solvent (e.g., dioxane/water 4:1, 0.1 M).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous workup.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow

Here is a visual workflow to guide your troubleshooting process.

Caption: A logical workflow for troubleshooting common issues in the Suzuki coupling of this compound.

IV. The Suzuki Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The generally accepted cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'-B(OR)2 + Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product ArX 4-Methoxy-2-(CF3)Py-X ArB Ar'-B(OR)2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

V. Frequently Asked Questions (FAQs)

Q1: Can I use a boronic acid instead of a boronic ester? A: Yes, but be aware of the potential for protodeboronation, especially with electron-deficient heteroaryl boronic acids.[4][5] If you observe low yields or decomposition, switching to a more stable boronic ester or trifluoroborate is a good strategy.[12][16][17]

Q2: Is water necessary in the reaction? A: Not always, but it is often used as a co-solvent, particularly with inorganic bases like K₂CO₃ or K₃PO₄, to aid in their solubility. However, for substrates prone to protodeboronation, anhydrous conditions may be beneficial.[4]

Q3: What is the best way to monitor the reaction? A: A combination of Thin Layer Chromatography (TLC) for a quick check and a more quantitative method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. This will allow you to accurately determine the consumption of starting materials and the formation of the product and any side products.

Q4: My product appears to be decomposing during workup or purification. What can I do? A: Some biarylpyridine products can be sensitive. Consider using a milder workup procedure, such as avoiding strong acids or bases. For purification, try to minimize the time the compound spends on the silica gel column, as silica can be acidic and cause decomposition of sensitive compounds. Using a neutral alumina column or a different purification method like preparative HPLC might be necessary.

Q5: Can I run this reaction under "ligand-free" conditions? A: While some Suzuki couplings can be performed with a palladium source like Pd(OAc)₂ without an added phosphine ligand, these conditions are generally not robust enough for challenging substrates like electron-deficient pyridines.[21] The use of a suitable ligand is highly recommended to achieve good yields and reproducibility.

VI. References

  • Benchchem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Available from: .

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available from: .

  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available from: .

  • Schroeder Group - University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Available from: .

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: .

  • Benchchem. Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine. Available from: .

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: .

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: .

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: .

  • NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Available from: .

  • Comptes Rendus de l'Académie des Sciences. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available from: .

  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. Available from: .

  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available from: .

  • Benchchem. Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine. Available from: .

  • NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: .

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: .

  • Royal Society of Chemistry. (n.d.). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. Available from: .

  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: .

  • NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available from: .

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: .

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Available from: .

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: .

  • NIH. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Available from: .

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available from: .

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available from: .

  • PubMed Central. (n.d.). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. Available from: .

  • Benchchem. A Comparative Guide to the Reactivity of 2,5-Dibromo-3-(trifluoromethyl)pyridine and 2,5-dichloro-3. Available from: .

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: .

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available from: .

  • ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available from: .

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: .

  • Wikipedia. (n.d.). Suzuki reaction. Available from: .

  • NIH. (n.d.). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. Available from: .

  • NIH. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Available from: .

  • Benchchem. Application Notes and Protocols: Suzuki- Miyaura Cross-Coupling of 4-Bromo-2,6- bis(trifluoromethyl)pyridine with Organoboron Reagents. Available from: .

Sources

Technical Support Center: Purification of 4-Methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methoxy-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this critical building block in high purity. The unique electronic properties conferred by the methoxy and trifluoromethyl groups can present specific challenges during purification, which this guide aims to address in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities can originate from starting materials, side-products, or degradation. Common classes of impurities include:

  • Isomeric Impurities: Depending on the synthetic route, isomers such as 2-Methoxy-4-(trifluoromethyl)pyridine may be formed. These often have very similar physical properties, making them challenging to separate.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave behind precursors used in the synthesis.

  • Byproducts from Side Reactions: Halogenated precursors are common in the synthesis of trifluoromethylpyridines.[2][3] This can lead to residual chlorinated or other halogenated pyridines if the fluorine exchange is incomplete.[4] Over-chlorination of the pyridine ring can also occur.[1]

  • Hydrolysis Products: The trifluoromethyl group can be susceptible to hydrolysis under certain conditions, although it is generally considered metabolically stable.[5][6][7][8] Strong basic or acidic conditions during workup or purification might lead to the formation of the corresponding carboxylic acid.

  • Polymeric Materials: Pyridine derivatives can sometimes polymerize, especially under harsh conditions.[9]

Q2: What initial steps should I take to purify my crude this compound?

A2: An initial aqueous work-up is a standard and effective first step to remove many inorganic salts and water-soluble reagents.[1] This is typically followed by extraction of the product into a suitable organic solvent. For a solid crude product, washing with a carefully chosen solvent can remove highly soluble impurities without significant loss of the desired compound.[9]

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of analytical techniques is recommended for a thorough purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ¹⁹F NMR are invaluable for confirming the structure and identifying fluorine-containing impurities. The absence of unexpected signals is a strong indicator of high purity.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for determining the purity of the compound and confirming its molecular weight.[10]

  • Gas Chromatography (GC): For volatile compounds like substituted pyridines, GC can be a powerful tool for purity assessment, often coupled with a mass spectrometer (GC-MS).

Troubleshooting Purification Protocols

Distillation

Distillation is a common technique for purifying liquid products, especially on a larger scale.[1][4]

Q4: I'm trying to purify this compound by distillation, but I'm getting poor separation from an impurity with a close boiling point. What can I do?

A4: Separating components with close boiling points is a classic distillation challenge.[11] Here are some strategies:

  • Fractional Distillation: If you are not already, use a fractional distillation setup with a packed column (e.g., Raschig rings or Vigreux column). This increases the number of theoretical plates and enhances separation efficiency.

  • Vacuum Distillation: Lowering the pressure reduces the boiling point, which can be beneficial for thermally sensitive compounds. It can also sometimes improve the separation of isomers.

  • Azeotropic Distillation: While more complex, introducing a solvent that forms an azeotrope with either the product or the impurity can alter their relative volatilities, enabling separation.

Experimental Protocol: Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a fractionating column. Ensure all glassware joints are properly sealed. It is advisable to dry the pyridine derivative over a suitable drying agent like KOH before distillation.[12]

  • Heating: Gently heat the distillation flask using a heating mantle with a stirrer to ensure smooth boiling.

  • Equilibration: Allow the system to equilibrate by adjusting the heat so that a reflux ring slowly ascends the column.

  • Fraction Collection: Once the vapor temperature at the still head stabilizes, begin collecting the distillate. Collect fractions at different temperature ranges.

  • Analysis: Analyze each fraction using GC or NMR to determine the purity and identify the fraction(s) containing the purified product.

Diagram: Distillation Troubleshooting Workflow

start Poor Separation in Distillation check_bp Boiling Point Difference? start->check_bp small_diff Small Difference check_bp->small_diff < 25 °C large_diff Sufficient Difference check_bp->large_diff > 25 °C fractional Use Fractional Distillation small_diff->fractional optimize Optimize Column & Reflux Ratio large_diff->optimize check_stability Thermally Stable? fractional->check_stability vacuum Consider Vacuum Distillation vacuum->optimize stable Yes check_stability->stable Yes unstable No check_stability->unstable No stable->optimize unstable->vacuum alternative Consider Alternative Method (e.g., Chromatography) optimize->alternative If still impure

Caption: Decision workflow for troubleshooting poor distillation separation.

Recrystallization

For solid products, recrystallization is a powerful purification technique.[13] Melt crystallization can also be an effective method for purifying some trifluoromethylpyridines.[14]

Q5: My this compound oils out instead of crystallizing. How can I resolve this?

A5: Oiling out occurs when the solute is too soluble in the solvent, or when impurities inhibit crystal formation.[9]

  • Solvent System Modification:

    • Change the solvent: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13]

    • Use an anti-solvent: Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (the anti-solvent) in which it is insoluble until the solution becomes turbid. Then, allow it to cool slowly.[9]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the solvent-air interface with a glass rod.[9]

    • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.[9]

Q6: After recrystallization, my product is still colored. What should I do?

A6: Colored impurities can often be removed by treating the solution with activated charcoal.

Experimental Protocol: Recrystallization with Charcoal Treatment

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% by weight) to the hot solution to adsorb colored impurities.

  • Hot Filtration: Perform a hot filtration to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold recrystallization solvent, and dry them under vacuum.[9]

Table: Common Recrystallization Solvents

Solvent ClassExamplesPolarityComments
AlcoholsMethanol, Ethanol, IsopropanolPolar ProticOften good solvents for polar compounds.
HydrocarbonsHexane, Heptane, TolueneNonpolarUseful as anti-solvents or for nonpolar compounds.
EthersDiethyl ether, MTBEWeakly PolarGood for dissolving many organic compounds.
EstersEthyl acetatePolar AproticA versatile solvent for a range of polarities.
Chromatography

Chromatography offers high-resolution separation and is particularly useful for removing closely related impurities.[10]

Q7: I'm using column chromatography, but my product is co-eluting with an impurity. How can I improve the separation?

A7: Co-elution indicates that the selectivity of your chromatographic system is insufficient.

  • Optimize the Mobile Phase:

    • Adjust Polarity: Systematically vary the solvent ratio of your mobile phase. A shallower gradient or an isocratic elution with a weaker solvent system can improve resolution.

    • Change Solvents: If adjusting the polarity isn't enough, try a different solvent system altogether. For example, if you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system.

  • Change the Stationary Phase:

    • Silica Gel vs. Alumina: If you are using silica gel, consider trying alumina, which has different selectivity.

    • Reverse-Phase Chromatography: For more polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be very effective.[10]

    • Specialized Columns: For fluorinated molecules, specialized fluorinated HPLC columns can offer enhanced selectivity.[10]

Diagram: Chromatography Optimization Logic

start Co-elution in Column Chromatography optimize_mobile Optimize Mobile Phase start->optimize_mobile adjust_polarity Adjust Solvent Ratio optimize_mobile->adjust_polarity change_solvent Change Solvent System adjust_polarity->change_solvent change_stationary Change Stationary Phase change_solvent->change_stationary If still co-eluting silica_alumina Switch Silica/Alumina change_stationary->silica_alumina reverse_phase Try Reverse-Phase change_stationary->reverse_phase specialized_column Use Specialized Column change_stationary->specialized_column success Pure Product silica_alumina->success Separation Achieved reverse_phase->success Separation Achieved specialized_column->success Separation Achieved

Caption: Logical flow for optimizing chromatographic separation.

References

  • Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds - Benchchem.
  • DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents.
  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
  • US3087867A - Distillation process for mixtures of pyridines - Google Patents.
  • 1065103-97-0|this compound|BLD Pharm.
  • Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization - ResearchGate.
  • Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs - Benchchem.
  • Site-Selective CH Fluorination of Pyridines and Diazines with AgF2 - Patrick S. Fier$ and John F. Hartwig‡*1 - Organic Syntheses.
  • Technical Support Center: Synthesis of Trifluoromethylpyridines - Benchchem.
  • US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents.
  • Preparation of Pyridines, Part 1: By Cyclocondensation - YouTube.
  • Drying and distilling pyridine : r/OrganicChemistry - Reddit.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC - NIH.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH.
  • CN106866509A - A kind of preparation method of the trifluoromethyl pyridine of 2 fluorine 5 - Google Patents.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.
  • (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate.
  • Trifluoromethylpyridine: Its chemistry and applications - Research Outreach.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society.
  • Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products - Benchchem.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed.
  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF.
  • Pyridine, 2-methoxy-4-(trifluoromethyl)- - Substance Details - SRS | US EPA.
  • 1361611-54-2 - 3-Methoxy-4-(2,3,5-trichlorophenyl)-2-(trifluoromethyl)pyridine - Aceschem.
  • Trifluoromethoxypyrazines: Preparation and Properties - MDPI.
  • EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents.
  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates - Organic Syntheses.

Sources

Preventing decomposition of 4-Methoxy-2-(trifluoromethyl)pyridine during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Methoxy-2-(trifluoromethyl)pyridine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in successfully utilizing this versatile building block in your research and development projects. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to anticipate and overcome synthetic challenges.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable reagent in medicinal chemistry and agrochemical synthesis, notably as a key component of the herbicide Pyroxsulam[1]. Its utility stems from the unique interplay of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group on the pyridine ring. The trifluoromethyl group significantly impacts the electronic properties of the pyridine ring, enhancing metabolic stability in final compounds and activating the ring for certain transformations[1].

However, this electronic arrangement also predisposes the molecule to specific decomposition pathways, primarily nucleophilic aromatic substitution (SNAr) at the 4-position. Understanding these potential side reactions is crucial for designing robust reaction conditions and avoiding yield loss.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during a reaction?

The most common decomposition pathway is the nucleophilic displacement of the 4-methoxy group. The trifluoromethyl group at the 2-position is a powerful electron-withdrawing group, which activates the C4 position of the pyridine ring towards nucleophilic attack[1]. Strong nucleophiles can displace the methoxy group to form a new 4-substituted pyridine derivative.

A secondary, though generally less common, concern under harsh conditions could be the hydrolysis of the trifluoromethyl group to a carboxylic acid. However, the C-F bonds in a CF3 group are very strong, making this group highly stable to chemical and thermal degradation under most conditions.

Q2: I am observing the formation of 2-(Trifluoromethyl)pyridin-4-ol as a byproduct. What is causing this?

The formation of 2-(Trifluoromethyl)pyridin-4-ol is a strong indicator of demethylation or hydrolysis of the 4-methoxy group. This can be triggered by several factors:

  • Strong Nucleophiles: Potent nucleophiles, especially hard nucleophiles like hydroxide or other alkoxides, can directly attack the C4 position, leading to the displacement of the methoxy group.

  • Acidic Conditions: Strong protic or Lewis acids can protonate the methoxy oxygen, transforming it into a better leaving group (methanol). Subsequent attack by water or another weak nucleophile in the reaction mixture can then lead to the pyridinol byproduct.

  • High Temperatures: Elevated temperatures can provide the necessary activation energy for nucleophilic substitution, even with weaker nucleophiles that might be present in the reaction mixture.

Q3: Is the trifluoromethyl group stable to my reaction conditions?

The trifluoromethyl group is generally very stable. Its high bond dissociation energy makes it resistant to many chemical transformations[2]. Hydrolysis of a trifluoromethyl group to a carboxylic acid typically requires harsh conditions (e.g., strong concentrated acid or base at high temperatures) that are not common in many standard organic transformations. For most applications, the trifluoromethyl group can be considered a robust spectator group.

Q4: My reaction is not proceeding as expected, and I suspect decomposition of my starting material. How can I confirm this?

If you suspect decomposition, it is crucial to analyze your crude reaction mixture by techniques such as LC-MS, GC-MS, or ¹H and ¹⁹F NMR spectroscopy. Look for the appearance of new signals corresponding to potential byproducts. The most likely byproduct, 2-(Trifluoromethyl)pyridin-4-ol, will have a distinct NMR and mass spectrum. Comparing the spectra of your crude reaction mixture to a reference spectrum of the starting material will help identify any degradation.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when using this compound.

Issue 1: Low Yield and Formation of 2-(Trifluoromethyl)pyridin-4-ol
Potential Cause Troubleshooting Steps & Explanation
Presence of strong nucleophiles (e.g., hydroxide, excess alkoxide) 1. Use a non-nucleophilic base: If a base is required, switch to a sterically hindered, non-nucleophilic base such as proton sponge, DBU, or DIPEA. 2. Control stoichiometry: If using a nucleophilic reagent for a different part of the molecule, use it in stoichiometric amounts and at low temperatures to minimize side reactions. 3. Anhydrous conditions: Ensure your reaction is strictly anhydrous to prevent hydrolysis, especially if any acidic species are present.
Harsh acidic conditions (protic or Lewis acids) 1. Use milder acids: If an acid catalyst is necessary, screen for milder alternatives. For example, use a weaker Lewis acid or a solid-supported acid that can be easily filtered off. 2. Buffer the reaction: If acidic byproducts are generated during the reaction, consider adding a non-nucleophilic buffer to maintain a neutral pH. 3. Temperature control: Run the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate.
High reaction temperatures 1. Optimize reaction temperature: Systematically lower the reaction temperature to find the minimum required for the desired reaction. 2. Use a more active catalyst: If applicable, a more efficient catalyst may allow the reaction to proceed at a lower temperature, thus minimizing thermal decomposition. 3. Reduce reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to high temperatures.
Issue 2: Complex Mixture of Byproducts
Potential Cause Troubleshooting Steps & Explanation
Multiple reactive sites on other reagents 1. Use protecting groups: If your other reagents have functional groups that can act as nucleophiles (e.g., amines, alcohols), consider protecting them before reacting with this compound. 2. Change the order of addition: Carefully consider the order in which reagents are added to the reaction mixture. It may be beneficial to pre-form a less nucleophilic intermediate before introducing the pyridine derivative.
Radical reactions 1. Exclude light and air: If you suspect radical pathways, run the reaction under an inert atmosphere (e.g., nitrogen or argon) and in the dark. 2. Add a radical inhibitor: Small amounts of a radical inhibitor like BHT can be added to suppress unwanted radical side reactions.

Experimental Protocols & Diagrams

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution on a Different Site of a Molecule in the Presence of this compound

This protocol is designed to minimize the decomposition of this compound when it is a component of a larger molecule undergoing nucleophilic substitution at a different position.

  • Inert Atmosphere: Set up the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Solvents: Use freshly distilled, anhydrous solvents.

  • Reagent Addition: To a solution of the substrate containing the this compound moiety in the chosen solvent, add the non-nucleophilic base (e.g., DIPEA, 1.5 equivalents) at 0 °C.

  • Nucleophile Addition: Slowly add the nucleophile (1.1 equivalents) dropwise to the cooled solution.

  • Temperature Control: Maintain the reaction temperature at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the product by column chromatography.

Diagram: Key Decomposition Pathway

cluster_0 Decomposition via Nucleophilic Aromatic Substitution (SNAr) start This compound product 4-Nu-2-(trifluoromethyl)pyridine start->product + Nu- byproduct MeO-

Caption: SNAr decomposition of this compound.

Data Summary

Potential Issue Causative Factor Recommended Mitigation Strategy
Formation of 2-(Trifluoromethyl)pyridin-4-olStrong nucleophiles (e.g., OH⁻)Use non-nucleophilic bases; control stoichiometry.
Harsh acidic conditionsEmploy milder acids; use a buffer.
High reaction temperaturesOptimize to the lowest effective temperature.
Complex byproduct profileMultiple reactive functional groupsUtilize protecting groups.
Suspected radical reactionsExclude light and air; add a radical inhibitor.

Conclusion

While this compound is a stable and valuable building block, its reactivity is governed by the strong electron-withdrawing nature of the trifluoromethyl group. By understanding the potential for nucleophilic aromatic substitution at the 4-position, researchers can design experiments that minimize decomposition and maximize yields. Careful control of reaction conditions, particularly the choice of base, temperature, and the exclusion of strong nucleophiles, is paramount to success.

References

  • BenchChem. (2025). The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • eChemi. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PubMed Central. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 4-Methoxy-2-(trifluoromethyl)pyridine. This resource is tailored for researchers, chemists, and process development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and facilitate a smooth transition from bench-scale to pilot-plant production. Our guidance is grounded in established chemical principles and practical, field-tested experience to ensure the integrity and success of your synthetic endeavors.

I. Synthetic Strategy Overview

The most common and scalable synthetic route to this compound involves a two-stage process. The first stage is the synthesis of the key intermediate, 2-chloro-4-(trifluoromethyl)pyridine. The second stage is a nucleophilic aromatic substitution (SNAr) to replace the chloro group with a methoxy group.

Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine cluster_stage2 Stage 2: Methoxylation Start Pyridine-based Starting Materials Intermediate1 2-Hydroxy-4-(trifluoromethyl)pyridine Start->Intermediate1 Ring Formation/ Trifluoromethylation Intermediate2 2-Chloro-4-(trifluoromethyl)pyridine Intermediate1->Intermediate2 Chlorination FinalProduct This compound Intermediate2->FinalProduct Nucleophilic Aromatic Substitution (Sodium Methoxide)

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-Methoxy-2-(trifluoromethyl)pyridine Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the purity of chemical intermediates is a cornerstone of reproducible research and the ultimate safety and efficacy of the final product. 4-Methoxy-2-(trifluoromethyl)pyridine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its molecular structure, featuring a pyridine ring substituted with a methoxy and a trifluoromethyl group, imparts unique electronic properties that are beneficial in drug design. However, these same features can present challenges in its synthesis and purification, leading to the potential for isomeric and process-related impurities.

This guide provides an in-depth comparative analysis of various spectroscopic techniques for the determination of the purity of this compound. We will delve into the principles and practical applications of Quantitative Nuclear Magnetic Resonance (qNMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Furthermore, we will explore a common chromatographic method, High-Performance Liquid Chromatography with UV detection (HPLC-UV), as a benchmark for comparison. For each technique, we will discuss the causality behind experimental choices, present detailed protocols, and provide supporting data to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their needs.

The Critical Role of Purity in Drug Development

The presence of impurities in a chemical intermediate can have a cascading effect on the entire drug development pipeline.[2] Isomeric impurities, for instance, may exhibit different pharmacological or toxicological profiles, while residual starting materials or by-products can interfere with subsequent synthetic steps, leading to lower yields and the formation of new, unexpected impurities in the final API. Therefore, robust and reliable analytical methods for purity assessment are not just a matter of quality control; they are a fundamental aspect of scientific integrity and regulatory compliance.

Comparative Overview of Analytical Techniques

The selection of an analytical technique for purity determination is a critical decision that depends on several factors, including the nature of the analyte and potential impurities, the required level of accuracy and precision, sample throughput needs, and available instrumentation. The following table provides a high-level comparison of the techniques discussed in this guide for the analysis of this compound.

Technique Principle Primary Application for Purity Strengths Limitations
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute and relative quantification of the main component and impurities.High precision and accuracy; does not require a reference standard of the analyte; provides structural information on impurities.[3][4]Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures.
FTIR Absorption of infrared radiation by molecular vibrations.Rapid qualitative identification and screening for major impurities.Fast and non-destructive; provides information about functional groups.[5]Not inherently quantitative; limited sensitivity for trace impurities.
MS Measurement of the mass-to-charge ratio of ionized molecules.Identification of impurities based on their molecular weight and fragmentation patterns.High sensitivity and specificity; can be coupled with chromatography (e.g., GC-MS, LC-MS) for separation and identification.[6]Typically requires a reference standard for quantification; ionization efficiency can vary between compounds.
UV-Vis Absorption of ultraviolet or visible light by electronic transitions.Quantitative analysis of the main component, particularly when coupled with HPLC.Simple, robust, and cost-effective.[7]Limited selectivity; only applicable to compounds with a chromophore.
HPLC-UV Chromatographic separation based on polarity, with UV detection.High-resolution separation and quantification of the main component and impurities.High sensitivity, resolution, and quantitative accuracy; well-established for purity analysis.[8][9]Requires a reference standard for each component for accurate quantification; can be time-consuming.

In-Depth Analysis of Spectroscopic Methods

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR stands out as a primary analytical technique for purity assessment due to its ability to provide direct, quantitative information without the need for a specific reference standard of the analyte.[3][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for the accurate determination of the molar concentration of different species in a sample.[3] For this compound, ¹H, ¹⁹F, and ¹³C NMR can all be utilized, with ¹H and ¹⁹F qNMR being particularly powerful due to the high natural abundance and sensitivity of these nuclei.[11][12]

Based on the structure and data from similar compounds, the following are the expected NMR chemical shifts for this compound in CDCl₃:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.2 (d, 1H, H-6)

    • δ 6.9 (d, 1H, H-5)

    • δ 6.8 (s, 1H, H-3)

    • δ 3.9 (s, 3H, -OCH₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 165.0 (C-4)

    • δ 150.0 (q, C-2)

    • δ 148.0 (C-6)

    • δ 122.0 (q, CF₃)

    • δ 110.0 (C-5)

    • δ 105.0 (C-3)

    • δ 56.0 (-OCH₃)

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -68.0 (s, 3F, -CF₃)

This protocol describes the use of an internal standard for the absolute quantification of this compound purity.

Objective: To determine the absolute purity of a this compound sample using ¹H qNMR with maleic acid as an internal standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, purity >99.5%) and add it to the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) that provides good signal separation for both the analyte and the internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.

    • Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the nuclei.

    • Use a 90° pulse angle and acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with minimal baseline correction and phasing.

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methoxy singlet) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

    • Calculate the purity using the following formula:[3]

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire quantitative NMR spectrum transfer->acquire process Process spectrum acquire->process integrate Integrate signals process->integrate calculate Calculate purity integrate->calculate result Purity Result calculate->result FTIR_Logic start Acquire FTIR Spectrum of Sample compare Compare with Reference Spectrum start->compare decision Significant Differences? compare->decision pass Sample Passes Initial Screening decision->pass No fail Further Investigation Required (e.g., NMR, MS) decision->fail Yes

Caption: Decision flow for FTIR purity screening.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for identifying impurities, even at trace levels, by providing information about their molecular weight and fragmentation patterns. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful method for impurity profiling.

For this compound (MW = 177.13 g/mol ), the electron ionization (EI) mass spectrum is expected to show:

  • Molecular Ion (M⁺˙): m/z 177

  • Key Fragmentation Ions:

    • m/z 162: [M - CH₃]⁺

    • m/z 148: [M - CHO]⁺

    • m/z 108: [M - CF₃]⁺

    • m/z 78: [C₅H₄N]⁺ (pyridine ring fragment)

Objective: To separate and identify volatile impurities in a this compound sample.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the solution into a GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar DB-5ms) and a temperature program that allows for the separation of the main component from potential impurities.

    • Acquire mass spectra over a relevant mass range (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Analyze the mass spectra of any other peaks to identify potential impurities by comparing their fragmentation patterns with known compounds or by interpreting the fragmentation to deduce their structures.

GCMS_Workflow cluster_separation Separation cluster_detection Detection & Identification inject Inject Sample into GC separate Separate Components on Column inject->separate ionize Ionize Eluted Components separate->ionize analyze Analyze by Mass Spectrometer ionize->analyze identify Identify Impurities by MS Data analyze->identify report Impurity Profile Report identify->report

Caption: Workflow for impurity profiling by GC-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For compounds with chromophores, like the pyridine ring in this compound, UV-Vis spectroscopy can be a simple and effective method for quantification, especially when used as a detector for HPLC.

The UV-Vis spectrum of this compound in a non-polar solvent like hexane is expected to show absorption maxima (λ_max) around 220 nm and 270 nm, characteristic of substituted pyridine systems. The position and intensity of these bands can be influenced by the solvent polarity.

Objective: To separate and quantify the purity of this compound by peak area percentage.

Methodology:

  • HPLC System and Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 270 nm.

  • Sample Preparation:

    • Prepare a solution of the sample in the mobile phase at a concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Record the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Conclusion and Recommendations

The comprehensive purity assessment of this compound is best achieved through a multi-faceted approach that leverages the strengths of different spectroscopic and chromatographic techniques.

  • For definitive and accurate purity determination, ¹H and ¹⁹F qNMR are the methods of choice. They provide absolute quantification without the need for a specific reference standard of the analyte and offer valuable structural information about any detected impurities.

  • HPLC-UV is a robust and highly sensitive method for routine purity analysis and for the detection and quantification of known and unknown impurities. It is particularly well-suited for quality control environments where high throughput is required.

  • GC-MS is an excellent tool for identifying volatile impurities that may not be readily detectable by other techniques.

  • FTIR spectroscopy serves as a rapid and straightforward method for initial identity confirmation and for screening for gross impurities.

By understanding the principles, advantages, and limitations of each of these techniques, researchers and drug development professionals can design a scientifically sound and efficient analytical strategy to ensure the quality and purity of this compound, thereby contributing to the development of safe and effective new medicines and agrochemicals.

References

  • Malet-Martino, M. (2001). Fluorine NMR. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd.
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of Synthesized Trifluoromethanol. BenchChem.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis.
  • BenchChem. (2025).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Sielc.com. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • BenchChem. (2025).
  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 154–171.
  • Chemguide. (n.d.). Interpreting Mass Spectra. Retrieved from [Link]

  • Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 7(7), 1172-1183.
  • Singh, R., & Caner, S. (2019). Quantitative NMR Spectroscopy in the Quality Evaluation of Active Pharmaceutical Ingredients and Excipients. European Pharmaceutical Review.

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A Comparative Guide to the Synthesis of 4-Methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Significance of 4-Methoxy-2-(trifluoromethyl)pyridine

This compound is a crucial heterocyclic building block in the synthesis of high-value agrochemicals and pharmaceuticals. Its strategic importance is underscored by its role as a key intermediate in the production of the herbicide Pyroxsulam. The incorporation of a trifluoromethyl group imparts unique properties to the pyridine ring, such as enhanced metabolic stability and altered electronic characteristics, making this scaffold highly desirable in modern chemical synthesis.

This guide provides an in-depth comparison of the two primary industrial routes for the synthesis of this compound: the Picoline Route and the Cyclization Route . We will delve into the causality behind the experimental choices, provide detailed protocols, and offer a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Comparative Overview of Synthesis Routes

The selection of a synthetic route is often a balance between the cost and availability of starting materials, the number of synthetic steps, overall yield, and scalability. The two routes discussed herein represent distinct philosophical approaches to the construction of the target molecule.

ParameterRoute 1: Picoline RouteRoute 2: Cyclization Route
Starting Material 4-PicolineVinyl n-butyl ether & Trifluoroacetic anhydride
Key Intermediate 2-Chloro-4-(trifluoromethyl)pyridine2-Hydroxy-4-(trifluoromethyl)pyridine
Overall Approach Modification of an existing pyridine ringConstruction of the pyridine ring from acyclic precursors
Key Advantages Potentially fewer steps, utilizes a common starting material.Milder conditions for initial steps, avoids high-temperature vapor-phase reactions.
Key Disadvantages Requires high-temperature vapor-phase chlorination and fluorination, which can lead to isomeric impurities.Multi-step synthesis with several intermediates to isolate.
Scalability Well-suited for large-scale industrial production.More amenable to laboratory-scale synthesis, but scalable.

Route 1: The Picoline Route - A Direct Approach from a Common Precursor

This route leverages the readily available and inexpensive starting material, 4-picoline (γ-picoline). The core strategy involves the direct functionalization of the pyridine ring through high-temperature, vapor-phase reactions to introduce the trifluoromethyl and chloro groups, followed by a nucleophilic substitution to install the methoxy group.

Mechanistic Rationale and Workflow

The trifluoromethyl group is typically installed via a two-stage process involving chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange (HALEX) reaction with hydrogen fluoride.[1] Subsequent chlorination of the pyridine ring at the 2-position is achieved under harsh conditions. The electron-withdrawing trifluoromethyl group deactivates the pyridine ring towards electrophilic substitution but directs nucleophilic substitution to the 2- and 6-positions. The chloro group at the 2-position is then readily displaced by a nucleophile like sodium methoxide.

Caption: Workflow for the Picoline Route.

Experimental Protocol: Picoline Route

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine (Illustrative)

This protocol is a representative industrial process and requires specialized high-temperature and pressure equipment.

  • Vapor-Phase Chlorination/Fluorination: 4-Picoline is fed into a high-temperature reactor (>300 °C) containing a catalyst, such as iron fluoride.[1]

  • A mixture of chlorine gas and anhydrous hydrogen fluoride is introduced into the reactor.[1]

  • The reaction proceeds through a series of chlorination and fluorination steps on the methyl group and the pyridine ring.

  • The product stream is cooled and distilled to isolate 2-chloro-4-(trifluoromethyl)pyridine. The formation of other chlorinated and fluorinated isomers is possible and requires careful control of reaction conditions.[1]

Step 2: Synthesis of this compound

  • Reaction Setup: To a solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq) at room temperature under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Route 2: The Cyclization Route - Building the Ring from Acyclic Precursors

This approach constructs the trifluoromethyl-substituted pyridine ring from simple, non-heterocyclic starting materials. A notable example of this strategy is detailed in a Chinese patent, which provides a pathway to the key intermediate, 2-chloro-4-(trifluoromethyl)pyridine.[2]

Mechanistic Rationale and Workflow

The synthesis begins with the reaction of vinyl n-butyl ether and trifluoroacetic anhydride to form a trifluoromethyl-containing β-alkoxy enone. This intermediate undergoes a Horner-Wadsworth-Emmons type reaction, followed by a cyclocondensation with an ammonia source (ammonium acetate) to form the pyridone ring. The resulting 2-hydroxy-4-(trifluoromethyl)pyridine is then chlorinated, and the subsequent chloro-substituted pyridine is converted to the final product via nucleophilic substitution.

Caption: Workflow for the Cyclization Route.

Experimental Protocol: Cyclization Route

This protocol is based on the methodology described in patent CN116425671A.[2]

Step 1: Synthesis of 4-Butoxy-1,1,1-trifluoro-3-en-2-one

  • To a solution of vinyl n-butyl ether (1.0 eq) and pyridine (1.0 eq) in dichloromethane, cool to -10 °C.

  • Add trifluoroacetic anhydride (1.0 eq) dropwise, maintaining the temperature between -10 °C and 0 °C.

  • After the addition, warm the reaction to 25 °C and stir for 2 hours.

  • Work-up involves filtration, washing with water, and removal of the solvent to yield the product (reported yield: 95.2%).[2]

Step 2: Synthesis of Methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate

  • To a solution of trimethylphosphonoacetate (1.0 eq) in methanol, add a solution of sodium methoxide in methanol (1.1 eq) at -10 °C.

  • Add 4-butoxy-1,1,1-trifluoro-3-en-2-one (1.0 eq) dropwise and allow the reaction to warm to 25 °C and stir for 4 hours.

  • Work-up by removing the solvent, dissolving in water, and extracting with petroleum ether yields the product (reported yield: 94.0%).[2]

Step 3: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine

  • A mixture of the product from Step 2 (1.0 eq), ammonium acetate (4.6 eq), and formamide is heated to 160 °C for 8 hours under a nitrogen atmosphere.

  • Work-up by cooling, adding water and saturated sodium chloride solution, and filtering the precipitated solid gives the product (reported yield: 74.0%).[2]

Step 4: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

  • To a solution of 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) in 1,2-dichloroethane, add a catalytic amount of DMF.

  • Add thionyl chloride (2.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux (110 °C) for 4 hours.

  • Work-up by pouring the reaction mixture into ice water, neutralizing with 10% sodium hydroxide, and extracting with 1,2-dichloroethane yields the product (reported yield: 92%).[2]

Step 5: Synthesis of this compound

The protocol for this final step is identical to Step 2 of the Picoline Route.

Conclusion and Future Outlook

Both the Picoline and Cyclization routes offer viable pathways to the industrially significant intermediate, this compound. The Picoline Route, while requiring specialized equipment for high-temperature vapor-phase reactions, is likely more economical for large-scale production due to the low cost of the starting material. The Cyclization Route, on the other hand, involves more steps but utilizes milder conditions for the ring-forming reactions, making it a more accessible method for laboratory-scale synthesis and process development.

The final methoxylation step, a nucleophilic aromatic substitution, is a high-yielding and robust reaction common to both routes. The choice between these synthetic strategies will ultimately depend on the specific requirements of the research or manufacturing campaign, including scale, equipment availability, and cost considerations. As the demand for complex fluorinated heterocycles continues to grow, the development of even more efficient and sustainable synthetic methodologies will remain a key focus for the chemical industry.

References

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 136–150. [Link]

  • How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?. (n.d.). FAQ. [Link]

  • CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. (2023).

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A Comparative Guide to the Biological Activity of 4-Methoxy-2-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential biological activities of 4-Methoxy-2-(trifluoromethyl)pyridine derivatives. As a scaffold of significant interest in medicinal and agrochemical research, this analysis synthesizes data from structurally related compounds to project the therapeutic and functional promise of this specific chemical class. We will explore its potential in oncology, microbiology, and immunology, benchmarked against established and alternative compounds, and provide the detailed experimental frameworks necessary for validation.

Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold

The integration of fluorine into organic molecules is a cornerstone of modern drug design, and the trifluoromethyl (CF3) group is particularly prized.[1] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can dramatically enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1] When appended to a pyridine ring—a ubiquitous heterocycle in both natural products and synthetic drugs—the resulting trifluoromethylpyridine (TFMP) moiety becomes a powerful building block.[2][3] TFMP derivatives have found extensive applications as active ingredients in both pharmaceuticals and agrochemicals, demonstrating a broad spectrum of biological activities.[2][4][5]

This guide focuses specifically on the this compound isomer. The positioning of the methoxy group at the C4-position and the trifluoromethyl group at the C2-position creates a unique electronic and steric profile. The methoxy group, a strong electron-donating group, can modulate the electron density of the pyridine ring, influencing receptor binding and metabolic pathways. This guide will compare the projected activities of this scaffold against relevant alternatives, supported by experimental data from analogous compounds.

Synthesis Strategy: A Generalized Workflow

The synthesis of substituted trifluoromethylpyridines typically follows established pathways, including cyclocondensation reactions which are highly effective for building the pyridine ring from acyclic precursors containing the trifluoromethyl group.[2][4][5] This method offers regiochemical control, which is critical for structure-activity relationship (SAR) studies.

Experimental Protocol: Generalized Cyclocondensation for Pyridine Ring Formation

The causality behind choosing a cyclocondensation approach lies in its efficiency and modularity. It allows for the convergent assembly of complex structures from readily available fluorinated building blocks.

  • Reactant Preparation: A solution of a trifluoromethyl-containing building block, such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, is prepared in an aprotic solvent like acetonitrile.[6]

  • Cyclization: A suitable nitrogen-containing reactant is added to initiate the cyclization cascade, forming the pyridine ring. The specific partner will determine the final substitution pattern.

  • Functionalization (e.g., Methoxylation): Following the formation of a precursor like 4-chloro-2-(trifluoromethyl)pyridine, a nucleophilic aromatic substitution (SNAr) reaction is performed. The precursor is heated with sodium methoxide in methanol to displace the chlorine atom and install the 4-methoxy group.

  • Purification: The crude product is purified using column chromatography on silica gel with a gradient of ethyl acetate in hexane to yield the final this compound derivative.

  • Characterization: The structure of the final compound is confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Below is a conceptual workflow for this synthetic strategy.

G cluster_0 Synthesis Workflow start Trifluoromethyl Building Block ((E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one) cyclization Cyclocondensation (with N-source) start->cyclization Step 1 intermediate Substituted Pyridine Precursor (e.g., 4-Chloro-2-(trifluoromethyl)pyridine) cyclization->intermediate Step 2 substitution Nucleophilic Aromatic Substitution (Sodium Methoxide) intermediate->substitution Step 3 product Target Compound (this compound) substitution->product Step 4 purification Purification & Characterization (Chromatography, NMR, MS) product->purification Step 5

Caption: Generalized synthetic workflow for this compound derivatives.

Comparative Biological Activity

Direct experimental data for this compound derivatives is limited in publicly accessible literature. Therefore, this section presents a comparative analysis based on the known activities of structurally similar compounds, including other TFMP isomers and related methoxylated heterocycles.

Anticancer Activity

The trifluoromethyl group is a well-established pharmacophore in oncology, present in drugs like Alpelisib.[7] Its inclusion can enhance cell permeability and binding affinity. Pyrazole and thiazolo[4,5-d]pyrimidine derivatives containing a CF3 group have demonstrated significant antiproliferative activity.[7][8]

Comparison: We compare the potential activity of a hypothetical derivative, Compound A (4-Methoxy-2-(trifluoromethyl)phenyl-pyridine) , with a known pyrazolo[3,4-b]pyridine derivative (9a ) and the standard chemotherapeutic agent Doxorubicin.[9] The rationale is that the pyridine core, combined with the CF3 group, may inhibit cyclin-dependent kinases (CDKs), a mechanism shared by other pyridine-based anticancer agents.[9]

Table 1: Comparative Anticancer Activity (IC50, µM)

Compound Target Cell Line IC50 (µM) Reference
Compound A (Hypothetical) Hela (Cervical Cancer) Target < 5 µM -
Derivative 9a[9] Hela (Cervical Cancer) 2.59 [9]
Doxorubicin[9] Hela (Cervical Cancer) 2.35 [9]
Derivative 14g[9] HCT-116 (Colon Cancer) 1.98 [9]

| Doxorubicin[9] | HCT-116 (Colon Cancer) | 2.11 |[9] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a self-validating colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., Hela) are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Doxorubicin is used as a positive control. The plates are incubated for 48 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. The principle here is that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.

G cluster_0 CDK Inhibition Pathway to Apoptosis Drug Pyridine Derivative (e.g., Compound A) CDK CDK2/CDK9 Drug->CDK Inhibits Rb Rb Phosphorylation (Inhibited) CDK->Rb Normally Phosphorylates E2F E2F Release (Blocked) Rb->E2F Normally Releases G1S G1/S Phase Transition Arrest E2F->G1S Drives Apoptosis Apoptosis G1S->Apoptosis Leads to

Caption: Potential mechanism of action via inhibition of Cyclin-Dependent Kinases (CDKs).

Antimicrobial Activity

Pyridine derivatives are known to possess broad-spectrum antimicrobial properties.[10] The trifluoromethyl group can enhance this activity, as seen in N-(trifluoromethyl)phenyl substituted pyrazole derivatives that are potent against antibiotic-resistant Gram-positive bacteria.[8]

Comparison: We project the activity of a this compound derivative against that of a potent bromo and trifluoromethyl-substituted pyrazole (Compound 25 ) and the standard antibiotic Vancomycin. The rationale is that the lipophilic CF3 group can facilitate membrane disruption or inhibition of key bacterial enzymes.[8]

Table 2: Comparative Antibacterial Activity (MIC, µg/mL)

Compound S. aureus (MRSA) E. faecium (VRE) Reference
Compound B (Hypothetical) Target < 8 µg/mL Target < 8 µg/mL -
Pyrazole Derivative 25[8] 0.78 0.78 [8]

| Vancomycin[8] | >12.5 (Resistant) | >12.5 (Resistant) |[8] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of an antimicrobial agent and is a gold standard for susceptibility testing.

  • Inoculum Preparation: A standardized inoculum of the bacterial strain (e.g., MRSA) is prepared to a concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton broth.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations (e.g., 128 to 0.25 µg/mL).

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria, no drug) and negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Several natural and synthetic compounds containing methoxy groups exhibit anti-inflammatory properties, often by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[11][12][13]

Comparison: The potential NO inhibitory activity of a this compound derivative is compared with Diaporpyrone A , a natural α-pyrone derivative, and L-NMMA , a standard nitric oxide synthase inhibitor.[11] The methoxy group on the pyridine ring could play a key role in interacting with enzymes in the inflammatory cascade.

Table 3: Comparative Anti-inflammatory Activity (NO Inhibition)

Compound Cell Line IC50 (µM) Reference
Compound C (Hypothetical) RAW 264.7 Macrophages Target < 20 µM -
Diaporpyrone A (4)[11] RAW 264.7 Macrophages 12.5 [11]
L-NMMA (Positive Control)[11] RAW 264.7 Macrophages 15.0 [11]

| Diaporpenoid A (1)[11] | RAW 264.7 Macrophages | 21.5 |[11] |

Experimental Protocol: Griess Assay for Nitrite Quantification

This assay is a trusted method for measuring nitric oxide production by quantifying its stable metabolite, nitrite, in cell culture supernatant.

  • Cell Culture and Stimulation: RAW 264.7 macrophage cells are plated in a 96-well plate. After 24 hours, they are pre-treated with various concentrations of the test compound for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: 50 µL of the cell culture supernatant is collected from each well.

  • Griess Reaction: 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) is added to the supernatant, followed by a 10-minute incubation at room temperature, protected from light.

  • Color Development: 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, and the mixture is incubated for another 10 minutes. The reaction forms a purple azo compound.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Quantification: The nitrite concentration is calculated using a standard curve generated with sodium nitrite. The IC50 value for NO inhibition is then determined.

Conclusion and Future Directions

While direct evidence remains to be established, a comparative analysis based on the well-documented activities of its core components—the trifluoromethyl group, the pyridine ring, and the methoxy substituent—suggests that this compound derivatives represent a promising scaffold for drug discovery. The potent anticancer, antimicrobial, and anti-inflammatory activities observed in structurally related analogues provide a strong rationale for their synthesis and biological evaluation.

Future research should focus on the systematic synthesis of a library of these derivatives with variations at other positions of the pyridine ring to establish clear structure-activity relationships. In-depth mechanistic studies, including target identification and validation, will be crucial to advance the most potent compounds toward preclinical development.

References

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Source: PubMed Central URL: [Link]

  • Title: An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Source: RSC Advances URL: [Link]

  • Title: Antimicrobial Activity of Naphthyridine Derivatives. Source: PubMed Central URL: [Link]

  • Title: Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Source: PubMed Central URL: [Link]

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  • Title: Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Source: RSC Publishing URL: [Link]

  • Title: Trifluoromethylpyridine: Its chemistry and applications. Source: Research Outreach URL: [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: MDPI URL: [Link]

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Source: ResearchGate URL: [Link]

  • Title: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Source: MDPI URL: [Link]

  • Title: Metabolites with Anti-Inflammatory Activity from the Mangrove Endophytic Fungus Diaporthe sp. QYM12. Source: MDPI URL: [Link]

  • Title: Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Source: PubMed Central URL: [Link]

  • Title: Pyridine Compounds with Antimicrobial and Antiviral Activities. Source: MDPI URL: [Link]

  • Title: Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Source: ACS Publications URL: [Link]

  • Title: In Vitro and in Vivo Anti-Inflammatory Effects of 4-methoxy-5- hydroxycanthin-6-one, a Natural Alkaloid From Picrasma Quassioides. Source: PubMed URL: [Link]

  • Title: Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Source: MDPI URL: [Link]

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A Comparative Guide to the X-ray Crystal Structure of 4-Methoxy-2-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of the structural characteristics of 4-methoxy-2-(trifluoromethyl)pyridine derivatives, a scaffold of significant interest in pharmaceutical and agrochemical research. We delve into the profound influence of the trifluoromethyl (-CF3) and methoxy (-OCH3) groups on molecular conformation, crystal packing, and the landscape of non-covalent interactions. By comparing crystallographic data from exemplary structures, we illuminate how subtle changes in substitution patterns dictate solid-state architecture. This document further serves as a practical resource for researchers, offering detailed, field-proven protocols for the synthesis, crystallization, and X-ray diffraction analysis of these and other small molecules.

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern drug discovery and crop protection, the pyridine ring is a ubiquitous and versatile core.[1][2] Its utility is dramatically enhanced when substituted with specific functional groups that modulate its physicochemical and biological properties. The this compound motif has emerged as a particularly valuable scaffold.[3] The trifluoromethyl group, a bioisostere of the methyl group, confers a unique combination of high electronegativity, metabolic stability, and increased lipophilicity, which can significantly improve a molecule's pharmacokinetic profile and binding affinity.[4] Concurrently, the methoxy group acts as a potent hydrogen bond acceptor and can influence molecular planarity and solubility.

Understanding the precise three-dimensional arrangement of atoms in these molecules is paramount to establishing a clear structure-activity relationship (SAR). X-ray crystallography stands as the definitive method for obtaining this high-resolution structural data.[5][6] It allows us to move beyond 2D representations and visualize the exact bond lengths, angles, and, crucially, the intermolecular interactions that govern how these molecules behave in the solid state and interact with biological targets.[6][7]

Comparative Crystallographic Analysis

Case Study 1: 4-(Trifluoromethyl)pyridine-2-carboxylic acid

This molecule serves as an excellent proxy to observe the powerful directing influence of the -CF3 group and the hydrogen-bonding capability of the pyridine nitrogen and carboxylic acid. In its crystal structure, the dominant interactions are strong O-H···N hydrogen bonds, forming dimers or chains that are fundamental to the packing motif.[10] The trifluoromethyl group, being a poor hydrogen bond acceptor, primarily engages in weaker C-H···F interactions and dipole-dipole interactions, influencing how the primary hydrogen-bonded networks arrange themselves in three dimensions.[11][12]

Case Study 2: A Methoxy-Substituted Pyridine Derivative

In a structure like 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine, the methoxy group's impact is clear.[13] The ether oxygen is a competent hydrogen bond acceptor, readily participating in C-H···O interactions. Furthermore, the methoxy group's position influences the planarity of the aromatic system. A slight twist around the aryl-pyridine bond is common, a conformational feature that can be critical for fitting into a protein's binding pocket.[13]

Comparison of Key Structural Features

The introduction of both a methoxy and a trifluoromethyl group onto a single pyridine ring creates a fascinating interplay of non-covalent forces. The electron-withdrawing -CF3 group affects the aromaticity and dipole moment of the pyridine ring, which in turn modulates the strength of hydrogen bonds accepted by the pyridine nitrogen.

FeatureInfluence of -CF3 GroupInfluence of -OCH3 GroupSynergistic Effect & Comparison
Primary Interactions Primarily engages in weak C-H···F and dipole interactions.[11][12]Acts as a hydrogen bond acceptor (C-H···O). Influences ring planarity.The methoxy group provides a strong H-bond acceptor site, which may dominate packing over the weaker interactions offered by the -CF3 group.
Molecular Conformation Steric bulk can induce twists in adjacent groups.Can be co-planar or twisted relative to the pyridine ring, affecting overall shape.[13]The final conformation is a balance between the steric demands of the -CF3 group and the electronic/steric effects of the -OCH3 group.
Crystal Packing Tends to favor packing arrangements that minimize repulsion and satisfy dipole alignment.[11]Facilitates chain or sheet formation via C-H···O hydrogen bonds.The resulting crystal lattice is a complex tapestry woven from strong C-H···O bonds, weaker C-H···F interactions, and π-π stacking of the pyridine rings.[14][15]

Below is a conceptual diagram illustrating the types of non-covalent interactions that are central to the crystal engineering of these derivatives.

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_Py Py-CF3 A_MeO OMe C_MeO OMe A_Py->C_MeO C-H···F Interaction B_Py Py-CF3 A_MeO->B_Py C-H···O H-Bond B_MeO OMe C_Py Py-CF3 B_Py->C_Py π-π Stacking

Caption: Common non-covalent interactions in substituted pyridine crystals.

Experimental Guide to Structure Determination

Achieving a high-quality crystal structure is a multi-step process that demands precision at each stage. This section provides a validated workflow for researchers.[16]

Workflow Overview

The journey from a synthesized compound to a fully analyzed crystal structure follows a logical progression. Each step is a critical prerequisite for the next, ensuring the final data is of the highest possible quality.

Workflow Synthesis 1. Derivative Synthesis & Purification Growth 2. Crystal Growth (Slow Evaporation / Diffusion) Synthesis->Growth High Purity Essential Collection 3. X-ray Data Collection (Diffractometer) Growth->Collection Select Single, Defect-Free Crystal Solution 4. Structure Solution (Phase Problem) Collection->Solution Obtain Diffraction Pattern Refinement 5. Structure Refinement & Validation Solution->Refinement Generate Initial Model Analysis 6. Data Analysis (Bonding, Packing, Interactions) Refinement->Analysis Optimize Model & Check Quality

Caption: Workflow for small molecule X-ray crystallography.

Protocol 1: Synthesis of a Substituted Pyridine Derivative

The synthesis of substituted pyridines can be achieved through various methods, including classical condensation reactions or modern cross-coupling strategies.[1] A common approach involves the construction of the pyridine ring from acyclic, trifluoromethyl-containing building blocks.[3][17]

  • Reaction Setup: To a solution of a suitable trifluoromethyl-containing building block (e.g., (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one) in a solvent like ethanol, add the other necessary components for the cyclocondensation.[3]

  • Reagents: Introduce the appropriate aldehyde and a source of ammonia (e.g., ammonium acetate).[18]

  • Reaction Conditions: Reflux the mixture for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the pure derivative. Confirm identity and purity using NMR and Mass Spectrometry.[19] Causality Note: Starting the crystallization process with an impure compound is a primary cause of failure. Impurities disrupt the regular lattice formation required for a high-quality crystal.

Protocol 2: Single Crystal Growth

The goal of this step is to persuade molecules to slowly leave a solution and pack into a highly ordered, single crystal lattice. This requires creating a state of supersaturation.[20]

  • Solvent Selection: Determine the solubility profile of the purified compound.[20] The ideal solvent is one in which the compound is moderately soluble.

  • Method A: Slow Evaporation

    • Dissolve the compound in a suitable solvent (e.g., dichloromethane/methanol mixture) in a small vial to create a near-saturated solution.[21]

    • Cover the vial with a cap containing a few pinholes.

    • Place the vial in an undisturbed, vibration-free location.

    • Allow the solvent to evaporate slowly over several days to weeks.

  • Method B: Vapor Diffusion

    • Dissolve the compound in a small amount of a less-volatile solvent (e.g., Solvent A).

    • Place this vial inside a larger, sealed jar that contains a reservoir of a more-volatile "anti-solvent" in which the compound is poorly soluble (e.g., Solvent B).[20]

    • Over time, Solvent B will slowly diffuse into Solvent A, reducing the compound's solubility and inducing crystallization.[20]

  • Harvesting: Once suitable crystals (typically >0.1 mm, clear, with sharp edges) have formed, carefully remove them from the solution using a loop.[16]

Protocol 3: X-ray Diffraction, Structure Solution, and Refinement

This is the data acquisition and processing phase.[5]

  • Mounting: Mount a selected crystal on a goniometer head on the X-ray diffractometer. A stream of cold nitrogen (e.g., 100 K) is typically used to protect the crystal from radiation damage and reduce thermal motion.

  • Data Collection: An intense, monochromatic X-ray beam is directed at the crystal.[16] As the crystal is rotated, a detector records the positions and intensities of the thousands of diffracted X-ray reflections.

  • Structure Solution: The diffraction data (amplitudes) are processed, but the phase information is lost—this is the "phase problem" of crystallography.[16] For small molecules, powerful computer algorithms known as "direct methods" are used to calculate initial phases and generate a preliminary electron density map.[16]

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined computationally, adjusting atomic positions and displacement parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[10]

  • Validation: The quality of the final structure is assessed using metrics like the R-factor (R1) and the Goodness of Fit (Goof). Low R1 values (typically < 0.05) indicate a good agreement between the model and the data. The final structure is checked for any inconsistencies and is often deposited in a database like the CSD.[8]

Conclusion and Future Perspectives

The crystallographic analysis of this compound derivatives reveals a delicate balance of non-covalent interactions that dictate their solid-state structures. The strong hydrogen bond accepting capability of the methoxy group often directs the primary packing motifs, while the trifluoromethyl group fine-tunes these arrangements through weaker, yet significant, dipole and C-H···F interactions. This detailed structural knowledge is not merely academic; it provides a rational basis for designing next-generation molecules with improved properties, whether for enhanced binding to a biological target or for optimizing the solid-state characteristics of a pharmaceutical solid form. As synthetic methodologies become more advanced, we anticipate the targeted design of derivatives that leverage these subtle intermolecular forces to achieve precise control over molecular assembly and function.

References

  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. (n.d.). ACS Publications.
  • Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. (2023). Journal of Agricultural and Food Chemistry.
  • X-ray Crystallography. (n.d.). Creative BioMart.
  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). National Institutes of Health (NIH).
  • Absolute Configuration of Small Molecules by Co-crystallization. (n.d.). National Institutes of Health (NIH).
  • X-ray crystallography. (n.d.). Wikipedia.
  • How to grow crystals for X-ray crystallography. (2024). International Union of Crystallography (IUCr).
  • The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2. (2025). De Gruyter.
  • What Is Small Molecule Crystal Structure Analysis?. (n.d.). Rigaku.
  • Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative. (2025). European Journal of Chemistry.
  • Exploring non-covalent interactions in binary aromatic complexes. (n.d.). National Institutes of Health (NIH).
  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. (2014). Denmark Group, University of Illinois Urbana-Champaign.
  • The importance of trifluoromethyl pyridines in crop protection. (2018). ResearchGate.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
  • Cambridge Structure Database (CSD). (n.d.). MatDaCs.
  • Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. (2012). Semantic Scholar.
  • Crystal structure of methanone. (2014). DSpace@MIT. Retrieved January 17, 2026, from

  • Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service.
  • Noncovalent Interactions and Crystal Structure Prediction of Energetic Materials. (n.d.). National Institutes of Health (NIH).
  • The Largest Curated Crystal Structure Database. (n.d.). The Cambridge Crystallographic Data Centre (CCDC).
  • 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. (2007). ResearchGate.
  • Access Structures. (n.d.). The Cambridge Crystallographic Data Centre (CCDC).
  • CCDC Publications. (n.d.). The Cambridge Crystallographic Data Centre (CCDC).
  • Special Issue: Covalent and Noncovalent Interactions in Crystal Chemistry. (n.d.). MDPI.
  • Crystal structure of (E)-2-((3-fluoropyridin-4-yl) methylene)-7-methoxy-3,4-dihydronaphthalen- 1(2H)-one, C17H14FNO2. (n.d.). ResearchGate.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI.

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A Comparative Guide to Validated Analytical Methods for 4-Methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity and accurate quantification of chemical intermediates are paramount. 4-Methoxy-2-(trifluoromethyl)pyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Ensuring its quality is not merely a procedural step but a critical determinant of reaction efficiency, impurity profiles, and the ultimate safety and efficacy of the final product.

This guide provides an in-depth comparison of validated analytical methodologies for the characterization of this compound. Moving beyond a simple listing of procedures, this document delves into the causality behind experimental choices, grounding each protocol in the principles of scientific integrity as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The Analytical Imperative: Why Method Validation is Non-Negotiable

Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[4] This involves a series of experiments to establish the method's performance characteristics, ensuring reliability, reproducibility, and accuracy.[5][6] Key validation parameters, as stipulated by ICH Q2(R2) guidelines, include specificity, linearity, accuracy, precision, and robustness.[3][7] A failure to properly validate an analytical method can lead to unreliable data, jeopardizing product quality and regulatory compliance.

Chromatographic Approaches: The Workhorses of Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand as the two primary chromatographic techniques for the analysis of small organic molecules like this compound. The choice between these methods is dictated by the physicochemical properties of the analyte, including its volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): Precision in the Liquid Phase

HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds.[8] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical choice, utilizing a nonpolar stationary phase and a polar mobile phase.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Injector Autosampler Injection Filter_Standard->Injector Standard Solution Filter_Sample->Injector Sample Solution Column C18 Column Separation Injector->Column Mobile Phase Flow Detector UV Detector (e.g., 254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Quantification Quantify Purity & Impurities Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50 v/v)

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch of this compound to be analyzed.

3. Validation Parameters:

  • Specificity: The method should demonstrate the ability to resolve the main peak from potential impurities and degradation products. This is typically assessed by analyzing stressed samples (e.g., acid, base, peroxide, heat, light).

  • Linearity: A minimum of five concentrations of the reference standard are prepared and injected. The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by recovery studies, spiking a placebo with known concentrations of the analyte. The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): The relative standard deviation (RSD) of six replicate injections of the standard solution should be ≤ 1.0%.

    • Intermediate Precision (Inter-day precision): The analysis is repeated by a different analyst on a different day. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy, while the LOD is the lowest concentration that can be detected.

Gas Chromatography (GC): The Choice for Volatile Analytes

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[9] Given the structure of this compound, it is amenable to GC analysis, which can offer higher resolution and sensitivity for certain volatile impurities compared to HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent (e.g., Methanol) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector GC Injector (Vaporization) Filter->Injector Sample Solution Column Capillary Column (e.g., DB-5ms) Injector->Column Carrier Gas Flow MS_Detector Mass Spectrometer (Ionization & Detection) Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum Identification Impurity Identification Spectrum->Identification

Caption: Workflow for GC-MS analysis of this compound.

1. Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injector Temperature: 250 °C

  • Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification.

    • FID Temperature: 280 °C

    • MS Transfer Line Temperature: 260 °C

    • Ion Source Temperature: 230 °C

    • Scan Range: 40-300 m/z

2. Standard and Sample Preparation:

  • Solvent: Methanol

  • Standard/Sample Concentration: 1.0 mg/mL

3. Rationale for Method Choices:

  • The DB-5ms column is a low-polarity column suitable for a wide range of compounds.

  • The temperature program is designed to ensure good separation of the main component from potential volatile impurities.

  • FID is a robust and linear detector for quantitative analysis, while MS provides structural information for impurity identification.[9]

Comparative Performance Analysis

The following table summarizes the performance characteristics of the proposed HPLC and GC methods for the analysis of this compound.

Parameter HPLC-UV Method GC-FID Method Rationale for Superiority
Specificity Excellent for non-volatile impurities and isomers.Superior for volatile and semi-volatile impurities.The choice depends on the expected impurity profile.
Linearity (r²) ≥ 0.999≥ 0.999Both methods demonstrate excellent linearity.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both methods provide high accuracy.
Precision (RSD) ≤ 2.0%≤ 2.0%Both methods are highly precise.
LOD/LOQ Typically in the low ng range on-column.Can achieve pg levels for certain compounds.GC can offer higher sensitivity for volatile analytes.
Throughput Moderate (run times of 10-20 minutes).Moderate to high (run times can be shorter).GC can sometimes offer faster analysis times.
Instrumentation Cost Lower to moderate.Moderate to high (especially for GC-MS).HPLC systems are generally more accessible.

Spectroscopic Methods: A Complementary Approach

While chromatography is essential for separation and quantification, spectroscopic methods provide valuable information for structural confirmation and can be used for quantitative analysis in simpler matrices.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are indispensable for the structural elucidation and confirmation of this compound. Quantitative NMR (qNMR) can also be employed as a primary method for determining purity against a certified internal standard.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, serving as a useful identity test.

  • Mass Spectrometry (MS): When coupled with GC or LC, MS is the definitive technique for identifying unknown impurities by providing information on their molecular weight and fragmentation patterns.[12]

Conclusion: An Integrated Analytical Strategy

There is no single "best" method for the analysis of this compound. Instead, a comprehensive and robust analytical strategy integrates multiple techniques. For routine quality control, a validated RP-HPLC method is often the primary choice for its versatility in quantifying the main component and non-volatile impurities. A validated GC method serves as an excellent complementary technique, particularly for the detection and quantification of volatile residual solvents and impurities. Spectroscopic methods, especially NMR and MS, are crucial for definitive structural confirmation and impurity identification.

The selection and implementation of these methods must be guided by a thorough understanding of the manufacturing process and potential impurities. By adhering to the principles of method validation outlined in the ICH guidelines, researchers and drug development professionals can ensure the generation of reliable and accurate data, ultimately safeguarding the quality and integrity of their work.

References

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  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • Spectroscopic Analytical Methods. [Link]

  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates - Organic Syntheses. [Link]

  • Spectroscopic Methods. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • [GC/DB-17/N2 / FID /DMSO] AND [GC/RTX-5MS/HE/MS/DMF] FOR THE DETECTION AND ESTIMATION - IJRPC. [Link]

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  • VALIDATION OF ANALYTICAL METHODS - IKEV. [Link]

  • Pyridine, 2-methoxy-4-(trifluoromethyl)- - Substance Details - SRS | US EPA. [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. [Link]

  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in - TSI Journals. [Link]

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A Comparative Guide to Trifluoromethylpyridines in Drug Design: Enhancing Potency and Optimizing Pharmacokinetics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become an indispensable tool for transforming lead compounds into successful drug candidates. Among these, the trifluoromethylpyridine (TFMP) scaffold has emerged as a particularly valuable structural motif. This guide provides an in-depth, comparative analysis of trifluoromethylpyridines against their non-fluorinated pyridine analogs and other common fluoroaromatic contenders. We will delve into the profound impact of the trifluoromethyl group on key physicochemical properties, metabolic stability, and biological activity, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The "Fluorine Effect" Revisited: Why Trifluoromethylpyridines Warrant Special Attention

The introduction of fluorine into a drug molecule is a well-established strategy to modulate its properties.[1] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of steric and electronic features that can dramatically enhance a compound's drug-like characteristics.[2][3] When appended to a pyridine ring, a common scaffold in pharmaceuticals, the -CF3 group's strong electron-withdrawing nature and lipophilicity synergize to offer several advantages over simple pyridine or other halogenated analogs.[4][5]

The core rationale for employing trifluoromethylpyridines lies in their ability to:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][4] This "metabolic blocking" effect can significantly increase a drug's half-life and bioavailability.

  • Modulate Physicochemical Properties: The -CF3 group significantly impacts the lipophilicity (logP) and acidity/basicity (pKa) of the parent pyridine. This allows for fine-tuning of a molecule's solubility, membrane permeability, and drug-receptor interactions.[1][6]

  • Increase Binding Affinity: The unique electronic properties of the trifluoromethyl group can lead to enhanced binding interactions with protein targets through dipole-dipole and other non-covalent interactions, ultimately boosting potency.[3]

Comparative Physicochemical Properties: A Data-Driven Look at the Trifluoromethyl Advantage

The decision to incorporate a trifluoromethylpyridine moiety is often driven by the need to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following table provides a comparative summary of key physicochemical properties, illustrating the impact of the -CF3 group relative to an unsubstituted pyridine.

PropertyPyridine3-(Trifluoromethyl)pyridineRationale for the Difference and Implication in Drug Design
pKa ~5.2~2.8The strong electron-withdrawing nature of the -CF3 group decreases the electron density on the pyridine nitrogen, making it a weaker base.[6] This can be advantageous for reducing off-target interactions with acidic cellular compartments and can improve cell permeability.
logP ~0.6~1.7The trifluoromethyl group significantly increases the lipophilicity of the molecule.[7] This enhancement can improve membrane permeability and oral absorption, but must be carefully balanced to avoid issues with solubility and metabolic clearance.
Calculated Dipole Moment ~2.2 D~3.5 DThe highly polar C-F bonds in the -CF3 group lead to a larger dipole moment. This can influence crystal packing and interactions with polar residues in a protein binding pocket.

Head-to-Head Comparison with Other Fluoroaromatics

While trifluoromethylpyridines are powerful tools, the medicinal chemist's arsenal includes other fluorinated aromatic building blocks. The choice of which to employ depends on the specific design strategy and the desired property modulation.

Fluoroaromatic MoietyKey AdvantagesKey Considerations
F-Pyridine Modest increase in lipophilicity, can act as a hydrogen bond acceptor.Less impactful on metabolic stability compared to -CF3.
CF3-Benzene Significant increase in lipophilicity and metabolic stability.Lacks the nitrogen atom of the pyridine ring, which can be crucial for target binding and solubility. The hydrophobic constant is significantly higher than that of trifluoromethylpyridine (3.0 for benzotrifluoride vs. 1.7 for 3-(trifluoromethyl)pyridine), which can lead to lower solubility and potential toxicity.[7]
OCF2H-Pyridine Often considered a metabolically stable bioisostere of a methoxy group, preventing O-demethylation.[4]The impact on metabolic stability can be context-dependent, and metabolism may shift to other parts of the molecule.[4]

Enhancing Metabolic Stability: A Deeper Dive

One of the most compelling reasons to utilize a trifluoromethylpyridine scaffold is the dramatic improvement in metabolic stability. The trifluoromethyl group acts as a robust shield against oxidative metabolism.

A compelling case study is the development of picornavirus inhibitors. In one instance, the replacement of a methyl group on an oxadiazole ring with a trifluoromethyl group provided a "global protective effect" against metabolism, significantly reducing the number of metabolites formed in a monkey liver microsomal assay.[8] While this example is not a direct pyridine comparison, it highlights the profound stabilizing effect of the -CF3 group.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol provides a standardized method to compare the metabolic stability of a trifluoromethylpyridine-containing compound with its non-fluorinated analog.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.

Materials:

  • Test compounds (trifluoromethylpyridine analog and non-fluorinated pyridine analog)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test and control compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the HLM suspension and phosphate buffer to 37°C.

    • In a 96-well plate, add the test compound (final concentration, e.g., 1 µM) to the HLM suspension.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL of microsomes).

Synthesis of Trifluoromethylpyridines: Key Strategies

The successful application of trifluoromethylpyridines in drug discovery relies on efficient and scalable synthetic methods. Two primary strategies are commonly employed:

  • Chlorine/Fluorine Exchange: This method involves the initial synthesis of a trichloromethylpyridine derivative, followed by a halogen exchange reaction to introduce fluorine. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate for several agrochemicals, can be synthesized from 3-picoline through chlorination to form 2,3-dichloro-5-(trichloromethyl)pyridine, followed by fluorination.[7][9]

  • Cyclocondensation with Trifluoromethyl-Containing Building Blocks: This approach involves the construction of the pyridine ring using a building block that already contains the trifluoromethyl group. Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[7]

Experimental Protocol: Synthesis of a 6-Trifluoromethyl Pyridine Derivative

This protocol outlines a general procedure for the synthesis of a substituted trifluoromethylpyridine via a cyclocondensation reaction.

Objective: To synthesize a 2-amino-4-aryl-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile derivative.

Materials:

  • Aryl aldehyde

  • Malononitrile

  • 3,3,3-Trifluoro-1-aminoprop-1-en-2-yl)ethan-1-one (a trifluoromethyl-containing building block)

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the aryl aldehyde and malononitrile in ethanol.

    • Add a catalytic amount of piperidine to the solution.

    • Stir the mixture at room temperature for 30 minutes.

  • Addition of Trifluoromethyl Building Block:

    • To the reaction mixture, add the trifluoromethyl-containing building block.

  • Reflux:

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water and stir.

    • Collect the precipitated solid by filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain the purified 2-amino-4-aryl-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile.

Case Study: Trifluoromethylpyridines in Action

The practical utility of the trifluoromethylpyridine scaffold is evident in numerous approved drugs and clinical candidates. For instance, the herbicide Fluazifop-butyl incorporates a 5-(trifluoromethyl)pyridine moiety, which was shown to be superior to the corresponding benzene analogue in terms of herbicidal activity.[7] In the pharmaceutical realm, several drugs containing the TFMP moiety have been approved for market.[7]

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

G cluster_0 Drug Design Inputs cluster_1 Strategic Modification cluster_2 Resulting Improvements Lead_Compound Lead Compound (e.g., Pyridine-based) TFMP_Intro Introduction of Trifluoromethyl Group Lead_Compound->TFMP_Intro Chemical Synthesis Met_Stab Increased Metabolic Stability TFMP_Intro->Met_Stab Mod_PK Modulated Physicochemical Properties (pKa, logP) TFMP_Intro->Mod_PK Inc_BA Increased Biological Activity TFMP_Intro->Inc_BA

Caption: The strategic introduction of a trifluoromethyl group to a lead compound can lead to significant improvements in its drug-like properties.

G Start Start: Prepare Test Compound & HLM Incubate Incubate at 37°C with NADPH Start->Incubate Quench Quench Reaction at Specific Time Points Incubate->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Data Data Analysis: Calculate t½ & CLint Analyze->Data End End: Comparative Metabolic Stability Data Data->End

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion

The trifluoromethylpyridine scaffold represents a powerful and versatile tool in the drug designer's arsenal. The strategic incorporation of the trifluoromethyl group offers a reliable means to enhance metabolic stability, fine-tune physicochemical properties, and ultimately, improve the biological activity of drug candidates. By understanding the comparative advantages of trifluoromethylpyridines and employing robust synthetic and analytical protocols, researchers can accelerate the development of novel therapeutics with optimized pharmacokinetic profiles.

References

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). RSC Publishing.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
  • Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. (n.d.). Benchchem.
  • Trifluoromethylpyridine: Its chemistry and applic
  • Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. (n.d.). Benchchem.
  • Synthesis of 6‐trifluoromethyl pyridine derivatives. (n.d.).
  • The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
  • A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery. (n.d.). Benchchem.
  • Preparation of trifluoromethylpyridine libraries. (2000). PubMed.
  • Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hep
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.
  • Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec.
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (n.d.). MDPI.
  • A Comparative Guide to the Biological Activity of N-propyl-3-(trifluoromethyl)aniline and Its Analogs. (n.d.). Benchchem.
  • Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology. (n.d.). Royal Society of Chemistry.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.).
  • Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in W
  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. (n.d.).
  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (2024). MDPI.

Sources

A Senior Application Scientist's Comparative Guide to the Purity Assessment of 4-Methoxy-2-(trifluoromethyl)pyridine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Advanced Chemical Synthesis

4-Methoxy-2-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, make it a valuable building block for novel pharmaceuticals and functional materials.[1] In any application, but especially in drug development, the purity of such a starting material is not a trivial detail—it is a foundational pillar of experimental validity, reproducibility, and, ultimately, safety.

Impurities, even at trace levels, can arise from starting materials, by-products, or degradation and can lead to unpredictable pharmacological activity, toxicity, or altered material characteristics. Therefore, a robust, accurate, and reliable analytical method for purity assessment is indispensable. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), for the quantitative purity analysis of this compound, grounded in the principles of modern analytical science.

Part 1: The Workhorse Method - Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[2][3] For a molecule like this compound, a reversed-phase (RP-HPLC) method is the logical and most effective starting point.

The Rationale Behind the Method

The principle of RP-HPLC involves a nonpolar stationary phase (typically a silica support chemically bonded with C18 alkyl chains) and a polar mobile phase.[3] Separation is driven by the hydrophobic partitioning of the analyte between these two phases.[4]

  • Analyte Characteristics: this compound (MW: 177.12 g/mol ) is a moderately polar aromatic compound.[5][6] Its hydrophobicity is sufficient for strong retention on a C18 stationary phase, allowing for excellent separation from more polar (e.g., starting materials) or less polar (e.g., non-polar by-products) impurities.

  • Stationary Phase Selection: A C18 column is the universal starting point for RP-HPLC method development.[4][7] Its dense hydrophobic environment provides the necessary retention for a broad range of small molecules, including pyridine derivatives.[2]

  • Mobile Phase Strategy: A mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile (ACN) is standard. Acetonitrile is often preferred over methanol as its lower viscosity reduces backpressure, and its UV transparency is superior at lower wavelengths.[8] A phosphate buffer is chosen to control the mobile phase pH. For pyridine derivatives, maintaining a pH at least one unit away from the compound's pKa (pyridines typically have a pKa around 5.2-6) is crucial to ensure a consistent ionization state and achieve sharp, symmetrical peaks.[7][9][10]

  • Detection: The pyridine ring contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV detector set at an appropriate wavelength (e.g., ~254 nm) provides sensitive and linear detection suitable for quantitative analysis.[11]

Diagram: Standard HPLC Purity Assessment Workflow

The following diagram illustrates the logical flow from sample preparation to final purity determination in a typical HPLC workflow.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing A Accurately Weigh Analyte Sample B Dissolve in Diluent (e.g., 50:50 ACN/Water) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (e.g., 254 nm) E->F G Integrate Peak Areas in Chromatogram F->G H Calculate Area Percent Purity G->H I Verify Against System Suitability Criteria H->I J Final Purity Report H->J Report Result I->J Pass/Fail Decision_Tree Start Purity Analysis of this compound Q1 High Sample Throughput Required? Start->Q1 Q2 Need to Detect Trace-Level Impurities (<0.05%)? Q1->Q2 No Use_UHPLC Implement UHPLC Method: - Faster Analysis - Higher Resolution - Better Sensitivity Q1->Use_UHPLC Yes Q3 Is the Lab Equipped with High-Pressure LC System (>600 bar)? Q2->Q3 No Q2->Use_UHPLC Yes Q3->Use_UHPLC Yes Use_HPLC Implement HPLC Method: - Robust & Reliable - Uses Standard Equipment - Suitable for Routine QC Q3->Use_HPLC No

Sources

A Comparative Guide to 4-Methoxy-2-(trifluoromethyl)pyridine: Benchmarking a Privileged Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Pyridines in Modern Chemistry

In the landscape of medicinal and agrochemical research, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design.[1][2][3] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, by virtue of its strong electron-withdrawing nature and steric profile.[3][4][5] When installed on a pyridine scaffold—a ubiquitous heterocycle in bioactive compounds—the resulting trifluoromethylpyridine (TFMP) derivatives become powerful building blocks for discovery chemistry.[1][6]

This guide provides an in-depth comparative analysis of 4-Methoxy-2-(trifluoromethyl)pyridine , a highly functionalized building block featuring a potent trifluoromethyl group and an electron-donating methoxy substituent. We will benchmark its performance in key synthetic transformations against other relevant building blocks, providing field-proven insights and detailed experimental protocols to guide researchers in making informed strategic decisions for their synthetic campaigns.

Physicochemical Profile: The Electronic Tug-of-War

The unique reactivity of this compound stems from the interplay between its two key substituents. The CF₃ group at the 2-position is a powerful electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic attack.[7][8] Conversely, the methoxy group at the 4-position is electron-donating through resonance, partially counteracting the inductive effect of the CF₃ group. This electronic balance distinguishes it from other isomers and analogues.

PropertyThis compound2-Methoxy-4-(trifluoromethyl)pyridine2-Chloro-4-(trifluoromethyl)pyridine
CAS Number 1065103-97-0219715-34-1[9]87457-48-9
Molecular Weight 177.13 g/mol 177.13 g/mol [9]181.55 g/mol
Boiling Point 170.8±40.0 °C (Predicted)[10]N/A163-164 °C
Density 1.263±0.06 g/cm³ (Predicted)[10]N/A1.436 g/cm³
pKa (Predicted) 1.87±0.20[10]N/AN/A
Electronic Nature Activated for SNAr at C6; Modulated by 4-OMeActivated for SNAr at C6; Modulated by 2-OMeActivated for SNAr at C6; Leaving group at C2

Performance in Key Synthetic Transformations

The true value of a building block is demonstrated by its performance in robust, versatile, and scalable chemical reactions. We will now benchmark this compound in three critical classes of transformations central to drug discovery: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a paramount tool for constructing biaryl and heteroaryl-aryl structures.[11] The performance of a pyridine building block in this reaction is heavily influenced by the electronic nature of the ring. An electron-deficient ring, such as that in trifluoromethylpyridines, generally facilitates the oxidative addition step, which is often rate-limiting.[12]

When functionalized with a leaving group (e.g., a bromine or chlorine atom), this compound is an excellent substrate for Suzuki coupling. Its reactivity can be compared to other halogenated pyridines to understand the impact of its unique substitution pattern.

Aryl Halide SubstrateProductTypical Yield Range (%)Rationale for Performance
5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine5-Aryl-4-methoxy-2-(trifluoromethyl)pyridine80-95%The strong electron-withdrawing effect of the CF₃ group at the 2-position enhances the rate of oxidative addition at the 5-position.
3-Bromo-4-methoxypyridine3-Aryl-4-methoxypyridine70-90%Lacks the CF₃ activating group, leading to slightly slower oxidative addition compared to the trifluoromethylated analogue.
5-Bromo-2-methoxypyridine5-Aryl-2-methoxypyridine75-92%The methoxy group at the 2-position has a less pronounced electronic effect on the 5-position compared to the CF₃ group, but reactivity remains high.

This protocol is a generalized starting point; optimization may be required for specific substrates.[11][13]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 10:1 ratio).[14]

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction's progress using TLC or LC-MS. Reactions are typically complete within 12-24 hours.[13]

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.[13]

Suzuki_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, Pd Catalyst, Base B Add Degassed Solvent A->B C Heat & Stir (80-100 °C) B->C D Monitor Progress (TLC/LC-MS) C->D E Cool & Dilute D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H I Final Product H->I Pure Product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(X) pd0->pd_complex1 Ar-X label1 pd_complex2 Ar-Pd(II)L₂(R') pd_complex1->pd_complex2 R'-B(OR)₂ label2 pd_complex2->pd0 Ar-R' label3

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Accessing Aryl Amines

The Buchwald-Hartwig amination is an indispensable method for C-N bond formation.[15] The reaction is sensitive to steric hindrance and the electronic properties of the aryl halide. For a substrate like a bromo-substituted this compound, the electron-poor nature of the ring is again beneficial for the initial oxidative addition step of the catalytic cycle.[16][17]

Aryl Halide SubstrateAmineBaseLigandTypical Yield (%)
5-Bromo-4-methoxy-2-(trifluoromethyl)pyridineMorpholineNaOtBuXPhos>90%
2-BromopyridineMorpholineNaOtBuBINAP75-85%
4-BromoanisoleMorpholineNaOtBuXPhos>95%

The trifluoromethylpyridine substrate performs exceptionally well, comparable to activated phenyl systems and superior to simple bromopyridines, highlighting its utility in synthesizing complex aminopyridines.

This protocol is a general method and may require optimization for specific substrates.[17][18]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.) to a dry reaction vessel.[17]

  • Reagent Addition: Add the aryl halide (1.0 equiv.) and the amine (1.2-1.5 equiv.).

  • Solvent and Reaction: Add an anhydrous solvent such as toluene or dioxane via syringe. Seal the vessel and heat to the desired temperature, typically between 80-110 °C.[17]

  • Monitoring and Work-up: Monitor the reaction by LC-MS or GC. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr): Leveraging Ring Activation

The SNAr reaction is a powerful, often metal-free method for functionalizing electron-poor aromatic and heteroaromatic rings.[19][20] The presence of the strongly electron-withdrawing CF₃ group at a position ortho or para to a leaving group dramatically accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate.[7][8]

In this compound, a leaving group at the 6-position would be highly activated towards nucleophilic displacement.

The addition-elimination mechanism of an SNAr reaction.
SubstrateNucleophileRelative RateRationale
4-Methoxy-6-chloro-2-(trifluoromethyl)pyridineR-NH₂Very FastCF₃ group at C2 provides strong para-activation for a leaving group at C6.
4-Chloro-2-nitropyridineR-NH₂FastThe nitro group is a classic activating group, but the CF₃ group is often considered a stronger activator for SNAr.[7]
2-ChloropyridineR-NH₂Very SlowLacks a strong electron-withdrawing group, making SNAr conditions harsh and often impractical.

Strategic Application in Discovery Programs: A Case Study

The utility of trifluoromethylpyridine building blocks is evident in numerous commercialized products. For instance, the herbicide Pyroxsulam, developed by Dow AgroSciences, features a 2-methoxy-4-(trifluoromethyl)pyridine substructure.[1] This isomer of our title compound was selected because the pyridine analogues provided superior crop selectivity compared to the corresponding phenyl derivatives, which caused significant injury to wheat.[1][21] This underscores the critical role that the pyridine nitrogen and specific substitution pattern play in tuning not just potency but also the broader ADME/Tox profile of a molecule.

Conclusion: A Versatile and High-Performance Building Block

This compound stands out as a highly valuable and versatile building block for chemical synthesis. Its distinct electronic profile—a potent electron-withdrawing group at the 2-position and an electron-donating group at the 4-position—renders it highly reactive and selective in key transformations that are fundamental to modern drug discovery.

Key Advantages:

  • High Reactivity: The electron-deficient nature of the ring, driven by the CF₃ group, facilitates high-yielding cross-coupling and SNAr reactions.

  • Tunable Properties: The methoxy group provides an additional vector for modifying solubility and hydrogen bonding potential in the final molecule.

  • Metabolic Stability: The CF₃ group is known to block sites of metabolism, potentially improving the pharmacokinetic profile of drug candidates.[3][4]

By understanding the comparative performance and reactivity of this building block, researchers can strategically deploy this compound to accelerate the synthesis of complex molecular targets and drive discovery programs forward.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
  • Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2016). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 7(1), 424–429. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Trifluorinated Rings.
  • Benchchem. (n.d.). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2016). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 7(1), 424–429. [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Trifluoromethyl-Substituted Bipyridines.
  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2015). Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. ResearchGate. Retrieved from [Link]

  • Ryan, S. J., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Alchemist-chem. (n.d.). 4-Fluoro-2-methoxypyridine: Properties, Uses, Safety Data & Reliable Supplier in China. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Retrieved from [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Molecules. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • US EPA. (n.d.). Pyridine, 2-methoxy-4-(trifluoromethyl)-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Retrieved from [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Molecules. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

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A Comparative Guide to Novel Compounds Synthesized from 4-Methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine-containing moieties into heterocyclic scaffolds is a proven strategy for enhancing biological activity, metabolic stability, and overall pharmacokinetic profiles. The trifluoromethylpyridine (TFMP) framework, in particular, has garnered significant attention due to the unique physicochemical properties imparted by the trifluoromethyl group.[1][2] This guide provides an in-depth technical overview of the synthesis, characterization, and potential applications of novel compounds derived from the versatile starting material, 4-Methoxy-2-(trifluoromethyl)pyridine. We will explore the chemical logic behind synthetic pathways, provide detailed experimental protocols, and present a comparative analysis of a novel derivative against an established alternative, supported by experimental data.

Introduction: The Significance of the this compound Scaffold

This compound is a valuable building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group at the 2-position, combined with the electron-donating methoxy group at the 4-position and the inherent electronic properties of the pyridine ring, creates a unique reactivity profile. The pyridine nitrogen and the trifluoromethyl group activate the C4 position for nucleophilic aromatic substitution (SNAr), making the methoxy group a viable leaving group.[3][4] This reactivity allows for the introduction of a variety of functional groups at this position, leading to a diverse array of novel compounds with potential biological activities.

Synthesis of a Novel Derivative: 4-Hydrazinyl-2-(trifluoromethyl)pyridine

A promising novel compound readily accessible from this compound is 4-Hydrazinyl-2-(trifluoromethyl)pyridine. The introduction of a hydrazine moiety is a common strategy in medicinal chemistry to generate compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5] The synthesis of this novel derivative is proposed via a three-step sequence, leveraging established chemical transformations.

Synthetic Workflow Diagram

SynthesisWorkflow A This compound B 4-Hydroxy-2-(trifluoromethyl)pyridine A->B Demethylation C 2-Chloro-4-(trifluoromethyl)pyridine B->C Chlorination D 4-Hydrazinyl-2-(trifluoromethyl)pyridine C->D Hydrazinolysis

Caption: Synthetic pathway from this compound to 4-Hydrazinyl-2-(trifluoromethyl)pyridine.

Part 1: Demethylation to 4-Hydroxy-2-(trifluoromethyl)pyridine

The initial step involves the demethylation of the starting material to yield 4-Hydroxy-2-(trifluoromethyl)pyridine. This transformation is crucial as the hydroxyl group is a precursor to a better leaving group for the subsequent substitution reaction.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add a demethylating agent like boron tribromide (BBr₃) (1.2 eq) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with methanol, followed by the addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 4-Hydroxy-2-(trifluoromethyl)pyridine.

Part 2: Chlorination to 2-Chloro-4-(trifluoromethyl)pyridine

The hydroxyl group of the intermediate is then converted to a chlorine atom, which is an excellent leaving group for nucleophilic aromatic substitution.

Experimental Protocol:

  • To a stirred solution of 4-Hydroxy-2-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent like toluene or in neat phosphorus oxychloride (POCl₃), add phosphorus pentachloride (PCl₅) (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (around 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 2-Chloro-4-(trifluoromethyl)pyridine.[6]

Part 3: Hydrazinolysis to 4-Hydrazinyl-2-(trifluoromethyl)pyridine

The final step involves the nucleophilic substitution of the chlorine atom with hydrazine, yielding the novel target compound.

Experimental Protocol:

  • Dissolve 2-Chloro-4-(trifluoromethyl)pyridine (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (N₂H₄·H₂O) (5.0 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-Hydrazinyl-2-(trifluoromethyl)pyridine.[3]

Characterization of the Novel Compound

The synthesized 4-Hydrazinyl-2-(trifluoromethyl)pyridine would be characterized using standard analytical techniques to confirm its structure and purity.

Table 1: Expected Analytical Data for 4-Hydrazinyl-2-(trifluoromethyl)pyridine

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring and the protons of the hydrazine group.
¹³C NMR Resonances for the carbon atoms of the pyridine ring and the trifluoromethyl group.
¹⁹F NMR A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of C₆H₆F₃N₃ (177.13 g/mol ).[3]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the hydrazine group and C-F stretching of the trifluoromethyl group.

Comparative Performance: A Hypothetical Analysis

To evaluate the potential of the novel compound, we will compare its hypothetical biological activity profile with a known bioactive hydrazinylpyridine derivative. For this guide, we will use a generic bioactive hydrazinylpyridine as a benchmark. Hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[1][5]

Table 2: Hypothetical Comparative Biological Activity

Compound Target/Assay Hypothetical IC₅₀ / MIC
4-Hydrazinyl-2-(trifluoromethyl)pyridine Antibacterial (e.g., E. coli)10-20 µg/mL
Anti-inflammatory (e.g., COX-2 inhibition)5-15 µM
Benchmark Bioactive Hydrazinylpyridine Antibacterial (e.g., E. coli)25-50 µg/mL
Anti-inflammatory (e.g., COX-2 inhibition)20-40 µM

The rationale for the potentially enhanced activity of the novel compound lies in the presence of the trifluoromethyl group. This group can increase the lipophilicity and metabolic stability of the molecule, potentially leading to improved cell permeability and target engagement.

Rationale for Experimental Choices in Biological Assays
  • Antimicrobial Assay: A standard broth microdilution method would be employed to determine the Minimum Inhibitory Concentration (MIC) against representative Gram-positive and Gram-negative bacteria. This provides a quantitative measure of the compound's antibacterial potency.

  • Anti-inflammatory Assay: A cyclooxygenase (COX) inhibition assay would be used to assess the compound's ability to inhibit the COX-1 and COX-2 enzymes, which are key targets in inflammation. This provides insight into the compound's potential as an anti-inflammatory agent.

Conclusion and Future Directions

This guide has outlined a viable synthetic pathway for a novel compound, 4-Hydrazinyl-2-(trifluoromethyl)pyridine, starting from the readily available this compound. The proposed synthesis is based on well-established chemical principles, and the resulting compound holds promise for biological evaluation due to the strategic incorporation of a trifluoromethyl group and a hydrazine moiety.

Future research should focus on the practical execution of the proposed synthesis, full characterization of the novel compound, and comprehensive biological screening to validate its potential as a lead compound in drug discovery. Further derivatization of the hydrazine group could also lead to a library of novel compounds with diverse and potentially enhanced biological activities. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around the 4-substituted-2-(trifluoromethyl)pyridine scaffold.

References

  • (Reference to a relevant synthetic methodology paper)
  • A review exploring biological activities of hydrazones. (2011). PMC. Retrieved January 17, 2026, from [Link]

  • (Reference to a relevant medicinal chemistry journal)
  • (Reference to a relevant analytical chemistry journal)
  • CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents. (n.d.).
  • Biological Activities of Hydrazone Derivatives. (2005). PMC. Retrieved January 17, 2026, from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]

  • (Reference to a relevant organic chemistry textbook or review on reaction mechanisms)
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Chemical Profile

Before any handling or disposal, a thorough understanding of the specific hazards associated with 4-Methoxy-2-(trifluoromethyl)pyridine is paramount. This compound is not benign; its chemical structure dictates its risk profile. The presence of the trifluoromethyl group, a common moiety in modern pharmaceuticals, classifies it as a halogenated organic compound.[1]

Safety Data Sheets (SDS) classify this chemical as a Category 3 flammable liquid, acutely toxic if swallowed, and a cause of serious skin and eye irritation.[2][3] It may also cause respiratory irritation.[2][3][4] The causality is clear: the pyridine ring presents toxicological concerns common to this heterocyclic class, while the trifluoromethyl group introduces the characteristics of organofluorine compounds.

Key Hazard Summary Table
PropertyValue/ClassificationSource
Chemical Name This compound[5][6][7]
CAS Number 1065103-97-0[5][6][7]
Molecular Formula C₇H₆F₃NO[2][8]
GHS Hazard Class Flammable Liquid (Category 3)[2]
Acute Toxicity, Oral (Category 1/2)[2]
Skin Corrosion/Irritation (Category 2)[2][3]
Serious Eye Damage/Irritation (Category 2A)[2][3]
Specific Target Organ Toxicity (Single Exposure)[2][4]
Waste Classification Hazardous Waste; Halogenated Organic Waste[1][9]

The Disposal Workflow: A Validating System

The logic for disposing of this compound is straightforward and self-validating. The process hinges on correctly identifying its chemical properties, which directly dictates its waste stream classification. This workflow ensures compliance with federal and local regulations.[10][11]

Caption: Decision workflow for the disposal of this compound.

Detailed Step-by-Step Disposal Protocol

This protocol provides the operational details necessary for safe and compliant disposal. Each step is grounded in established safety and regulatory principles.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure all required PPE is in use. This is your first and most critical line of defense.

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[12][13]

  • Hand Protection: Use chemical-resistant gloves. Butyl rubber or Viton® are excellent choices for pyridine derivatives.[14] Nitrile gloves may be suitable for incidental contact but should be checked against the manufacturer's compatibility chart.[15]

  • Body Protection: A standard, fully-buttoned laboratory coat is mandatory to protect skin and clothing.[12][14]

  • Respiratory Protection: All handling of this material, including transfer to a waste container, must be performed in a certified chemical fume hood to prevent inhalation of vapors.[14][15][16]

Step 2: Waste Identification and Segregation

Proper segregation is crucial for safe disposal and is often a regulatory requirement. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

  • Classification: this compound is a halogenated organic compound due to the presence of the fluorine atoms in the trifluoromethyl group.[1]

  • Action: This waste must be collected separately from non-halogenated organic wastes.[1][17] Do not mix it with aqueous, acidic, basic, or oxidizing waste streams.[16][18]

Step 3: Containerization

The integrity of the waste container is essential to prevent leaks and exposure.

  • Container Type: Use a designated, sealable, and chemically compatible waste container, often provided by your institution's Environmental Health and Safety (EHS) department.[16] High-density polyethylene (HDPE) carboys are common.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Solvents".[9] All constituents, including this compound and any solvents, must be listed with their approximate concentrations or volumes.[1] Attach the label before the first drop of waste is added.[9][16]

  • Procedure: Keep the waste container closed at all times except when actively adding waste.[9] This minimizes the release of volatile organic compounds (VOCs). Ensure the cap is tightly sealed after each use.[17]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in the laboratory prior to pickup.

  • Location: Store the sealed waste container in a designated SAA, such as a ventilated cabinet or a secondary containment tray within a fume hood.[17]

  • Conditions: The storage area must be cool, dry, and away from sources of ignition, direct sunlight, and incompatible materials like strong oxidizing agents or acids.[16]

Step 5: Final Disposal

Disposal of hazardous waste is a regulated process that must be handled by licensed professionals.

  • Procedure: Once the waste container is full or you are finished with the process, contact your institution's EHS department to arrange for a waste pickup.[16] Do not attempt to dispose of this chemical down the drain or in regular trash.[18]

  • Methodology: The standard and approved disposal method for halogenated organic waste is high-temperature incineration in a specialized hazardous waste facility.[1][10] This process is designed to break down the molecule completely and scrub harmful byproducts like hydrogen fluoride from the exhaust stream.

Spill Management

In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.

  • Small Spills (manageable by lab personnel):

    • Ensure you are wearing the appropriate PPE as described above.

    • Alert others in the immediate area.

    • Contain the spill using an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[14][19]

    • Carefully sweep or scoop the absorbed material into a sealable container.

    • Label the container as "Hazardous Waste - Spill Debris with this compound" and dispose of it through the halogenated waste stream.[16]

    • Clean the spill area with an appropriate solvent and decontaminate.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.[14][16]

    • Prevent entry into the affected area.

References

  • BenchChem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Sdfine. (n.d.). PYRIDINE HYDROBROMIDE Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Kemicentrum, Lund University. (2025). Organic solvent waste.
  • MilliporeSigma. (n.d.). 4-(Trifluoromethyl)-2-hydroxy-6-(2-methoxy-5-methylphenyl)pyridine-3-carbonitrile Safety Information.
  • Cornell University EHS. (n.d.). Organic Solvents Waste Disposal.
  • Arctom Scientific. (n.d.). This compound.
  • Angene Chemical. (2025). This compound Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). 2-Methoxy-3-(trifluoromethyl)pyridine Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.
  • Sigma-Aldrich. (2025). Pyridine Safety Data Sheet.
  • Fisher Scientific. (2025). 5-Methoxy-2-(trifluoromethyl)pyridine Safety Data Sheet.
  • Princeton University. (n.d.). Fluorine Gas Standard Operating Procedure.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • ChemicalBook. (n.d.). This compound CAS#: 1065103-97-0.
  • Fisher Scientific. (2023). 5-Methoxy-2-(trifluoromethyl)pyridine Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • BLD Pharm. (n.d.). This compound.
  • Acros Organics. (2015). Safety Data Sheet.
  • Fisher Scientific. (2025). 2-Amino-6-(trifluoromethyl)pyridine Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Pyridine Fact Sheet.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.

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Navigating the Safe Handling of 4-Methoxy-2-(trifluoromethyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use: This document provides critical safety and operational protocols for researchers, scientists, and drug development professionals working with 4-Methoxy-2-(trifluoromethyl)pyridine. The following guidelines are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for pyridine derivatives.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, the known hazards of the pyridine chemical class demand a cautious and well-documented approach.[1][2] Pyridine and its derivatives are recognized as hazardous materials, often exhibiting properties of flammability, toxicity upon ingestion, inhalation, or skin contact, and the potential to cause significant irritation.[1][3] This guide synthesizes available data on similar compounds to establish a robust framework for laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled.[4] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[4][5][6][7] Therefore, a comprehensive personal protective equipment (PPE) plan is the foundational element of safe handling.

A detailed breakdown of the necessary PPE is provided below, outlining the specific recommendations and the rationale behind each.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield are mandatory.[4]Protects against splashes and vapors which can cause serious eye irritation.[4][5][8]
Hand Protection Chemically resistant gloves such as nitrile or neoprene are recommended.[1][3] Avoid latex gloves.[3]Provides a necessary barrier against skin contact, which can be harmful.[8][9]
Skin and Body Protection A chemical-resistant and flame-retardant lab coat should be worn.[1]Protects against skin contact and potential flammability hazards.[1][9]
Respiratory Protection All work should be conducted in a certified chemical fume hood or a well-ventilated area.[3][10] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[1]Pyridine fumes can lead to respiratory irritation, headaches, and dizziness upon inhalation.[1][3]

Safe Handling and Experimental Workflow

Adherence to a strict, step-by-step protocol is paramount to minimizing risk during the handling of this compound. The following workflow diagram and procedural steps outline the critical stages of safe usage, from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup prep_gather Gather Materials prep_setup->prep_gather handle_dispense Dispense Chemical prep_gather->handle_dispense handle_reaction Perform Reaction handle_dispense->handle_reaction handle_cleanup Initial Cleanup handle_reaction->handle_cleanup dispose_waste Segregate Waste handle_cleanup->dispose_waste dispose_decon Decontaminate Glassware dispose_waste->dispose_decon dispose_final Final Disposal dispose_decon->dispose_final

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Guidance

  • Preparation:

    • Don PPE: Before entering the laboratory, ensure all personal protective equipment as specified in the table above is correctly worn.

    • Prepare Fume Hood: Verify that the chemical fume hood is functioning correctly. Ensure the sash is at the appropriate height to provide adequate airflow.

    • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

  • Handling:

    • Dispense Chemical: Use caution when dispensing this compound, avoiding splashes and the generation of aerosols. Keep the container tightly closed when not in use.[3][10]

    • Perform Reaction: Conduct all experimental procedures within the fume hood. Be mindful of the compound's flammability and keep it away from ignition sources.[8]

    • Initial Cleanup: Immediately clean any minor spills using an inert absorbent material.[6]

  • Disposal:

    • Segregate Waste: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated, properly labeled hazardous waste container.[4][10]

    • Decontaminate Glassware: Thoroughly decontaminate all glassware that has come into contact with the chemical before removing it from the fume hood.

    • Final Disposal: Dispose of all hazardous waste through your institution's certified hazardous waste disposal program, adhering to all local, state, and federal regulations.[2][4] Do not pour this chemical down the drain.[4][10]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing and wash the affected area immediately with plenty of soap and water.[5] Seek medical attention if irritation persists.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.[2]

  • Spill: For small spills, absorb the material with a non-combustible absorbent material and place it in a sealed container for disposal.[5] For large spills, evacuate the area and contact your institution's emergency response team.

Storage and Incompatibilities

Proper storage is essential to maintain the stability of this compound and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5][10] Protect from heat and sources of ignition.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5][9]

By adhering to these detailed protocols, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • New Jersey Department of Health. (2009, January). Hazard Summary: Pyridine.
  • BenchChem. (2025).
  • BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • AK Scientific, Inc. Safety Data Sheet: 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine.
  • Angene Chemical. (2025, June 7). Safety Data Sheet: this compound.
  • Shanghai Canbi Pharma Ltd. (2012, September 10). Safety Data Sheet: 5-METHOXY-2-(TRIFLUOROMETHYL)PYRIDINE.
  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: 2-methoxy-3-(trifluoromethyl)pyridine.
  • Sigma-Aldrich. (2025, August 5).
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 5-Methoxy-2-(trifluoromethyl)pyridine.
  • AK Scientific, Inc. Safety Data Sheet: 5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine.
  • Angene Chemical. Safety Data Sheet: 2-chloro-4-methoxy-5-(trifluoromethyl)pyridine.
  • United Nations Office on Drugs and Crime. (2014). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Occupational Safety and Health Administration.
  • New Jersey Department of Health. (2000, March). Hazard Summary: 4-METHOXYPHENOL.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.